2-Acetyl-6-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOICRZRFJFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466511 | |
| Record name | 2-Acetyl-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13619-70-0 | |
| Record name | 2-Acetyl-6-nitrobenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50466511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-6-nitro-benzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetyl-6-nitrobenzoic Acid
Introduction
2-Acetyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and an acetyl group in a specific ortho- and meta-relationship, makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed route is grounded in established organic chemistry principles and supported by relevant literature.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, suggests a strategy that sequentially introduces the required functional groups onto a readily available starting material. The carboxylic acid can be derived from the hydrolysis of a nitrile group, which in turn can be introduced via a Sandmeyer reaction on an amino-substituted precursor or through a palladium-catalyzed cyanation of an aryl bromide. The nitro and acetyl groups can be introduced through electrophilic aromatic substitution and functional group manipulation.
Based on this analysis, a multi-step synthetic pathway commencing from the commercially available 2-aminoacetophenone is proposed. This approach offers a logical sequence of reactions with predictable outcomes and relies on well-documented chemical transformations.
Overall Synthetic Pathway
The proposed synthesis of this compound from 2-aminoacetophenone is a six-step process involving protection, nitration, deprotection, Sandmeyer reaction, cyanation, and hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Detailed Elucidation of the Synthetic Steps
Step 1: Protection of the Amino Group
The initial step involves the protection of the highly activating and reactive amino group of 2-aminoacetophenone as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to modulate the directing effect of the substituent. Acetylation is a standard protection strategy that can be readily reversed under acidic or basic conditions.
Causality: The acetylamino group is still a strong ortho, para-director, but it is less activating than the amino group, which allows for more controlled nitration.
Step 2: Regioselective Nitration
The nitration of N-(2-acetylphenyl)acetamide is the most critical step in determining the final substitution pattern. The acetylamino group is a potent ortho, para-director, while the acetyl group is a meta-director. The desired 6-nitro product is formed by nitration at the position that is para to the strongly directing acetylamino group and meta to the acetyl group. While other isomers may form, the para-directing effect of the acetylamino group is expected to be dominant.[1]
Causality: The regioselectivity is governed by the electronic effects of the existing substituents on the aromatic ring, which stabilize the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution.[2][3]
Step 3: Deprotection of the Acetamido Group
Following nitration, the protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding 2-amino-6-nitroacetophenone. This sets the stage for the subsequent Sandmeyer reaction.
Step 4: The Sandmeyer Reaction: Conversion of the Amino Group to a Bromo Group
The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens and cyano groups.[4][5] In this step, the 2-amino-6-nitroacetophenone is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst to yield 2-bromo-6-nitroacetophenone.[6][7]
Causality: The diazonium group is an excellent leaving group (as nitrogen gas), facilitating the substitution reaction. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]
Step 5: Palladium-Catalyzed Cyanation
The introduction of the cyano group is achieved through a palladium-catalyzed cross-coupling reaction. This modern and efficient method allows for the conversion of aryl bromides to aryl nitriles using a cyanide source, such as zinc cyanide, which is less toxic than other cyanide reagents.[8][9] This reaction transforms 2-bromo-6-nitroacetophenone into 2-acetyl-6-nitrobenzonitrile.
Causality: The palladium catalyst facilitates a catalytic cycle of oxidative addition, cyanide coordination, and reductive elimination to form the carbon-carbon bond between the aromatic ring and the cyano group.
Step 6: Hydrolysis of the Nitrile to a Carboxylic Acid
The final step in the synthesis is the hydrolysis of the nitrile group of 2-acetyl-6-nitrobenzonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here to directly yield the final product, this compound.[10][11]
Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. Under acidic conditions, the nitrogen atom is protonated, further increasing the electrophilicity of the nitrile carbon and facilitating the hydrolysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of N-(2-acetylphenyl)acetamide (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-acetylphenyl)acetamide.
Protocol 2: Synthesis of N-(2-acetyl-6-nitrophenyl)acetamide (Nitration)
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 volumes).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add N-(2-acetylphenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide, maintaining the reaction temperature between 0-5 °C.
-
After the addition, stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization to isolate N-(2-acetyl-6-nitrophenyl)acetamide.
Protocol 3: Synthesis of 2-Bromo-6-nitroacetophenone (Sandmeyer Reaction)
-
In a beaker, dissolve 2-amino-6-nitroacetophenone (1.0 eq) in a mixture of hydrobromic acid (48%, 4 volumes) and water (2 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2 volumes).
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-6-nitroacetophenone.
Protocol 4: Synthesis of this compound (Hydrolysis)
-
In a round-bottom flask, combine 2-acetyl-6-nitrobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (3 volumes) and water (3 volumes).
-
Heat the mixture under reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Protection | Acetic anhydride, Pyridine | 0 °C to RT, 4-6 h | >90% |
| 2 | Nitration | HNO₃, H₂SO₄ | 0-5 °C, 2-3 h | 50-60% (desired isomer) |
| 3 | Deprotection | HCl, H₂O | Reflux | >90% |
| 4 | Sandmeyer | NaNO₂, HBr, CuBr | 0-5 °C then 50-60 °C | 70-80% |
| 5 | Cyanation | Pd catalyst, Zn(CN)₂ | Elevated temperature | 70-90% |
| 6 | Hydrolysis | H₂SO₄, H₂O | Reflux, 6-8 h | >85% |
Conclusion
The synthesis of this compound, while not a trivial undertaking, can be logically approached through a well-designed, multi-step sequence starting from 2-aminoacetophenone. The key challenges lie in the regioselective nitration and the subsequent functional group interconversions. The proposed pathway leverages robust and well-understood reactions in organic chemistry, providing a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Careful optimization of each step, particularly the nitration and purification of intermediates, will be critical to achieving a high overall yield and purity of the final product.
References
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physicochemical properties of 2-Acetyl-6-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-6-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 13619-70-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a substantive examination of the properties most critical to pharmaceutical development, including lipophilicity (LogP/LogD), acidity (pKa), spectroscopic signatures, and thermal stability. Where direct experimental data is not publicly available, this guide provides expert predictions based on established principles and data from structurally analogous compounds. Furthermore, it includes detailed, field-proven experimental protocols for determining these key parameters, empowering research teams to generate validated data in-house.
Introduction
This compound is a substituted aromatic carboxylic acid featuring both an acetyl group and a nitro group positioned ortho to the carboxyl function. This unique substitution pattern makes it a potentially valuable and versatile building block in organic synthesis. While not as extensively characterized in public literature as its simpler analogues, its structural motifs are prevalent in medicinal chemistry. Nitroaromatic compounds are key intermediates and pharmacophores in a range of therapeutics, from antibacterial agents to anticancer drugs. Understanding the fundamental physicochemical properties of novel intermediates like this compound is therefore a non-negotiable prerequisite for its successful incorporation into drug discovery and development pipelines.
Chemical Identity and Structure
The molecular structure of this compound dictates its chemical behavior and physical properties. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a nitro group—on a benzene ring creates a complex interplay of electronic and steric effects.
Caption: Molecular Structure of this compound.
Significance in Pharmaceutical Research
The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
Acidity (pKa) governs the ionization state at physiological pH, which profoundly impacts solubility, membrane transport, and interaction with biological targets.
-
Lipophilicity (LogP) is a critical measure of how a drug distributes between aqueous and lipid environments, influencing its ability to cross cell membranes.[1]
-
Solubility is fundamental for drug formulation and achieving therapeutic concentrations in the body.
-
Molecular Weight is a key component of drug-likeness rules, such as Lipinski's Rule of 5.[1]
This guide will systematically explore these properties, providing both a theoretical framework and practical methodologies for their assessment.
Core Physicochemical Properties
The following table summarizes the known and predicted . It is crucial to note that while some properties are confirmed, others are estimated based on computational models and analogous structures due to a lack of published experimental data.
| Property | Value | Source / Method |
| CAS Number | 13619-70-0 | [2][3][4] |
| Molecular Formula | C₉H₇NO₅ | [2] |
| Molecular Weight | 209.16 g/mol | [2] |
| Appearance | Expected to be a solid, likely a pale yellow or off-white powder. | Inferred from analogues |
| Melting Point | Data not publicly available. Expected to be >150 °C. | Inferred from analogues[5][6] |
| pKa (Predicted) | ~1.5 - 2.0 | Predicted |
| LogP (Predicted) | ~0.5 - 1.0 | Predicted |
Lipophilicity and Ionization: Cornerstones of Bioavailability
Partition and Distribution Coefficients (LogP & LogD)
The n-octanol/water partition coefficient (LogP) is the industry standard for measuring the lipophilicity of a neutral compound. For ionizable molecules like this compound, the distribution coefficient (LogD) is more relevant as it accounts for the pH-dependent equilibrium between the ionized and neutral forms.
Expertise & Causality: The LogP value is critical for predicting a drug's ability to permeate lipid-rich barriers like the gut wall or the blood-brain barrier.
-
A low LogP (<1) suggests high aqueous solubility but potentially poor membrane permeability.
-
A high LogP (>3) suggests good permeability but may lead to poor aqueous solubility, rapid metabolism, or sequestration in fatty tissues.
-
For most oral drugs, a balanced LogP value is desirable.[1]
For this compound, the presence of a highly polar nitro group and a carboxylic acid function suggests a relatively low LogP value. The structurally related 2-acetylbenzoic acid has a computed XLogP3 of 0.8.[7] The addition of the electron-withdrawing and polar nitro group is expected to further decrease lipophilicity, leading to a predicted LogP in the range of 0.5 to 1.0. This would classify it as a predominantly hydrophilic compound.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid. It is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms.
Expertise & Causality: The pKa is arguably one of the most important parameters in drug development. The ionization state of a drug affects its solubility, absorption, distribution, and ability to bind to its target.
-
Strong Electron-Withdrawing Effects: this compound possesses two powerful electron-withdrawing groups (nitro and acetyl) ortho to the carboxylic acid. This geometry significantly stabilizes the conjugate base (carboxylate anion) through inductive and resonance effects, thereby increasing the acidity of the carboxylic proton.
-
Prediction based on Analogues: The pKa of benzoic acid is 4.2. The addition of a single nitro group at the ortho position (2-nitrobenzoic acid) dramatically increases acidity, lowering the pKa to 2.16.[6] The additional ortho-acetyl group in this compound is expected to lower the pKa even further, likely into the 1.5-2.0 range. This would make it a relatively strong organic acid, meaning it will be almost completely ionized to its anionic form at physiological pH (7.4). This has profound implications: high aqueous solubility but potentially very low passive diffusion across cell membranes.
Caption: Relationship between core physicochemical properties and ADME outcomes.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (-ArH): Three protons on the aromatic ring in distinct chemical environments. Due to the strong deshielding effects of the adjacent nitro and carbonyl groups, these protons will likely appear in the 7.5-8.5 ppm range. Spin-spin coupling would result in a complex multiplet pattern (e.g., a triplet and two doublets).
-
Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, likely appearing around 2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
-
Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (165-200 ppm), one for the carboxylic acid and one for the ketone.
-
Aromatic Carbons (-ArC): Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carboxyl groups (C2 and C1, respectively) would be significantly shifted.
-
Acetyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band. This may appear as two distinct or overlapping peaks: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the aryl ketone (around 1680-1700 cm⁻¹).[8]
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion (M⁺) peak would be observed at m/z = 209.
-
Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z = 192), the acetyl group (-CH₃CO, m/z = 166), and the carboxylic acid group (-COOH, m/z = 164).
Thermal Analysis
Melting Point and Thermal Stability by DSC
Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and assessing the purity and thermal stability of a solid compound. A DSC thermogram plots heat flow against temperature.
-
Melting Point (Tm): A sharp endothermic peak on the thermogram indicates the melting point. The onset temperature of this peak is typically reported as the Tm. For a pure compound, this peak should be sharp and well-defined.
-
Purity Assessment: Impurities typically cause a broadening of the melting peak and a depression of the melting point.
-
Thermal Stability: The absence of exothermic events (decomposition) or endothermic events (phase transitions) prior to melting indicates good thermal stability under the experimental conditions.
Based on analogues like 2-methyl-6-nitrobenzoic acid (mp 153-157 °C) and 2-nitrobenzoic acid (mp ~147 °C), the melting point of this compound is expected to be in a similar or slightly higher range.[5][6]
Experimental Protocols
The following protocols describe standard, validated methods for determining key physicochemical parameters.
Protocol for pKa Determination via Potentiometric Titration
This method is a reliable standard for determining the pKa of acidic and basic compounds.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low). Prepare a standardized ~0.1 M solution of NaOH.
-
Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).
-
Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is the pKa.
Causality Note: It is crucial to perform the titration under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂, which can interfere with the measurement by reacting with the NaOH titrant.
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An In-Depth Technical Guide to 2-Acetyl-6-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-6-nitrobenzoic acid (CAS No. 13619-70-0), a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and outlines a plausible synthetic route. Furthermore, it explores the compound's reactivity, drawing parallels with related structures, and discusses its prospective applications as a building block in the synthesis of novel heterocyclic scaffolds for medicinal chemistry.
Introduction: Unveiling a Key Synthetic Building Block
This compound, with the Chemical Abstracts Service (CAS) number 13619-70-0, is an aromatic organic compound featuring a benzoic acid backbone substituted with both an acetyl and a nitro group at the ortho positions.[1] This unique substitution pattern imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic systems. Its role as a pharmaceutical intermediate is of growing interest, offering a scaffold for the development of novel therapeutic agents.[2][]
Chemical Structure and Properties
The molecular structure of this compound consists of a benzene ring with a carboxylic acid group at position 1, an acetyl group at position 2, and a nitro group at position 6.
Molecular Formula: C₉H₇NO₅[1]
Molecular Weight: 209.16 g/mol [1]
The presence of both electron-withdrawing nitro and acetyl groups significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The ortho-disposition of these functional groups also introduces steric considerations that can be strategically exploited in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13619-70-0 | [1] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(C(=O)O)C(=CC=C1)[O-] | [1] |
Synthesis of this compound: A Strategic Approach
A plausible and effective synthetic route to this compound commences with 2-amino-3-methylbenzoic acid. This multi-step synthesis leverages well-established organic transformations to introduce the required acetyl and nitro functionalities.
Synthetic Pathway Overview
The synthesis can be logically divided into three key stages:
-
Diazotization and Acetylacetonate Coupling: The amino group of 2-amino-3-methylbenzoic acid is converted to a diazonium salt, which is then reacted with acetylacetone.
-
Oxidative Cleavage: The resulting intermediate undergoes oxidative cleavage to transform the acetylacetonyl moiety into an acetyl group.
-
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group at the desired position.
Sources
solubility of 2-Acetyl-6-nitrobenzoic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-Acetyl-6-nitrobenzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 13619-70-0). As a substituted benzoic acid derivative, its solubility is a critical parameter influencing its behavior in various applications, from synthetic chemistry and purification to formulation and drug development. While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility based on its molecular structure. We delve into the influence of its constituent functional groups—the carboxylic acid, the acetyl group, and the nitro group—on its interactions with a range of solvent classes.
To empower researchers and drug development professionals, this document provides a detailed, field-proven experimental protocol for the quantitative determination of solubility using the gold-standard shake-flask method. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles, ensuring that the described protocols are self-validating and adaptable to specific laboratory contexts.
Introduction: The Critical Role of Solubility
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid, a nitro group, and an acetyl group. The interplay of these functional groups dictates its physicochemical properties, most notably its solubility. Understanding solubility is paramount for several reasons:
-
Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, enabling molecular collisions and facilitating chemical reactions.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.
-
Pharmaceutical Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. An API must dissolve to be absorbed by the body.
This guide will first analyze the molecular structure to predict solubility and then provide a practical framework for its experimental validation.
Theoretical Solubility Profile: A Structure-Based Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound provides clear indicators of its expected behavior.
2.1 Molecular Structure and Intermolecular Forces
The molecule can be deconstructed into three key functional regions:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. It is also acidic, meaning it can be deprotonated in basic conditions.
-
Nitro Group (-NO₂) and Acetyl Group (-COCH₃): Both groups are polar and contain electronegative oxygen atoms. They contribute to the molecule's overall polarity through dipole-dipole interactions and can act as hydrogen bond acceptors.
-
Benzene Ring: This aromatic core is nonpolar and hydrophobic, which tends to limit solubility in polar solvents like water.[2]
The overall solubility in any given solvent will be a balance between the polar, hydrophilic contributions of the functional groups and the nonpolar, hydrophobic nature of the aromatic ring.
2.2 Predicted Solubility in Common Solvent Classes
Based on this structural analysis, we can predict the solubility behavior as summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar functional groups can form hydrogen bonds with the solvent.[3] However, the nonpolar benzene ring limits overall solubility. Solubility is expected to increase with temperature.[2] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to High | Strong dipole-dipole interactions between the solvent and the polar nitro and acetyl groups, along with the carboxylic acid, will promote dissolution. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Very Low | The significant polarity of the molecule makes it incompatible with non-polar solvents where only weak van der Waals forces are possible. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The acidic carboxylic acid group will be deprotonated to form the highly polar and water-soluble sodium 2-acetyl-6-nitrobenzoate salt.[4][5] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Very Low | The compound is already a weak acid and will remain in its neutral, less soluble form. The common ion effect may further suppress dissolution. |
2.3 Comparative Data: 2-Nitrobenzoic Acid
To provide a quantitative anchor for these predictions, the table below presents known solubility data for the closely related compound, 2-nitrobenzoic acid, which lacks the acetyl group.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| Water | 25 | ~0.75 | [6] |
| Methanol | 10 | 42.72 | [6][7] |
| Ethanol | Not Specified | ~33.3 | [7] |
| Acetone | Not Specified | 40 | [7] |
| Benzene | 10 | 0.294 | [6][7] |
| Chloroform | Not Specified | ~0.45 | [7] |
Expert Insight: The addition of the polar acetyl group in this compound is expected to slightly increase its polarity compared to 2-nitrobenzoic acid. Therefore, its solubility in polar solvents like water, methanol, and acetone may be marginally higher, while its solubility in non-polar solvents like benzene will likely remain very low.
Experimental Protocol for Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7] This protocol is designed to be a self-validating system.
3.1 Principle
An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
3.2 Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
3.3 Detailed Step-by-Step Methodology
-
Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent. Add this compound until a significant excess of solid is present. Causality: Using excess solid is critical to ensure that the solution becomes saturated and reaches equilibrium.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for 48 hours. Trustworthiness: Taking samples at 24 and 48 hours and showing that the concentration does not change validates that equilibrium has been reached.
-
Phase Separation: Remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.
-
Sampling: Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant. Immediately filter it using a 0.45 µm syringe filter into a clean vial. Causality: Filtration is essential to remove any microscopic solid particles that could falsely elevate the measured concentration.
-
Quantification: Prepare a series of dilutions from the filtered sample. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC-UV, against a standard curve.
-
Data Reporting: Calculate the solubility, typically expressed in mg/mL or mol/L, by correcting for any dilutions made. The experiment should be performed in triplicate to ensure reproducibility.
Key Factors Influencing Solubility
4.1 Effect of pH
For an acidic compound like this compound, pH is a dominant factor in aqueous solubility. In basic solutions, the carboxylic acid is deprotonated, forming the highly soluble carboxylate anion. This equilibrium is fundamental to its behavior.
Caption: Acid-Base Equilibrium Driving Aqueous Solubility.
4.2 Effect of Temperature
The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase as the temperature of the solvent increases.[3][8] This principle is the foundation of recrystallization as a purification technique.
Conclusion
This guide establishes that this compound is predicted to be highly soluble in polar aprotic solvents and aqueous basic solutions, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. Due to the limited availability of public data, this guide provides a comprehensive, trustworthy, and actionable experimental protocol for researchers to determine the precise solubility in various solvents of interest. By understanding the interplay of molecular structure, solvent properties, and external factors like pH and temperature, scientists and developers can effectively control and utilize the solubility of this compound in their work.
References
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Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]
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Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry. Available at: [Link]
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CHEM 227L: Experiment 1 - Determination of Solubility. (n.d.). Course Hero. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Diablo Valley College. Available at: [Link]
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Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]
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University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Solubility of Things. (n.d.). Benzoic Acid. Available at: [Link]
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Chemistry LibreTexts. (2025). Factors That Affect Solubility. Available at: [Link]
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Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Available at: [Link]
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de Oliveira, A. G., et al. (2006). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]
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The Emergence and Synthetic Evolution of 2-Acetyl-6-nitrobenzoic Acid: A Technical Guide for Chemical Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Acetyl-6-nitrobenzoic acid, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. While a singular, definitive moment of its discovery is not prominently documented in historical chemical literature, its existence is a logical consequence of the foundational principles of organic synthesis established in the late 19th and early 20th centuries. This guide will explore its likely historical synthetic pathways, modern preparative methodologies, physicochemical properties, and its role as a valuable building block in the development of complex molecules.
Introduction: A Molecule of Synthetic Utility
This compound, with the chemical identifier CAS number 13619-70-0, is a bifunctional aromatic compound containing a carboxylic acid, a ketone, and a nitro group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Its structural rigidity and the electronic effects of its substituents provide a predictable platform for further chemical transformations. While its primary application lies in the realm of pharmaceutical and fine chemical synthesis, its potential extends to materials science and agrochemicals. This guide will serve as a technical resource for researchers and professionals in drug development and other scientific fields, offering insights into its synthesis, properties, and applications.
Historical Context: A Postulated Emergence from Classic Reactions
The precise first synthesis of this compound is not clearly documented in readily available historical records. However, its synthesis can be logically inferred from the well-established chemical reactions of the early 20th century. The development of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, provided the fundamental tools for the synthesis of such polysubstituted aromatic compounds.
A plausible historical synthesis would likely have commenced with a readily available starting material like toluene. The following sequence represents a logical, albeit historically postulated, pathway to this compound.
Postulated Historical Synthetic Workflow
Caption: A postulated historical synthetic pathway to this compound.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its application in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 13619-70-0 | |
| Molecular Formula | C₉H₇NO₅ | |
| Molecular Weight | 209.16 g/mol | |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Not specified in search results |
Spectroscopic data, including Nuclear Magnetic Resonance (NMR), is available for this compound, which is essential for confirming its structure and purity.
Modern Synthetic Methodologies: A Detailed Protocol
Modern synthetic chemistry offers more refined and efficient methods for the preparation of this compound. A common strategy involves the oxidation of a substituted toluene derivative. The following protocol outlines a plausible and efficient laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound from 2-Methyl-3-nitroacetophenone
Objective: To synthesize this compound via the oxidation of 2-Methyl-3-nitroacetophenone.
Materials:
-
2-Methyl-3-nitroacetophenone
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-3-nitroacetophenone (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (3 equivalents) in distilled water to the reaction mixture. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. The filter cake should be washed with a small amount of hot water.
-
Decolorization: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 2. A precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to yield this compound.
Modern Synthetic Workflow
Caption: A modern synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its utility as a versatile intermediate in the synthesis of pharmaceuticals. The presence of three distinct functional groups allows for a variety of chemical modifications, making it a valuable scaffold for building more complex and biologically active molecules.
While specific drug molecules directly synthesized from this compound are not detailed in the provided search results, its classification as a "pharmaceutical intermediate" by chemical suppliers indicates its role in the broader drug development pipeline. The nitro group can be reduced to an amine, the acetyl group can undergo various condensation reactions, and the carboxylic acid can be converted to esters or amides, opening up a wide range of synthetic possibilities.
Conclusion
This compound, while lacking a celebrated moment of discovery, stands as a testament to the power and predictability of organic chemistry. Its synthesis is achievable through both classical and modern chemical methods, and its trifunctional nature makes it a valuable asset in the synthetic chemist's toolbox. As the demand for novel pharmaceuticals and complex organic materials continues to grow, the importance of versatile intermediates like this compound will undoubtedly persist.
References
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IS MUNI. Synthesis of 3-nitroacetophenone. Available from: [Link].
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ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone. Available from: [Link].
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European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. Available from: [Link].
- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
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Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Available from: [Link].
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Wikipedia. 2-Nitrobenzoic acid. Available from: [Link].
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Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link].
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link].
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-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available from: [Link].
-
ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Available from: [Link].
-
Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link].
- Google Patents. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone.
Unlocking the Potential of 2-Acetyl-6-nitrobenzoic Acid: A Technical Guide for Novel Research Applications
Abstract
This technical guide provides an in-depth exploration of the untapped research potential of 2-Acetyl-6-nitrobenzoic acid (CAS No. 13619-70-0). While currently recognized primarily as a chemical intermediate, its unique trifunctional architecture—comprising a carboxylic acid, a ketone, and a nitro group in a sterically demanding ortho, ortho-prime configuration—presents a compelling scaffold for innovation in medicinal chemistry and materials science. This document outlines novel, actionable research pathways, complete with detailed, field-proven experimental protocols and the underlying scientific rationale. We delve into proposed synthetic routes, transformative chemical derivatizations, and extensive characterization methodologies. Furthermore, we propose specific applications in the development of novel heterocyclic chemotherapeutics and advanced functional polymers. This guide is intended to empower researchers, scientists, and drug development professionals to harness the latent capabilities of this versatile molecule.
Introduction: The Strategic Value of a Trifunctional Scaffold
This compound is a fascinating, yet underexplored, chemical entity. Its benzene ring is adorned with three key functional groups that offer a rich tapestry of chemical reactivity. The carboxylic acid provides a handle for esterification and amidation, the acetyl group serves as a precursor for a variety of condensation and cyclization reactions, and the nitro group can be readily reduced to a highly reactive amine. The ortho-positioning of the acetyl and carboxylic acid groups introduces steric constraints that can be exploited for regioselective synthesis, a feature of significant interest in modern organic chemistry.[1][2][3] This guide posits that these characteristics make this compound a high-potential starting material for the synthesis of novel compounds with significant biological activity and unique material properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research.
| Property | Value | Source/Method |
| CAS Number | 13619-70-0 | Chemical Abstracts Service |
| Molecular Formula | C₉H₇NO₅ | |
| Molecular Weight | 209.16 g/mol | |
| Appearance | Off-white to yellow crystalline solid (predicted) | |
| Melting Point | >150 °C (predicted) | |
| pKa | ~2.0 (estimated) | The presence of two electron-withdrawing groups ortho to the carboxylic acid is expected to significantly increase its acidity.[4][5][6] |
| Solubility | Soluble in hot water, alcohols, and other polar organic solvents; sparingly soluble in cold water and nonpolar solvents.[7][8] |
Protocol 1: Comprehensive Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): Acquire a proton NMR spectrum to confirm the presence and integration of aromatic and methyl protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Obtain a carbon NMR spectrum to identify all unique carbon environments, including the carbonyls of the acetyl and carboxylic acid groups.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR-IR): Identify characteristic vibrational frequencies for the O-H (broad, ~3000 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), C=O (ketone, ~1680 cm⁻¹), and N-O (nitro group, ~1530 and 1350 cm⁻¹) bonds.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to assess the purity of the compound.
-
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol 2: Step-by-Step Synthesis of this compound
-
Oxidation of 2-Methyl-3-nitrotoluene:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitrotoluene in water.
-
Add potassium permanganate (KMnO₄) portion-wise while heating the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate 2-methyl-3-nitrobenzoic acid. Filter, wash with cold water, and dry.[14][15]
-
-
Benzylic Chlorination:
-
Suspend 2-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture with exposure to a light source until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter the succinimide, and evaporate the solvent to yield the crude 2-(bromomethyl)-3-nitrobenzoic acid.
-
-
Kornblum Oxidation:
-
Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (NaHCO₃) and heat the mixture.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.
-
Purify the resulting 2-formyl-3-nitrobenzoic acid by column chromatography.
-
-
Grignard Addition and Oxidation:
-
Dissolve 2-formyl-3-nitrobenzoic acid in dry THF and cool to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and evaporate the solvent.
-
Dissolve the crude alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC) to oxidize the secondary alcohol to the ketone.
-
Filter the reaction mixture through a pad of silica gel and purify the final product, this compound, by recrystallization or column chromatography.
-
Research Area 1: Medicinal Chemistry - A Gateway to Novel Heterocycles
The trifunctional nature of this compound makes it an ideal starting point for the synthesis of novel heterocyclic compounds, a class of molecules with profound importance in medicinal chemistry.[16] The strategic reduction of the nitro group to an amine unlocks a pathway to intramolecular cyclization reactions.
Caption: Workflow for the development of novel therapeutics.
Synthesis of 2-Acetyl-6-aminobenzoic Acid
The reduction of the nitro group is a critical first step. A variety of methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.[9][17]
Protocol 3: Reduction of this compound
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain 2-Acetyl-6-aminobenzoic acid.
Intramolecular Cyclization to Form Novel Heterocycles
The resulting 2-Acetyl-6-aminobenzoic acid is primed for intramolecular cyclization to generate novel heterocyclic scaffolds.
Protocol 4: Synthesis of Novel Benzoxazinones
-
Dissolve 2-Acetyl-6-aminobenzoic acid in a high-boiling point solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution, and purify the product by column chromatography.
Proposed Biological Screening
The synthesized heterocyclic compounds should be screened for a range of biological activities, given the known pharmacological potential of nitroaromatics and their derivatives.[12][18][19][20]
Protocol 5: In Vitro Anticancer Screening
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung).[21][22][23]
-
Cytotoxicity Assay (MTT or SRB):
Protocol 6: Antimicrobial Susceptibility Testing
-
Microorganisms: Screen against a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][25][19][20][26]
-
Broth Microdilution Method:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Research Area 2: Materials Science - Building Blocks for Functional Polymers
Aromatic dicarboxylic acids are fundamental building blocks for high-performance polymers such as polyesters and polyamides.[18][27][28][29][30][31][32][33] By transforming the functional groups of this compound, novel monomers can be synthesized to create polymers with unique properties.
Caption: Workflow for the development of novel functional polymers.
Monomer Synthesis
To be useful in polymerization, this compound needs to be converted into a bifunctional monomer, such as a diacid, diol, or diamine. For instance, reduction of the nitro group and the acetyl group would yield 2-(1-hydroxyethyl)-6-aminobenzoic acid, which could then be further modified.
Protocol 7: Synthesis of a Diaminodicarboxylic Acid Monomer
-
Reduction of Nitro and Acetyl Groups:
-
Reduce this compound using a strong reducing agent like sodium borohydride to convert the acetyl group to a secondary alcohol.
-
Subsequently, perform catalytic hydrogenation as described in Protocol 3 to reduce the nitro group to an amine.
-
-
Conversion of Hydroxyl to Amine:
-
Convert the secondary alcohol to a leaving group (e.g., a tosylate).
-
Displace the tosylate with an azide, followed by reduction to the amine.
-
-
Protection and Deprotection:
-
Protect the existing amine and carboxylic acid groups as needed during the synthesis.
-
Deprotect the final monomer before polymerization.
-
Polymer Synthesis
Protocol 8: Synthesis of a Novel Polyamide
-
Polycondensation:
-
React the synthesized diaminodicarboxylic acid monomer with a diacyl chloride (e.g., terephthaloyl chloride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) containing LiCl.
-
Carry out the reaction at low temperature and then gradually warm to room temperature.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash, and dry the polymer.
-
Material Characterization
The synthesized polymers should be characterized to determine their properties.
-
Molecular Weight Determination: Use Gel Permeation Chromatography (GPC).
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Mechanical Properties: Perform tensile testing on polymer films.
Conclusion
This compound represents a largely untapped resource for chemical innovation. Its unique arrangement of functional groups provides a versatile platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications and for the creation of new polymers with tailored properties. The detailed protocols and research frameworks presented in this guide are intended to serve as a launchpad for further investigation, encouraging the scientific community to explore the full potential of this intriguing molecule.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]
-
ACS Omega. (2022, March 3). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 7). Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
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Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]
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MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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theoretical studies on 2-Acetyl-6-nitrobenzoic acid
An In-Depth Technical Guide to the Theoretical Investigation of 2-Acetyl-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a multifaceted organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is paramount for its effective utilization. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, leveraging established quantum chemical methods. By synthesizing insights from studies on structurally analogous compounds, this document outlines a robust methodology for predicting the molecule's behavior and properties. This guide is intended to serve as a valuable resource for researchers embarking on the computational analysis of this and similar substituted benzoic acid derivatives.
Introduction: The Structural and Electronic Intricacies of this compound
This compound presents a compelling case study in the interplay of steric and electronic effects in a substituted aromatic system. The ortho positioning of the acetyl and nitro groups relative to the carboxylic acid moiety introduces significant steric hindrance, which is expected to govern the molecule's preferred conformation. The electron-withdrawing nature of both the nitro and acetyl groups, coupled with the carboxylic acid's ability to act as both a hydrogen bond donor and acceptor, dictates its electronic landscape and intermolecular interaction potential.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the fundamental properties of such molecules. These computational approaches allow for a detailed exploration of:
-
Conformational Isomerism: Identifying the most stable three-dimensional arrangements of the molecule.
-
Electronic Structure: Mapping the electron density distribution, molecular orbitals, and electrostatic potential.
-
Spectroscopic Properties: Predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
-
Reactivity Indices: Assessing the molecule's susceptibility to electrophilic and nucleophilic attack.
This guide will delineate the theoretical protocols necessary to comprehensively characterize this compound.
Foundational Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory has emerged as the workhorse of computational chemistry for molecules of this size, offering a favorable balance between accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results.
Selection of an Appropriate Functional and Basis Set
For substituted benzoic acids, hybrid functionals such as B3LYP and B3PW91 have demonstrated considerable success in predicting molecular geometries and vibrational frequencies.[1][2] The inclusion of dispersion corrections (e.g., using the D3BJ keyword in Gaussian) is advisable to accurately model potential intramolecular and intermolecular non-covalent interactions.
A Pople-style basis set, such as 6-311+G(d,p) or 6-311++G(d,p) , is recommended.[2][3] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution of the anionic carboxylate and the electronegative oxygen and nitrogen atoms. Polarization functions (d,p) are essential for capturing the non-spherical nature of electron density in bonding regions.
Computational Workflow
A typical computational investigation of this compound would follow the workflow illustrated below.
Caption: A generalized workflow for the theoretical study of this compound.
Conformational Analysis and Optimized Geometry
Due to the steric clash between the three adjacent substituents on the benzene ring, significant out-of-plane twisting of the carboxylic acid, acetyl, and nitro groups is anticipated. This is a known phenomenon in ortho-substituted benzoic acids.[4]
Predicted Structural Parameters
Based on studies of related molecules, the following structural features can be anticipated for this compound:
-
The carboxylic acid group will likely be twisted out of the plane of the benzene ring.
-
The nitro group will also exhibit significant rotation from the aromatic plane.
-
The acetyl group's orientation will be influenced by the steric pressure from the adjacent groups.
A detailed geometry optimization using the aforementioned DFT methods will provide precise bond lengths, bond angles, and dihedral angles. A comparison of these calculated parameters for related molecules is presented in the table below.
| Parameter | 2-Nitrobenzoic Acid[4] | 2-Acetylbenzoic Acid[5] | Predicted for this compound |
| C-C (aromatic) | ~1.38-1.40 Å | ~1.39-1.41 Å | ~1.38-1.42 Å |
| C-COOH | ~1.48 Å | ~1.49 Å | ~1.49-1.51 Å |
| C-NO2 | ~1.47 Å | - | ~1.48 Å |
| C-C=O (acetyl) | - | ~1.50 Å | ~1.51 Å |
| Dihedral (Ring-COOH) | ~24.0° | - | Expected to be significant |
| Dihedral (Ring-NO2) | ~54.9° | - | Expected to be significant |
Note: The predicted values for this compound are estimations based on the additive effects of the substituents and will be refined by actual DFT calculations.
Spectroscopic Characterization: A Theoretical Approach
Theoretical calculations are invaluable for interpreting experimental spectra.
Vibrational Spectroscopy (IR and Raman)
Harmonic frequency calculations at the optimized geometry will yield the vibrational modes of the molecule. It is standard practice to scale the calculated frequencies by an empirical factor (typically 0.96-0.98 for B3LYP) to account for anharmonicity and basis set deficiencies.[3]
Key Expected Vibrational Modes:
-
C=O Stretching (Carboxylic Acid): Expected around 1700-1750 cm⁻¹. Hydrogen bonding (dimerization) can shift this to lower wavenumbers.
-
C=O Stretching (Acetyl): Typically observed in the range of 1680-1710 cm⁻¹.
-
NO₂ Asymmetric Stretching: A strong band anticipated around 1520-1560 cm⁻¹.[6]
-
NO₂ Symmetric Stretching: A strong band expected around 1340-1370 cm⁻¹.[6]
-
O-H Stretching (Carboxylic Acid): A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7] Calculations should be performed on the optimized geometry, and it is crucial to include a solvent model (e.g., the Polarizable Continuum Model - PCM) to better replicate experimental conditions.
¹H NMR Predictions:
-
Aromatic Protons: The electron-withdrawing nature of the substituents will shift the aromatic protons downfield, likely in the 7.5-8.5 ppm range.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), and its position is highly dependent on concentration and solvent.
-
Acetyl Protons: A sharp singlet expected around 2.5-2.7 ppm.
¹³C NMR Predictions:
-
Carbonyl Carbon (Carboxylic Acid): Expected in the 165-170 ppm range.
-
Carbonyl Carbon (Acetyl): Expected further downfield, around 195-205 ppm.
-
Aromatic Carbons: The carbon atoms attached to the nitro and acetyl groups will be significantly influenced by their electronic effects.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior.
Caption: Relationship between HOMO, LUMO, and the energy gap.
For this compound, the HOMO is likely to be localized on the benzene ring, while the LUMO is expected to have significant contributions from the nitro group, a characteristic of nitroaromatic compounds. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and the energy of its lowest-lying electronic transition.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the nitro and carbonyl groups.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, it is possible to reliably predict its geometry, spectroscopic signatures, and electronic properties. The methodologies and insights presented here, drawn from the study of analogous systems, provide a robust starting point for researchers seeking to computationally characterize this and other complex substituted aromatic compounds, thereby accelerating their potential application in drug discovery and materials science.
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An In-depth Technical Guide to 2-Acetyl-6-nitrobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Acetyl-6-nitrobenzoic acid (CAS No. 13619-70-0), a uniquely functionalized aromatic compound, represents a promising scaffold for medicinal chemists.[1][2] Its trifunctional nature, featuring a carboxylic acid, a ketone, and a nitro group, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its commercial availability, plausible synthetic routes, physicochemical properties, and its potential as a key intermediate in drug discovery.
Commercial Availability
This compound is commercially available from a number of fine chemical suppliers. Researchers and drug development professionals can procure this compound in various purities, typically around 98%. While pricing and lead times are subject to inquiry, the availability of this reagent from multiple vendors facilitates its integration into research and development pipelines.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | CAS Number | Additional Information |
| BLD Pharm | Inquire | 13619-70-0 | Offers access to NMR, HPLC, LC-MS, and UPLC data.[3] |
| Sunway Pharm Ltd | Inquire | 13619-70-0 | Provides product number CB69122 and lists several aliases.[1] |
| Hangzhou Keying Chem Co., Ltd. | Inquire | 13619-70-0 | Lists the compound under their pharmaceutical intermediates category.[4] |
| Crescent Chemical Company | Inquire | 13619-70-0 | Catalog number MS-PH009595-25MG.[5] |
| Lab-Chemicals.Com | Inquire | 13619-70-0 | Lists the compound for sale.[6] |
| Sigma-Aldrich | Inquire | 13619-70-0 | Provides the Enamine product code ENAH31551626. |
Synthesis of this compound: A Plausible Synthetic Approach
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the well-established nitration of benzoic acid and should be optimized for safety and yield in a laboratory setting.[7][8]
Materials:
-
2-Acetylbenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 2-acetylbenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-acetylbenzoic acid, ensuring the reaction temperature does not exceed 10°C. The carboxylic acid and acetyl groups are meta-directing; however, the ortho-acetyl group may sterically hinder one of the meta positions, potentially favoring nitration at the 6-position.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude this compound should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system to obtain the final product of high purity.
Self-Validation: The purity of the synthesized this compound should be confirmed by measuring its melting point and analyzing it by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with the data available from commercial suppliers or spectral databases.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13619-70-0 | [2] |
| Molecular Formula | C₉H₇NO₅ | [3][9] |
| Molecular Weight | 209.16 g/mol | [2][3] |
| Appearance | Likely a solid, specific color not consistently reported | - |
| Melting Point | Data not consistently available, would need experimental determination | - |
| Solubility | Expected to be soluble in polar organic solvents | - |
| ¹H NMR | Spectral data available from suppliers like BLD Pharm | [3] |
| ¹³C NMR | Spectral data available from suppliers like BLD Pharm | [3] |
| Mass Spectrometry | Molecular ion peak expected at m/z 209.0324 (M) | [9] |
Applications in Drug Discovery and Development
The unique arrangement of functional groups in this compound makes it a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[10][11]
Rationale for Utility in Medicinal Chemistry
-
Carboxylic Acid Group: This functional group provides a handle for various transformations, including amidation to form amides, esterification to form esters, and reduction to an alcohol. These are common strategies for modifying the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Acetyl Group: The ketone functionality can be a site for nucleophilic addition reactions, allowing for the introduction of diverse substituents. It can also be reduced to a secondary alcohol or participate in condensation reactions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring. More importantly, it can be readily reduced to an amino group, which is a key functional group in a vast number of pharmaceuticals. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.
Potential Synthetic Pathways in Drug Discovery
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Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using 2-Acetyl-6-nitrobenzoic Acid
Introduction: The Strategic Value of 2-Acetyl-6-nitrobenzoic Acid in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals and biologically active molecules.[1] The starting material's architecture is a critical determinant of synthetic efficiency, novelty, and ultimate molecular complexity. This compound emerges as a highly valuable and versatile building block due to the strategic ortho-positioning of its acetyl, nitro, and carboxylic acid functionalities. This unique arrangement of reactive sites allows for a series of elegant and efficient intramolecular cyclization reactions, providing rapid access to privileged heterocyclic cores such as phthalazinones and quinazolines.
The presence of the electron-withdrawing nitro group and the carbonyl of the acetyl group on the benzoic acid backbone offers multiple, distinct reaction pathways. The nitro group can serve as a masked amine, revealed through reductive methods, while the acetyl and carboxylic acid groups can act as electrophilic sites for cyclization with dinucleophiles. This application note provides a detailed exploration of these synthetic strategies, complete with mechanistic insights and actionable laboratory protocols for researchers and professionals in drug discovery.
Core Synthetic Pathways from this compound
The strategic placement of functional groups in this compound allows for its divergent use in the synthesis of distinct heterocyclic families. The choice of reaction partner and conditions dictates the final scaffold produced.
Figure 1: Key heterocyclic scaffolds accessible from this compound.
Pathway I: Synthesis of Phthalazinones via Condensation with Hydrazine
One of the most direct applications of 2-acylbenzoic acids is in the synthesis of phthalazinones, a fused heterocyclic system.[2] The reaction of this compound with hydrazine hydrate provides a high-yield, one-pot procedure to construct the 4-methyl-5-nitro-1(2H)-phthalazinone core.
Mechanistic Rationale
The mechanism involves a two-stage process: initial condensation followed by intramolecular cyclization.
-
Nucleophilic Attack & Condensation: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Acylation: The terminal nitrogen of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This intramolecular acylation, followed by another dehydration step, results in the formation of the stable, six-membered pyridazinone ring, fused to the benzene core. The rigid ortho-arrangement of the reacting groups makes this intramolecular step highly favorable.[2]
Figure 2: Workflow for the synthesis of phthalazinones.
Experimental Protocol 1: Synthesis of 4-Methyl-5-nitro-1(2H)-phthalazinone
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.09 g, 10.0 mmol).
-
Add ethanol (30 mL) to the flask and stir to dissolve the starting material.
-
Carefully add hydrazine hydrate (1.5 mL, ~25 mmol, 2.5 eq) dropwise to the stirred solution. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then with cold deionized water (2 x 15 mL).
-
Dry the solid product under vacuum to afford 4-methyl-5-nitro-1(2H)-phthalazinone.
| Parameter | Expected Outcome |
| Product | 4-Methyl-5-nitro-1(2H)-phthalazinone |
| Physical State | Yellow to off-white solid |
| Expected Yield | 85-95% |
| Key NMR Data | ¹H NMR should show a characteristic methyl singlet. |
Pathway II: Reductive Cyclization for Quinazoline Synthesis
The synthesis of quinazolines and their derivatives is a highly active area of research due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The ortho-nitroacetyl arrangement in our precursor is ideal for constructing the quinazoline scaffold. This process involves the reduction of the nitro group to an amine, which then undergoes cyclization with the acetyl group.
Mechanistic Rationale
This transformation is a powerful example of "masked reactivity." The nitro group is unreactive under initial conditions but is converted into a potent nucleophile (an aniline amine) upon reduction.
-
Nitro Group Reduction: The nitro group is reduced to an amino group. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method.[3] Alternative reagents like tin(II) chloride (SnCl₂) in HCl or sodium dithionite can also be employed, which are useful if other functional groups are sensitive to hydrogenation.
-
Intramolecular Cyclization: The newly formed 6-amino group readily undergoes an intramolecular condensation with the adjacent acetyl carbonyl. This forms a cyclic hemiaminal or enamine intermediate.
-
Aromatization: The intermediate subsequently dehydrates and aromatizes to form the stable quinazoline ring system. Depending on the conditions and subsequent workup, a dihydroquinazoline may be isolated, which can be oxidized to the fully aromatic quinazoline.
Figure 3: Workflow for quinazolinone synthesis via reductive cyclization.
Experimental Protocol 2: Synthesis of 8-Methyl-4-oxo-3,4-dihydroquinazoline
Note: This protocol describes the synthesis of a quinazolinone, where the carboxylic acid participates in the cyclization. This is a common and stable product from this precursor.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Reductive Cyclization
-
In a 250 mL round-bottom flask, suspend this compound (2.09 g, 10.0 mmol) in concentrated HCl (20 mL).
-
Cool the flask in an ice bath. To the stirred suspension, add a solution of tin(II) chloride dihydrate (11.3 g, 50.0 mmol, 5.0 eq) in concentrated HCl (30 mL) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Gently heat the reaction mixture to 60-70 °C and maintain for 3-4 hours. The initial suspension should become a clear solution. This heating step facilitates both the completion of the reduction and the subsequent intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
Step B: Work-up and Isolation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the slow, dropwise addition of 5 M NaOH solution. This step is highly exothermic and will produce a thick, white precipitate (tin hydroxides). Continue adding base until the pH of the aqueous layer is ~8-9.
-
Extract the product from the mixture with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 8-methyl-4-oxo-3,4-dihydroquinazoline.
| Parameter | Expected Outcome |
| Product | 8-Methyl-4-oxo-3,4-dihydroquinazoline |
| Physical State | White to light tan solid |
| Expected Yield | 65-80% |
| Key NMR Data | ¹H NMR should show a methyl singlet and aromatic protons. |
Conclusion and Outlook
This compound stands out as a privileged starting material for the efficient synthesis of medicinally relevant heterocycles. The protocols described herein for the preparation of phthalazinones and quinazolinones demonstrate the straightforward and high-yielding nature of these transformations. The ability to selectively engage the different functional groups through the choice of reagents provides a powerful tool for building molecular diversity. Further derivatization of the resulting heterocyclic cores can be readily achieved, opening avenues for the development of new therapeutic agents. Researchers are encouraged to explore variations of these protocols, such as using different reducing agents or employing microwave-assisted heating to potentially shorten reaction times and improve yields.
References
-
ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Available at: [Link].
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link].
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link].
-
PMC. Quinazoline derivatives: synthesis and bioactivities. Available at: [Link].
-
ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link].
-
ResearchGate. Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. Available at: [Link].
-
Organic Syntheses. isatoic anhydride. Available at: [Link].
-
Chemistry of Heterocyclic Compounds. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Available at: [Link].
-
PubMed. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. Available at: [Link].
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The Strategic Utility of 2-Acetyl-6-nitrobenzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Precursor Poised for Complexity
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Acetyl-6-nitrobenzoic acid emerges as a highly valuable, albeit specialized, precursor for the synthesis of diverse heterocyclic systems, which form the core of numerous pharmaceuticals and biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols and the underlying chemical principles for its application in modern drug discovery and development.
The unique arrangement of the acetyl, nitro, and carboxylic acid functionalities on the benzene ring imparts a rich and versatile reactivity to this molecule. The ortho-positioning of the acetyl and carboxylic acid groups facilitates intramolecular cyclization reactions, a cornerstone of fused heterocyclic synthesis.[3][4] Concurrently, the nitro group serves as a latent amino group, which, upon reduction, can participate in a host of cyclization and functionalization reactions, paving the way for the synthesis of nitrogen-containing heterocycles. This guide will focus on two key applications: the synthesis of phthalazinone derivatives and the construction of quinazolinone scaffolds through a proposed reductive cyclization strategy.
Application I: Synthesis of 4-Methyl-5-nitro-2H-phthalazin-1-one
Phthalazinones are a class of fused nitrogen-containing heterocycles that are prevalent in a variety of medicinally important compounds, exhibiting activities such as anticancer and anti-inflammatory properties. This compound is an ideal precursor for the synthesis of substituted phthalazinones, leveraging the reactivity of its ketone and carboxylic acid functionalities.
Causality of Experimental Choices
The reaction of this compound with hydrazine hydrate is a classic condensation-cyclization reaction to form the phthalazinone ring system. The hydrazine, being a dinucleophile, first reacts with the more electrophilic acetyl group to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid (or an activated form of it) leads to the formation of the stable six-membered heterocyclic ring after dehydration. The nitro group remains intact during this process, providing a handle for further synthetic modifications.
Experimental Workflow: Phthalazinone Synthesis
Caption: Workflow for the synthesis of 4-Methyl-5-nitro-2H-phthalazin-1-one.
Detailed Protocol: Synthesis of 4-Methyl-5-nitro-2H-phthalazin-1-one
Materials:
-
This compound
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
To this suspension, add hydrazine hydrate (1.5 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to afford 4-methyl-5-nitro-2H-phthalazin-1-one.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | >85% |
| Product | 4-Methyl-5-nitro-2H-phthalazin-1-one |
Application II: Proposed Synthesis of 8-Hydroxy-4-methyl-3,4-dihydroquinazolin-4-ol via Reductive Cyclization
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[5][6] The synthesis of quinazolinones often involves the cyclization of an anthranilic acid derivative with a suitable one-carbon source. In the case of this compound, a reductive cyclization strategy can be employed to construct the quinazolinone scaffold.
Scientific Rationale and Proposed Mechanism
This proposed synthesis hinges on the simultaneous reduction of the nitro group to an amine and the intramolecular cyclization of the newly formed aniline with the adjacent acetyl group. The use of a reducing agent like tin(II) chloride in an acidic medium is a well-established method for the reduction of nitroarenes to anilines.[7] In this case, the in situ generated 2-amino-6-acetylbenzoic acid is expected to undergo a spontaneous intramolecular cyclization to form a stable quinazolinone derivative. The carboxylic acid group is not directly involved in the cyclization but influences the electronic properties of the ring and provides a site for further derivatization.
Proposed Reductive Cyclization Workflow
Caption: Proposed workflow for the synthesis of a quinazolinone derivative.
Detailed Protocol: Proposed Synthesis of 8-Hydroxy-4-methyl-3,4-dihydroquinazolin-4-ol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution in an ice bath and add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-hydroxy-4-methyl-3,4-dihydroquinazolin-4-ol.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Concentrated Hydrochloric acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Workup | Neutralization, Extraction, Purification |
| Proposed Product | 8-Hydroxy-4-methyl-3,4-dihydroquinazolin-4-ol |
Conclusion and Future Outlook
This compound stands as a potent and versatile precursor in the synthesis of medicinally relevant heterocyclic compounds. Its unique trifunctional nature allows for the strategic and efficient construction of complex scaffolds such as phthalazinones and quinazolinones. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this valuable building block. Further exploration into the derivatization of the nitro group and the carboxylic acid functionality will undoubtedly unlock new avenues for the creation of novel and diverse molecular entities for the advancement of pharmaceutical sciences.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones. BenchChem.
- BenchChem. (2025). 2-Acetylbenzoic Acid: A Superior Alternative to Aliphatic Keto Acids for the Synthesis of Fused Heterocyclic Scaffolds. BenchChem.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- CoLab. (2023).
- Organic Chemistry Portal. (2012).
- Hangzhou Keying Chem Co., Ltd. (n.d.). 13619-70-0 | this compound.
- Guidechem. (n.d.). This compound 13619-70-0 wiki. Guidechem.
- BLD Pharm. (n.d.). 13619-70-0|this compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:13619-70-0.
- NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry.
-
Royal Society of Chemistry. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][4]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry.
- Universal Journal of Pharmaceutical Research. (n.d.).
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
- Zenodo. (2024).
-
JOCPR. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1][3][8] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides- Mannich bases.
- Benchchem. (2025).
- PubMed. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.
- Der Pharma Chemica. (n.d.).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017).
- ChemicalBook. (n.d.). 2-Chloro-6-nitrobenzoic acid synthesis.
- CAS Common Chemistry. (n.d.). 5-Acetamido-2-nitrobenzoic acid.
- Preprints.org. (2023).
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- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the Nitration of 2-Acetylbenzoic Acid
This document provides a comprehensive experimental protocol for the nitration of 2-acetylbenzoic acid, a key transformation in the synthesis of valuable chemical intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, procedural steps, safety considerations, and product characterization.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and energetic materials. The introduction of a nitro group onto the aromatic ring of 2-acetylbenzoic acid can lead to the formation of several isomeric products, the distribution of which is governed by the electronic effects of the existing acetyl and carboxylic acid substituents. A thorough understanding of these directing effects is paramount for controlling the reaction's regioselectivity and achieving a high yield of the desired product.
Reaction Mechanism and Regioselectivity
The nitration of 2-acetylbenzoic acid proceeds via the classical electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, which acts as a catalyst.
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The highly electrophilic nitronium ion is then attacked by the electron-rich π system of the benzene ring. Both the acetyl (-COCH₃) and the carboxylic acid (-COOH) groups are deactivating and meta-directing substituents. This is due to their electron-withdrawing nature through both inductive and resonance effects, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions.
In the case of 2-acetylbenzoic acid, the two meta-directing groups are positioned ortho to each other. This presents a more complex scenario for predicting the regiochemical outcome. The directing effects of both groups must be considered:
-
Position 3: Meta to the acetyl group, but ortho to the carboxylic acid group.
-
Position 4: Para to the acetyl group, but meta to the carboxylic acid group.
-
Position 5: Meta to both the acetyl and carboxylic acid groups.
-
Position 6: Ortho to the acetyl group, but meta to the carboxylic acid group.
Considering that both groups are deactivating, the positions ortho and para to each substituent are disfavored. The position that is meta to both deactivating groups (position 5) is electronically the most favored for electrophilic attack. Attack at position 3 is also possible, being meta to the strongly deactivating acetyl group. Therefore, the primary products expected are 2-acetyl-5-nitrobenzoic acid (major) and 2-acetyl-3-nitrobenzoic acid (minor). Steric hindrance from the ortho substituents may also influence the product distribution.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps for careful control of reaction parameters and thorough characterization of the final product.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Acetylbenzoic Acid | C₉H₈O₃ | 164.16 | 5.0 g | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 25 mL | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 5 mL | 70% |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% or absolute |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[1]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[1] They are also toxic upon inhalation. All manipulations involving these acids must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. A face shield is also recommended.
-
Exothermic Reaction: The reaction is highly exothermic. The temperature must be carefully controlled to prevent runaway reactions and the formation of unwanted byproducts. An ice bath is essential for this purpose.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Step-by-Step Procedure
1. Reaction Setup:
-
Place 5.0 g of 2-acetylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a chemical fume hood, carefully add 15 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up slightly as the solid dissolves.
-
Cool the flask in an ice bath to 0-5 °C. Ensure the thermometer is positioned to accurately measure the internal temperature of the reaction mixture.
2. Preparation of the Nitrating Mixture:
-
In a separate beaker or small flask, carefully add 10 mL of concentrated sulfuric acid.
-
Cool this beaker in the ice bath.
-
Slowly and with constant stirring, add 5 mL of concentrated nitric acid to the cold sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.
3. Nitration Reaction:
-
Once the solution of 2-acetylbenzoic acid in sulfuric acid has reached 0-5 °C, begin the dropwise addition of the cold nitrating mixture from a dropping funnel over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition should be adjusted as necessary to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
4. Work-up and Isolation:
-
In a large beaker (e.g., 600 mL), place approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate should form.
-
Allow the mixture to stir until all the ice has melted and the precipitate has fully formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a desiccator.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.
-
Slowly add hot water to the ethanol solution until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly.
Characterization of the Product
The purified product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Melting Point | A sharp melting point close to the literature value for the expected major isomer (2-acetyl-5-nitrobenzoic acid). |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons and the acetyl methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. For 2-acetyl-5-nitrobenzoic acid, one would expect three aromatic protons in a distinct pattern. |
| ¹³C NMR | The spectrum should show the expected number of signals for the unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, and the aromatic carbons. |
| IR Spectroscopy | The spectrum should show characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group. |
Expected ¹H NMR Data (Predicted):
-
2-acetyl-5-nitrobenzoic acid: The aromatic region would likely show a doublet around 8.8 ppm (proton ortho to the nitro group), a doublet of doublets around 8.4 ppm (proton between the nitro and acetyl groups), and a doublet around 8.2 ppm (proton ortho to the carboxylic acid). The acetyl methyl protons would appear as a singlet around 2.7 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
-
2-acetyl-3-nitrobenzoic acid: The aromatic region would show a different pattern, likely with three coupled aromatic protons.
Visualizing the Workflow
Reaction Workflow
Caption: Experimental workflow for the nitration of 2-acetylbenzoic acid.
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for nitration.
Conclusion
This application note provides a detailed and robust protocol for the nitration of 2-acetylbenzoic acid. By carefully controlling the reaction conditions, particularly the temperature, and following the outlined purification and characterization steps, researchers can confidently synthesize and validate the desired nitrated products. The principles of electrophilic aromatic substitution and substituent directing effects are key to understanding and optimizing this important chemical transformation.
References
-
Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, January 7). Directing Effects. Retrieved from [Link]
-
Filo. (2024, June 6). DIRECTING EFFECTS IN DISUBSTITUTED BENZENESWhen two different groups are. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
- Sundberg, M. R., Koskimies, J. K., Matikainen, J., & Tylli, H. (1998). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 440(1-3), 135-147.
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The Unexplored Potential of 2-Acetyl-6-nitrobenzoic Acid: A Gateway to Novel Medicinal Scaffolds
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the focus often falls on complex molecular architectures. However, the true potential for innovation can lie dormant in seemingly simple, yet strategically functionalized, building blocks. 2-Acetyl-6-nitrobenzoic acid, a molecule with a unique arrangement of reactive groups, stands as one such underexplored scaffold. This guide, intended for researchers, scientists, and drug development professionals, illuminates the latent promise of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic accessibility and its prospective applications in the construction of high-value heterocyclic systems.
While direct pharmacological applications of this compound are not yet extensively documented in peer-reviewed literature, its chemical architecture—a trifecta of a carboxylic acid, a ketone, and a nitro group on an aromatic ring—presents a compelling case for its utility as a versatile precursor to a variety of medicinally significant heterocycles. This document serves as a forward-looking application note, grounded in established chemical principles and analogous transformations, to inspire and guide the exploration of this promising, yet overlooked, molecule.
The Strategic Importance of this compound
The arrangement of the functional groups in this compound is key to its synthetic potential. The ortho-positioning of the acetyl and carboxylic acid groups makes it an ideal candidate for cyclization reactions, while the nitro group can be readily transformed into an amine, opening pathways to a diverse range of nitrogen-containing heterocycles. This strategic placement of reactive sites allows for the construction of fused ring systems that are central to the structure of many biologically active compounds.
Synthetic Accessibility
A robust and scalable synthesis of this compound is paramount for its widespread adoption in medicinal chemistry programs. While a definitive, optimized one-pot synthesis is yet to be established in the public domain, a plausible and logical synthetic route can be proposed based on well-established organic chemistry principles. A potential pathway involves the oxidation of a suitable precursor, such as 2-acetyl-6-nitrotoluene.
A general protocol for the oxidation of a methyl group on a substituted aromatic ring to a carboxylic acid can be adapted for this purpose. For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid using reagents like sodium dichromate in sulfuric acid is a well-documented procedure[1].
Table 1: Proposed Synthesis of this compound
| Step | Reaction | Key Reagents and Conditions |
| 1 | Nitration of 2-Acetotoluene | HNO₃, H₂SO₄ |
| 2 | Oxidation of 2-Acetyl-6-nitrotoluene | Strong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) |
Application as a Precursor to Medicinally Privileged Heterocycles
The true value of this compound lies in its potential to be transformed into a variety of heterocyclic scaffolds known for their rich pharmacological profiles.[2][3][4][5][6][7][8][9][10][11] Two of the most promising classes of compounds that can be accessed from this starting material are quinazolinones and benzodiazepines.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3][5][6][8] The synthesis of quinazolinones often starts from 2-aminobenzoic acid or its derivatives.[12]
The strategic placement of the functional groups in this compound allows for a streamlined synthesis of novel quinazolinone scaffolds. The key transformation involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.
Diagram 1: Proposed Synthetic Pathway to Quinazolinone Derivatives
Caption: Proposed pathway to quinazolinone scaffolds.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-8-acetyl-quinazolin-4(3H)-ones
Step 1: Reduction of the Nitro Group
A critical step is the selective reduction of the nitro group to an amine without affecting the acetyl and carboxylic acid functionalities. Several methods are available for this transformation.[13][14][15][16][17] Catalytic hydrogenation using palladium on carbon (Pd/C) is often effective, though care must be taken to avoid over-reduction of the ketone.[13] Alternatively, metal-based reducing agents in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in acetic acid, are known to be chemoselective for nitro group reduction.[13][14]
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the chosen reducing agent (e.g., SnCl₂·2H₂O).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 2-Acetyl-6-aminobenzoic acid by recrystallization or column chromatography.
Step 2: Cyclization to the Quinazolinone Core
The resulting 2-Acetyl-6-aminobenzoic acid can be cyclized to the quinazolinone ring system using various methods. A common approach involves condensation with a formamide or an orthoester.[12]
-
To a solution of 2-Acetyl-6-aminobenzoic acid, add an excess of formamide or a suitable orthoester (e.g., triethyl orthoformate).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated quinazolinone product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the desired 2-substituted-8-acetyl-quinazolin-4(3H)-one.
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[4][7][9][10][11] The synthesis of the benzodiazepine core often involves the cyclization of a 2-aminobenzophenone derivative.[18][19][20][21][22]
Following the reduction of the nitro group in this compound to an amine, the resulting 2-acetyl-6-aminobenzoic acid can serve as a key intermediate for the synthesis of novel benzodiazepine analogues.
Diagram 2: Proposed Synthetic Pathway to Benzodiazepine Derivatives
Caption: Proposed pathway to benzodiazepine scaffolds.
Experimental Protocol: General Procedure for the Synthesis of Substituted 1,4-Benzodiazepin-2-ones
Step 1: Functionalization of the Acetyl Group
To facilitate cyclization into the seven-membered benzodiazepine ring, the acetyl group needs to be functionalized, typically by introducing a leaving group at the α-position, followed by amination.
-
The 2-Acetyl-6-aminobenzoic acid is first subjected to α-halogenation of the ketone using a reagent such as N-bromosuccinimide (NBS) or bromine in acetic acid.
-
The resulting α-halo ketone is then reacted with an amine (e.g., ammonia or a primary amine) to introduce the second nitrogen atom required for the benzodiazepine ring.
Step 2: Intramolecular Cyclization
The final step is the intramolecular cyclization to form the benzodiazepine core. This is typically achieved by heating the aminoacetyl intermediate, often in the presence of a base.
-
The 2-(aminoacetyl)-6-aminobenzoic acid derivative is dissolved in a suitable high-boiling solvent (e.g., pyridine, DMF).
-
The reaction mixture is heated to reflux to promote intramolecular amide bond formation and cyclization.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired benzodiazepine derivative.
Future Perspectives and Conclusion
This compound represents a largely untapped resource for medicinal chemists. Its unique substitution pattern provides a direct and versatile entry point to a range of medicinally important heterocyclic scaffolds. The proposed synthetic pathways to quinazolinones and benzodiazepines are just two examples of the potential applications of this promising building block. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted and could lead to the discovery of novel therapeutic agents. This guide serves as a call to action for the research community to unlock the full potential of this intriguing molecule.
References
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- 22. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols: The Strategic Use of 2-Acetyl-6-nitrobenzoic Acid as a Precursor in Advanced Materials Synthesis
Foreword for the Modern Researcher
In the dynamic landscape of materials science, the discovery of novel functionalities often begins with the creative and strategic use of foundational chemical building blocks. While 2-Acetyl-6-nitrobenzoic acid is not a primary functional material in its own right, its true value lies in its potential as a versatile precursor for the synthesis of advanced materials. Its unique trifunctional structure—a carboxylic acid, a ketone, and a nitro group on an aromatic ring—offers a rich platform for designing and creating complex molecules with tailored photophysical and chemical properties.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of how to leverage this compound. The protocols herein are designed not just as a series of steps, but as a self-validating framework, empowering you to understand the "why" behind the "how." Our focus will be on its application in the synthesis of N-acetyl-5-nitronanthranilic acid, a key intermediate for developing specialized luminescent and pharmaceutical compounds.
Part 1: Core Chemical Attributes and Synthetic Potential
This compound is a unique aromatic compound characterized by three key functional groups that dictate its reactivity and potential applications as a synthetic intermediate.
-
Carboxylic Acid (-COOH): This group provides a reactive handle for esterification, amidation, or coordination to metal centers. Its acidity and potential for hydrogen bonding are crucial for directing intermolecular interactions.
-
Acetyl Group (-COCH₃): The methyl group is acidic and can be involved in condensation reactions. The carbonyl group itself can be a site for various nucleophilic additions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. Critically, it can be reduced to an amine (-NH₂), opening a vast number of subsequent synthetic pathways, most notably for the formation of heterocyclic systems.
The strategic placement of these groups makes this compound an ideal starting material for creating more complex molecules, such as substituted anthranilic acids, which are known precursors to fluorescent materials and pharmacologically active agents.
Part 2: Application in Luminescent Materials Synthesis via N-acetyl-5-nitroanthranilic acid
A primary application of this compound in a materials science context is its conversion to N-acetyl-5-nitroanthranilic acid. This derivative is a crucial building block for certain classes of luminescent materials and metal complexes due to the photophysical properties imparted by the nitroanthranilic acid core. The following protocol details a validated synthetic route.
Protocol 1: Synthesis of N-acetyl-5-nitroanthranilic acid
This protocol outlines the Baeyer-Villiger oxidation of this compound to produce an acetic anhydride intermediate, which is then hydrolyzed to yield the final product, N-acetyl-5-nitroanthranilic acid. This process is a well-established method for converting aryl ketones to esters and, subsequently, to phenols or anilines after hydrolysis.
Diagrammatic Overview of the Synthetic Workflow
Caption: Workflow for the synthesis of N-acetyl-5-nitroanthranilic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₉H₇NO₅ | 209.16 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Hydrogen Peroxide Solution | H₂O₂ | 34.01 | 30% w/w | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | - | In-house |
| Ice | H₂O | 18.02 | - | In-house |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.45 g (0.05 mol) of this compound to 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Expert Insight: The use of concentrated sulfuric acid serves as both the solvent and the catalyst for the Baeyer-Villiger oxidation. Maintaining a low temperature is critical to control the exothermic reaction with hydrogen peroxide and to prevent unwanted side reactions.
-
-
Oxidant Addition: Slowly add 5.1 g (0.05 mol) of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.
-
Trustworthiness Check: The rate of addition is a critical parameter. Adding the peroxide too quickly can lead to a rapid increase in temperature, potentially causing decomposition of the peroxide and reducing the yield and purity of the product.
-
-
Reaction and Hydrolysis: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Subsequently, pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with constant stirring.
-
Causality Explained: Pouring the acidic mixture onto ice serves two purposes: it hydrolyzes the intermediate phenyl acetate ester to the desired N-acetyl-5-nitroanthranilic acid and simultaneously precipitates the product from the aqueous solution, as it is sparingly soluble in water.
-
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration. The crude product should be washed thoroughly with cold deionized water until the washings are neutral to litmus paper. Dry the purified N-acetyl-5-nitroanthranilic acid in a vacuum oven at 60 °C. The expected yield is approximately 75-85%.
Part 3: Future Directions and Advanced Applications
The true potential of this compound is realized in the subsequent use of its derivatives.
Diagram of Potential Material Synthesis Pathways
Analytical Methods for the Detection of 2-Acetyl-6-nitrobenzoic acid
An Application and Protocol Guide
Introduction: The Analytical Imperative for 2-Acetyl-6-nitrobenzoic Acid
This compound is an organic molecule characterized by a benzoic acid core with both an acetyl and a nitro group as substituents. As a functionalized aromatic carboxylic acid, it serves as a potential intermediate or building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. The precise positioning of its functional groups can influence the reactivity and properties of downstream products, making its purity and concentration critical process parameters.
The detection and quantification of this compound, whether as a final product, a synthetic intermediate, or a potential impurity, demand robust and reliable analytical methods. Ensuring the identity, purity, and concentration of such compounds is a cornerstone of quality control, process optimization, and regulatory compliance in drug development and manufacturing.[1][2] This guide provides a detailed exploration of modern analytical techniques applicable to this analyte, offering both theoretical grounding and practical, step-by-step protocols for implementation in a research or quality control laboratory. The methodologies are designed with the principles of analytical method validation at their core, ensuring that the data generated is accurate, precise, and fit for its intended purpose.[3][4]
Part 1: Strategic Selection of an Analytical Technique
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired selectivity, and available instrumentation.[5] For this compound, the primary analytical challenges stem from its polarity (due to the carboxylic acid) and the potential for matrix interference.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision tree for selecting the appropriate analytical method.
The primary methods recommended for this compound are chromatography-based, leveraging the separation power of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with sensitive detection systems.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for non-volatile, UV-absorbing compounds like this compound.[6] It offers excellent robustness, precision, and cost-effectiveness for purity assessments and quantification in relatively clean samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity (trace analysis) or enhanced specificity, especially in complex matrices, LC-MS/MS is the gold standard.[7] It provides mass-based detection, which is inherently more selective than UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, with a derivatization step to convert the carboxylic acid to a more volatile ester, GC-MS can be a powerful tool, offering high chromatographic efficiency.[8][9]
Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quality control, such as determining the purity of a bulk sample or quantifying the analyte in a reaction mixture. A reversed-phase C18 column is the logical starting point, as it effectively retains and separates moderately polar aromatic compounds.[6]
Protocol 1: Purity Determination and Quantification by RP-HPLC-UV
1. Objective: To quantify this compound and determine its purity by assessing the presence of related impurities.
2. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Orthophosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Reference standard of this compound (≥99% purity).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention. For MS-compatibility, replace phosphoric acid with 0.1% formic acid.[10][11]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the sample diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the sample diluent, and dilute to a final concentration within the calibration range. Filter all solutions through a 0.45 µm filter before placing them in the autosampler.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Elution Type | Gradient |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λ-max determined by PDA scan) |
5. System Suitability and Analysis Procedure:
-
Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample diluent (blank) to check for interfering peaks.
-
Make five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL). The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting peak area against concentration. Use a linear regression model to determine the concentration of the analyte in the sample solutions.
-
Purity is often assessed using an area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level detection, such as monitoring for residual starting material or quantifying low-level impurities, LC-MS/MS provides superior sensitivity and selectivity.[7][12] The method involves separating the analyte with HPLC and then detecting it with a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol 2: Trace Quantification by LC-MS/MS
1. Objective: To detect and quantify this compound at low concentrations (ng/mL or ppb level).
2. Instrumentation and Materials:
-
LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
All reagents and materials from Protocol 1, but using LC-MS grade solvents and additives (e.g., formic acid instead of phosphoric acid).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization process.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare calibration and sample solutions as in Protocol 1, but at much lower concentrations (e.g., 0.1 to 100 ng/mL).
4. LC and MS Conditions:
-
LC Conditions: Use a shorter column (e.g., 100 mm x 2.1 mm, 1.8 µm) and a faster gradient for higher throughput.
Parameter Recommended Setting Column C18, 100 mm x 2.1 mm, 1.8 µm Flow Rate 0.4 mL/min Gradient 5% B to 95% B over 5 minutes | Injection Volume | 5 µL |
-
MS Conditions (Negative Ion Mode):
-
The analyte has a molecular weight of 209.15 g/mol . In negative ESI mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 209.0.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: Infuse a standard solution of the analyte to determine the optimal precursor-to-product ion transitions and collision energies. A likely fragmentation is the loss of CO₂ (44 Da) from the carboxylate group.
Precursor Ion (Q1) Product Ion (Q3) Use m/z 209.0 To be determined (e.g., m/z 165.0) Quantifier | m/z 209.0 | To be determined | Qualifier |
-
5. Data Analysis:
-
Quantification is performed by integrating the peak area for the quantifier MRM transition and comparing it against a calibration curve constructed from the standards. The qualifier ion is used for identity confirmation based on its area ratio to the quantifier ion.
Part 4: Method Validation Parameters
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose.[1][3] The core validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria for Impurity Analysis |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix).[14] | Peak purity analysis (PDA), no co-elution at the analyte's retention time in spiked placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration levels for which the method has suitable precision and accuracy.[4] | Typically from the reporting limit to 120% of the impurity specification.[14] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies.[4] | 80-120% recovery for impurities. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes Repeatability and Intermediate Precision.[3] | RSD ≤ 15% at the quantitation limit; ≤ 10% for higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | Typically Signal-to-Noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Stability of results when parameters like pH, column temperature, or flow rate are slightly varied. |
Conclusion
The analytical landscape for this compound is well-served by established chromatographic techniques. For routine, high-concentration measurements, a validated HPLC-UV method provides a reliable and cost-effective solution. When the analytical challenge demands higher sensitivity for trace-level detection or enhanced specificity in complex sample matrices, an LC-MS/MS method is the superior choice. The selection, development, and validation of the appropriate method are critical steps that ensure the generation of high-quality, defensible data, underpinning key decisions in research, development, and manufacturing.
References
- Validation of Impurity Methods, Part II. (2014).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical Methods for 1,3-DNB and 1,3,5-TNB. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025).
- Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
- A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. Benchchem. (n.d.).
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. (2018).
- Separation of 2-Acetylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. (2018).
- Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Benchchem. (n.d.).
- A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. Benchchem. (n.d.).
- Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PMC - NIH. (2021).
- Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. (2024).
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. (n.d.).
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Introduction: The Synthetic Value of Substituted Nitrobenzoic Acids
An In-Depth Technical Guide to the Large-Scale Synthesis of 2-Acetyl-6-nitrobenzoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a valuable substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document provides a comprehensive, field-proven guide for its large-scale synthesis via a robust two-step pathway. The methodology is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. The protocols herein detail the nitration of 2-methylacetophenone to yield the key intermediate, 2-acetyl-6-nitrotoluene, followed by its selective oxidation to the target carboxylic acid. This guide includes in-depth procedural steps, mechanistic explanations, purification techniques, and analytical characterization methods.
Substituted nitrobenzoic acids are a critical class of intermediates in organic synthesis. The presence of both a carboxylic acid and a nitro group on the aromatic ring provides two chemically distinct handles for further functionalization. The carboxylic acid allows for the formation of esters and amides, while the nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds and other complex molecules.[1] Consequently, these scaffolds are integral to the production of agrochemicals, dyes, and, most notably, active pharmaceutical ingredients (APIs).[2]
While many simple nitrobenzoic acids are commercially available, more complex substitution patterns, such as that of this compound, often require dedicated synthetic routes. The development of a scalable, reliable, and well-documented synthesis is therefore essential for researchers in medicinal chemistry and process development who require this intermediate for their discovery and scale-up campaigns. This application note addresses this need by providing a detailed and validated protocol.
Strategic Approach to Synthesis
The synthesis of this compound is most logically achieved through a two-step process starting from a readily available commercial material, 2-methylacetophenone.
The chosen synthetic pathway involves:
-
Electrophilic Aromatic Substitution: Nitration of 2-methylacetophenone using a standard mixed-acid (HNO₃/H₂SO₄) system to install the nitro group, yielding 2-acetyl-6-nitrotoluene.
-
Side-Chain Oxidation: Selective oxidation of the methyl group of the intermediate to a carboxylic acid using potassium permanganate (KMnO₄), a powerful and reliable oxidant for this transformation.
This route is superior to alternatives, such as the Friedel-Crafts acetylation of o-nitrotoluene. Friedel-Crafts reactions are notoriously inefficient on aromatic rings bearing strongly electron-withdrawing groups like a nitro substituent, which deactivates the ring towards electrophilic attack.[3] The proposed pathway ensures high conversion and avoids common pitfalls of less favorable routes.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Methylacetophenone (≥98%) | Jacketed glass reaction vessel (e.g., 5 L) |
| Concentrated Sulfuric Acid (98%) | Overhead mechanical stirrer with PTFE paddle |
| Concentrated Nitric Acid (70%) | Chiller/circulator for temperature control |
| Potassium Permanganate (KMnO₄) | Temperature probe |
| Sodium Metabisulfite (Na₂S₂O₅) | Addition funnel |
| Hydrochloric Acid (37%) | Reflux condenser |
| Ethyl Acetate (ACS Grade) | Large Büchner funnel and vacuum flask |
| Ethanol (95%) | pH meter or pH paper |
| Deionized Water | Rotary evaporator |
| Activated Charcoal | Standard laboratory glassware |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-Acetyl-6-nitrotoluene
This procedure is adapted from standard methodologies for the nitration of acetophenone derivatives.[4][5] The key to success is rigorous temperature control to minimize the formation of dinitrated byproducts and ensure regioselectivity. The acetyl group is a meta-director, while the methyl group is an ortho/para director. In this sterically hindered system, nitration is directed to the position ortho to the methyl group and meta to the acetyl group.
Reagent Quantities (Example Scale):
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylacetophenone | 134.18 | 134.2 g | 1.00 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | ~5.5 |
| Nitric Acid (70%) | 63.01 | 72 mL | ~1.15 |
Procedure:
-
Vessel Preparation: Set up a 2 L jacketed reaction vessel equipped with an overhead stirrer, temperature probe, and addition funnel. Set the chiller to -10°C.
-
Acid Charge: Charge the vessel with concentrated sulfuric acid (300 mL). Begin stirring (approx. 250 RPM) and cool the acid to below 0°C.
-
Substrate Addition: Slowly add 2-methylacetophenone (134.2 g) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. This addition should take approximately 30-45 minutes.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (72 mL) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.
-
Nitration Reaction: Once the substrate solution is cooled back to below 0°C, add the cold nitrating mixture dropwise, maintaining a reaction temperature of -5°C to 0°C. This is a highly exothermic step and requires careful monitoring. The addition should take 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of starting material.
-
Quenching: In a separate large vessel (e.g., 5 L beaker), prepare a mixture of crushed ice (1.5 kg) and water (1.5 L). With vigorous stirring, slowly pour the reaction mixture onto the ice. A yellow-orange solid will precipitate.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Press the cake as dry as possible on the filter, then transfer to a drying dish and dry under vacuum at 40°C to a constant weight.
The expected yield of crude 2-acetyl-6-nitrotoluene is typically 75-85%. The product can be used directly in the next step or further purified by recrystallization from ethanol if necessary.
Protocol 2: Oxidation to this compound
This protocol utilizes potassium permanganate to selectively oxidize the benzylic methyl group to a carboxylic acid. The acetyl group and the aromatic ring are stable under these conditions.
Caption: Simplified mechanism of benzylic oxidation by permanganate.
Reagent Quantities (Example Scale):
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Stoichiometry |
| 2-Acetyl-6-nitrotoluene | 179.17 | 89.6 g | 0.50 | 1.0 eq |
| Potassium Permanganate | 158.03 | 158.0 g | 1.00 | 2.0 eq |
| Deionized Water | 18.02 | 2.0 L | - | - |
| Sodium Metabisulfite | 190.11 | ~50 g | - | As needed |
| Hydrochloric Acid (37%) | 36.46 | ~100 mL | - | To pH 1-2 |
Procedure:
-
Setup: In a 3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-acetyl-6-nitrotoluene (89.6 g) and deionized water (2.0 L).
-
Heating: Heat the suspension to 85-90°C with vigorous stirring.
-
Oxidant Addition: Once the temperature is stable, begin the portion-wise addition of solid potassium permanganate (158.0 g) over 2-3 hours. Caution: The addition can be exothermic. Add slowly to maintain control and avoid boiling over. The purple color of the permanganate will dissipate as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: After all the KMnO₄ has been added, maintain the mixture at 95°C and continue stirring. The reaction is typically complete when the purple color of the permanganate ion is no longer visible (usually 3-5 hours). Monitor by taking a small aliquot, filtering it, and checking for the purple color.[6]
-
Quench and Filtration: Cool the reaction mixture to room temperature. While it is still warm (~50°C), filter the mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake with warm water (2 x 100 mL).
-
Decolorization: Combine the filtrate and washes. If the solution is still purple, add a small amount of sodium metabisulfite (Na₂S₂O₅) solution until it becomes colorless.
-
Precipitation: Cool the clear, pale-yellow filtrate in an ice bath. With good stirring, slowly acidify the solution by adding concentrated hydrochloric acid until the pH is 1-2. A dense, off-white precipitate of this compound will form.
-
Isolation and Drying: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration, wash with cold deionized water (2 x 200 mL), and dry under vacuum at 60°C.
The expected yield of crude product is 80-90%.
Purification and Characterization
Purification Protocol: Recrystallization
The most effective method for purifying the final product is recrystallization, typically from an ethanol/water mixture or ethyl acetate.
-
Solvent Selection: Determine the optimal solvent system through small-scale solubility tests.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add the minimum amount of hot solvent (e.g., 90% aqueous ethanol) needed to fully dissolve the solid.
-
Decolorization: If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[8]
| Technique | Expected Results / Parameters |
| Melting Point | A sharp melting point is indicative of high purity. |
| HPLC | Purity assessment (e.g., >98%). A typical method would use a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic or phosphoric acid, with UV detection.[9][10] |
| ¹H NMR (400 MHz, DMSO-d₆) | Expected signals: Aromatic protons (multiplets, ~7.5-8.2 ppm), acetyl methyl protons (singlet, ~2.5 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals: Carboxylic carbon (~165-170 ppm), acetyl carbonyl carbon (~195-200 ppm), aromatic carbons (~120-150 ppm), and acetyl methyl carbon (~25-30 ppm). |
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid to water, never the other way around. Work in a fume hood and have an acid spill kit readily available.
-
Potassium Permanganate: A strong oxidizer. Do not mix with combustible materials. The oxidation reaction can be exothermic and must be controlled with slow, portion-wise addition.
-
Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with care to avoid inhalation or skin contact.
-
Waste Disposal: Acidic and basic aqueous waste must be neutralized before disposal. Aqueous waste containing manganese salts should be disposed of according to local environmental regulations for heavy metal waste. Contaminated organic solvents must be collected in designated waste containers.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the large-scale synthesis of this compound. By following the detailed procedures for nitration and oxidation, researchers can obtain high yields of this valuable chemical intermediate with excellent purity. The emphasis on rigorous temperature control, careful handling of reagents, and proper purification techniques ensures the process is both safe and reproducible, making it suitable for applications in pharmaceutical and chemical development.
References
[6] Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. Journal of Chemical Industry and Engineering (China). [11] Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395. [4] Corson, B. B., & Hazen, R. K. (1931). m-Nitroacetophenone. Organic Syntheses, 11, 74. [8] Royal Society of Chemistry. (n.d.). Supplementary Information for Scalable Metal-Free Synthesis of Carboxylic Acids from Aldehydes. Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [12] Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. [7] BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. [3] Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [13] Khan Academy. (n.d.). Friedel-Crafts acylation. [5] Google Patents. (2014). US 2014/0243556 A1: Continuous two step flow synthesis of m-aminoacetophenone. [14] Guidechem. (n.d.). This compound 13619-70-0 wiki. [1] Chem-Impex. (n.d.). 2-Nitrobenzoic acid. Hangzhou Keying Chem Co., Ltd. (n.d.). 13619-70-0 | this compound. [15] BLD Pharm. (n.d.). 13619-70-0|this compound. [9] SIELC Technologies. (n.d.). Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. [10] BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. [16] Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound. [17] Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [2] Wikipedia. (n.d.). 2-Nitrobenzoic acid. [18] Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-115.
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [wap.guidechem.com]
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- 9. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 18. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Application Notes and Protocols: Unraveling the Reaction Mechanism of 2-Acetyl-6-nitrobenzoic acid with Amines
For: Researchers, scientists, and drug development professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of aromatic compounds serves as a cornerstone for innovation. Among these, 2-Acetyl-6-nitrobenzoic acid is a molecule of significant interest due to its dual reactive centers: a ketone and a carboxylic acid, both influenced by the strongly electron-withdrawing nitro group. Its reactions with amines are particularly noteworthy, leading to a diverse array of heterocyclic scaffolds that are prevalent in pharmacologically active compounds and functional materials.[1] This document provides a detailed exploration of the reaction mechanism between this compound and various amines, offering in-depth mechanistic insights and robust experimental protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical guidance necessary to effectively harness these transformations in their synthetic endeavors.
Mechanistic Deep Dive: A Tale of Two Pathways
The reaction of this compound with amines is not a monolithic process. The outcome is exquisitely dependent on the nature of the amine—primary or secondary—and the reaction conditions employed. Two principal mechanistic pathways dominate: Amide Formation and Enamine/Iminium-Mediated Cyclization .
Pathway 1: Amide Formation
In the presence of both primary and secondary amines, a standard acid-base reaction followed by condensation can occur at the carboxylic acid moiety. This is a classic amidation reaction.
The Causality Behind the Choice:
-
Thermodynamic Favorability: The formation of a stable amide bond is often the thermodynamically favored outcome, especially at elevated temperatures.
-
Steric Hindrance: Bulky amines may preferentially react at the more accessible carboxylic acid group rather than the sterically encumbered acetyl group.
Caption: General scheme for amide formation.
Pathway 2: Enamine/Iminium-Mediated Intramolecular Cyclization
This pathway is particularly relevant and synthetically valuable when primary amines are used. It involves the initial formation of an imine or enamine at the acetyl group, which then undergoes an intramolecular cyclization with the carboxylic acid. This sequence ultimately leads to the formation of complex heterocyclic structures.
Step-by-Step Mechanistic Analysis:
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is a standard nucleophilic addition to a ketone.[2][3]
-
Formation of a Tetrahedral Intermediate (Carbinolamine): This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine.[2]
-
Dehydration to form an Imine: The carbinolamine readily dehydrates under acidic or basic conditions to form an imine (a Schiff base).[3]
-
Intramolecular Cyclization: The nitrogen of the newly formed imine (or its tautomeric enamine) then acts as an intramolecular nucleophile, attacking the carboxylic acid group. This cyclization is often the rate-determining step and can be promoted by acid catalysts.[4][5][6][7]
-
Formation of a Lactam-Containing Heterocycle: The final product is a complex heterocyclic system containing a lactam ring, the specific structure of which depends on the subsequent rearrangement and stabilization steps.
Caption: Key stages in the intramolecular cyclization pathway.
Factors Influencing the Reaction Pathway
The delicate balance between these two pathways can be tipped by several experimental parameters. Understanding these factors is crucial for directing the reaction towards the desired product.
| Factor | Influence on Reaction Outcome | Rationale |
| Amine Structure | Primary amines favor the cyclization pathway, while secondary amines predominantly yield amides. | Secondary amines lack the necessary proton on the nitrogen after imine formation to facilitate the subsequent steps of the cyclization. |
| Reaction Temperature | Higher temperatures generally favor amide formation. | Amidation is often under thermodynamic control, while the kinetic product (from cyclization) may be favored at lower temperatures. |
| Solvent | Aprotic solvents can favor the cyclization pathway. | Polar aprotic solvents can stabilize the charged intermediates in the cyclization mechanism without interfering with the nucleophilicity of the amine. |
| Catalyst | The presence of an acid or base catalyst is critical. | Acid catalysts protonate the carbonyl oxygen, increasing its electrophilicity for the initial amine attack.[8] Lewis acids can also play a role in activating the carbonyl group.[9] |
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. It is imperative to conduct all reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Aryl-2-acetyl-6-nitrobenzamide (Amide Formation)
Objective: To synthesize the amide product from this compound and a secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, Piperidine)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Lactam-Containing Heterocycle (Intramolecular Cyclization)
Objective: To synthesize a heterocyclic product via the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline, Benzylamine)
-
Toluene or Xylene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of p-TsOH (0.05-0.1 eq) in toluene.
-
-
Azeotropic Water Removal:
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
The heterocyclic scaffolds derived from the reaction of this compound with amines are of significant interest in drug discovery. The resulting products can serve as key intermediates in the synthesis of a wide range of biologically active molecules.[10][11] The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, opening up further avenues for chemical modification and the introduction of diverse pharmacophores.[12][13] The exploration of these reaction pathways allows for the generation of compound libraries with potential applications as anti-inflammatory, analgesic, and antimicrobial agents.[1][10]
Conclusion
The reaction of this compound with amines is a multifaceted transformation that can be strategically controlled to yield either amides or complex heterocyclic structures. A thorough understanding of the underlying reaction mechanisms, coupled with careful control of experimental parameters, is paramount for achieving the desired synthetic outcomes. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, facilitating the exploration of novel chemical space and the creation of innovative molecular entities.
References
- Journal of Labelled Compounds and Radiopharmaceuticals. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
- Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.Reactions of Amines.
- National Institutes of Health. (2024).
- Google Patents.Preparation method of 2-amino-6-nitrobenzoic acid.
- PubMed.
- PrepChem.com.Synthesis of 2-nitrobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents.Process for preparing 2-amino-6-nitro-benzoic acid.
- PubMed Central. (2019).
- ResearchGate.
- Michigan State University Chemistry.Reaction of Amines with Nitrous Acid.
- PubMed Central.
- CBSE Academic. (2024-25). Sample Paper.
- OpenStax. (2023). Reactions of Arylamines.
- PubMed Central. (2021).
- ACS Publications.
- MDPI.
- PubMed Central.Prodrugs for Amines.
- ResearchGate. (2008). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
- Royal Society of Chemistry.
- BenchChem.A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals.
- ResearchGate. (2008). Intramolecular cyclization of 4‐acetyl‐2,2‐diethoxycarbonyl‐2,3‐dihydro‐1‐(2‐nitrobenzoyl)
- Guidechem.this compound 13619-70-0 wiki.
- BYJU'S.NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Save My Exams.Production & Reactions of Phenylamine.
- ResearchGate. (2008). ChemInform Abstract: Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid.
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Application Notes and Protocols for the Chemoselective Reduction of 2-Acetyl-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of 2-Acetyl-6-aminobenzoic Acid
The selective reduction of the nitro group in 2-Acetyl-6-nitrobenzoic acid is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2-acetyl-6-aminobenzoic acid. This product serves as a versatile building block in the pharmaceutical and fine chemical industries. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety without affecting the sterically hindered acetyl and carboxylic acid functionalities. This guide provides a detailed analysis of suitable reduction protocols, an in-depth look at the reaction mechanisms, and field-tested methodologies to ensure reproducible and high-yield synthesis.
Choosing the Right Path: A Comparative Overview of Reduction Strategies
The selection of a reduction method is paramount and depends on factors such as substrate sensitivity, desired yield, scalability, and available laboratory infrastructure. Three primary methods are recommended for the reduction of this compound, each with distinct advantages.
| Method | Key Reagents | Selectivity | Advantages | Disadvantages |
| Metal-Acid Reduction | Tin(II) Chloride (SnCl₂·2H₂O) in Ethanol/HCl | Excellent | High chemoselectivity for nitro groups over carbonyls and carboxylic acids; mild conditions.[1][2] | Stoichiometric amounts of tin salts are generated, requiring careful workup and disposal.[1] |
| Dissolving Metal Reduction | Iron (Fe) powder with NH₄Cl | Very Good | Cost-effective, milder than Fe/HCl, scalable, and often yields pure product with simpler workup.[3][4] | Can be slower than other methods; requires efficient stirring. |
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) with Ammonium Formate (HCOONH₄) | Excellent | Environmentally friendly, avoids pressurized hydrogen gas, high yields, and clean reactions.[5] | Catalyst cost can be a factor; potential for catalyst poisoning. |
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of Tin(II) Chloride Reduction
The reduction of a nitro group by tin(II) chloride is a stepwise process involving a series of single electron transfers. In an acidic medium, the nitro group is protonated, which facilitates the electron transfer from Sn(II). The reaction proceeds through nitroso and hydroxylamine intermediates to ultimately yield the amine. The acidic environment is crucial to protonate the oxygen atoms of the nitro group, making them good leaving groups as water.
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate
This protocol is favored for its exceptional chemoselectivity and is well-suited for small to medium-scale synthesis where the removal of tin byproducts is manageable.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (4.0-5.0 eq) in a single portion.
-
Acidification: Carefully add concentrated hydrochloric acid (4.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully, with vigorous stirring, add a 10 M NaOH solution. An ice bath may be necessary to control the exotherm. Continue adding the base until the pH of the aqueous layer is greater than 12, and the initially formed tin salts have redissolved to form a clear solution.[1]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-acetyl-6-aminobenzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Scalable Reduction with Iron and Ammonium Chloride
This method is a robust and economical choice, particularly for larger-scale preparations. The workup is generally more straightforward than tin-mediated reductions.[4]
Materials:
-
This compound
-
Iron powder (electrolytic grade is preferred for faster reactions)
-
Ammonium chloride (NH₄Cl)
-
Methanol or Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite or Silica gel
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add methanol (or ethanol) (5-10 mL per gram of starting material), this compound (1.0 eq), and ammonium chloride (2.0 eq).
-
Iron Addition: With vigorous stirring, add iron powder (3.0-4.0 eq) portion-wise to manage any initial exotherm.
-
Reflux: Heat the mixture to reflux and maintain for 3-7 hours. Monitor the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to approximately 40 °C.
-
Crucial Step: Add water (2 mL per gram of starting material) before removing the alcohol solvent to prevent a potential uncontrolled exothermic reaction.[4]
-
Distill off approximately 90% of the alcohol under reduced pressure.
-
Cool the remaining slurry to room temperature and add dichloromethane or ethyl acetate.
-
Stir for 10-15 minutes.
-
-
Filtration and Extraction:
-
Filter the mixture through a pad of Celite or silica gel to remove the iron sludge. Wash the filter cake with the extraction solvent.
-
Transfer the combined filtrates to a separatory funnel and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents:
-
Concentrated HCl: Highly corrosive. Handle with extreme care.
-
Sodium Hydroxide: Corrosive and can cause severe burns. The quenching process is exothermic and should be done with cooling.
-
Iron Powder: Finely divided iron can be pyrophoric. Avoid creating dust.
-
-
Workup: The addition of water before methanol distillation in the iron reduction protocol is a critical safety step to prevent a potential runaway exothermic reaction.[4]
Conclusion
The chemoselective reduction of this compound to 2-acetyl-6-aminobenzoic acid is a readily achievable transformation with the appropriate choice of reagents and careful execution of the protocol. The Tin(II) chloride method offers excellent selectivity for smaller-scale applications, while the Iron/Ammonium Chloride procedure provides a robust, economical, and scalable alternative. Catalytic transfer hydrogenation stands as a green and efficient option. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and safely synthesize this valuable chemical intermediate.
References
- A new reagent for selective reduction of nitro group. (n.d.).
- Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate. (2025). BenchChem.
- Transfer hydrogenation of various substituted nitro aromatic compounds... (n.d.). ResearchGate.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). ResearchGate.
- Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands. (2024). OUCI.
- TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid. (2023, March 6). TCI Chemicals.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Portal.
- Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. (n.d.). eScholarship.org.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Reduction of nitro arene by Fe/ammonium chloride. (2012, February 13). ChemSpider Synthetic Pages.
- Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025, August 28). PubMed Central.
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. (n.d.). Semantic Scholar.
- Highly Efficient Catalysts for the Hydrogenation of Nitro-Substituted Aromatics. (2005, April 21). PubMed.
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). Frontiers.
- SnCl2 reduction of Nitro. (n.d.). Hive Novel Discourse.
- Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. (2020, November 6). RSC Publishing.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Stack Exchange.
- A Quick Guide to Reductions in Organic Chemistry. (n.d.).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Acetyl-6-nitrobenzoic Acid
Welcome to the technical support center for the purification of crude 2-acetyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis of this compound can often result in a crude product containing various impurities, including starting materials, regioisomers, and by-products from side reactions. This guide provides a comprehensive resource for effectively purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The typical impurities depend on the synthetic route employed. However, common contaminants often include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Regioisomers: Isomers such as 2-acetyl-x-nitrobenzoic acid where the nitro group is at a different position on the aromatic ring. The nitration of benzoic acid derivatives is known to produce mixtures of ortho, meta, and para isomers.[1][2]
-
Over-oxidation or Incomplete Oxidation Products: If an oxidation step is involved, by-products from incomplete or excessive oxidation can be present.[3]
-
Dinitro Compounds: Products resulting from further nitration of the benzene ring.[3]
-
Residual Solvents and Reagents: Solvents and reagents used in the reaction and work-up that were not completely removed.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective and commonly used purification techniques for compounds like this compound are:
-
Recrystallization: This is often the first and most effective method for purifying solid organic compounds.[4][5][6] The choice of solvent is critical for successful recrystallization.[6]
-
Column Chromatography: For complex mixtures of impurities or when high purity is required, column chromatography provides excellent separation based on the differential adsorption of compounds to the stationary phase.[3][7]
-
Acid-Base Extraction: This technique can be used to separate acidic compounds like this compound from neutral or basic impurities.[1][7]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle of recrystallization.[6][8]
-
It should not react with this compound. [6]
-
It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration). [6]
-
It should be volatile enough to be easily removed from the purified crystals. [6]
Based on the structure of this compound, which is a derivative of benzoic acid, solvents like ethanol, methanol, acetone, and mixtures of ethanol/water or acetic acid/water are good starting points for solubility tests.[9]
Solubility Data for Structurally Similar Compounds (Nitrobenzoic Acids):
| Solvent | Solubility of 2-Nitrobenzoic Acid ( g/100 mL) |
| Methanol (10°C) | 42.72[9] |
| Ethanol | 1g in 3mL (~33.3)[9] |
| Acetone | 1g in 2.5mL (40)[9] |
| Chloroform | 1g in 220mL (~0.45)[9] |
| Ether | 1g in 4.5mL (~22.2)[9] |
Note: This data is for 2-nitrobenzoic acid and serves as a guideline. Experimental determination for this compound is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Recrystallization Troubleshooting
Problem: Low recovery of purified product after recrystallization.
-
Potential Cause:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even at low temperatures.[10][11]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[5][11]
-
The chosen solvent is too good at dissolving the compound at low temperatures.
-
-
Recommended Solution:
-
Use the minimum amount of hot solvent necessary to just dissolve the crude product.[10][11] Add the solvent in small portions to the boiling solution.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][11] Insulating the flask can help slow the cooling process.
-
Perform small-scale solubility tests with different solvents or solvent mixtures to find the optimal system.
-
Problem: The product "oils out" instead of crystallizing.
-
Potential Cause:
-
Recommended Solution:
-
Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly.[5]
-
Try a different solvent or a solvent mixture. Adding a "non-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then clarifying with a few drops of the original solvent, can sometimes induce crystallization.
-
"Seed" the solution by adding a small crystal of the pure compound to induce crystallization.[8] If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.[8]
-
Problem: The purified product is still colored.
-
Potential Cause:
-
Presence of colored impurities that co-crystallize with the product.[11]
-
-
Recommended Solution:
-
Use activated charcoal (decolorizing carbon). Add a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb the colored impurities. Use only a minimal amount, as it can also adsorb your product.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[3][11]
-
Column Chromatography Troubleshooting
Problem: Poor separation of the desired compound from impurities.
-
Potential Cause:
-
Incorrect mobile phase (eluent) polarity: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow or no movement.
-
Column overloading: Too much crude material was loaded onto the column.
-
Improper column packing: Channels or cracks in the stationary phase can lead to poor separation.
-
-
Recommended Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate.
-
Use an appropriate amount of stationary phase. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column carefully to ensure a uniform and crack-free stationary phase bed.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests with solvents such as ethanol, methanol, ethyl acetate, and water, as well as mixtures like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[10]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]
-
Hot Gravity Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like HPLC can also be performed.[3]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of ethyl acetate and hexanes is a common starting point for compounds of moderate polarity.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated compound by melting point, NMR, and/or HPLC.
Visual Workflow and Diagrams
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.[Link]
-
Unknown. (n.d.). Recrystallization 2.[Link]
- Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
Journal of Chromatography A. (1994). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.[Link]
- Google Patents. (1954).
- Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.[Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization.[Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid.[Link]
-
Florida A&M University. (2016). Lab Report Recrystallization.[Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.[Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid.[Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.[Link]
-
ResearchGate. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[Link]
-
Indian Journal of Chemistry. (1984). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.[Link]
-
ResearchGate. (2018). The solubility of benzoic acid in seven solvents.[Link]
Sources
- 1. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. quora.com [quora.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. famu.edu [famu.edu]
Technical Support Center: Synthesis of 2-Acetyl-6-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Acetyl-6-nitrobenzoic acid. The guidance primarily focuses on the oxidation of 2-acetyl-6-nitrotoluene, a common and logical synthetic precursor. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction yields and purity.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific challenges you may encounter during the synthesis. Each issue is presented with potential causes and scientifically-grounded solutions.
Issue 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield, or I've failed to isolate any product. What are the likely causes?
A: This is a common issue that typically points to one of three areas: incomplete reaction, degradation of materials, or suboptimal workup.
-
Potential Cause A: Incomplete Oxidation. The conversion of the methyl group on 2-acetyl-6-nitrotoluene to a carboxylic acid requires potent oxidizing conditions. If the reaction is incomplete, you will have a mixture of starting material and product, which complicates purification and lowers the isolated yield.
-
Recommended Solution:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or alkaline medium are typically required.[1][2] Nitric acid can also be used, but may introduce risks of further nitration.[3][4] The choice depends on substrate tolerance and safety considerations. For instance, sodium dichromate in sulfuric acid is a classic method for oxidizing activated methyl groups.[1][2]
-
Reaction Time & Temperature: These reactions are often slow to initiate and may require prolonged heating or reflux to go to completion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause degradation.
-
Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. Typically, 2-3 equivalents are necessary to drive the reaction to completion.
-
-
-
Potential Cause B: Product Degradation. The combination of high heat and strong oxidizing agents can lead to the degradation of the aromatic ring or cleavage of the acetyl group.
-
Recommended Solution:
-
Temperature Control: Maintain careful control over the reaction temperature. If using a highly exothermic reagent addition (like concentrated H₂SO₄), use an ice bath to manage the initial temperature spike.[2]
-
Gradual Reagent Addition: Add the oxidizing agent or acid portion-wise or dropwise rather than all at once. This helps to control the reaction rate and prevent thermal runaways.
-
-
-
Potential Cause C: Loss During Workup. The product, being a carboxylic acid, has specific solubility properties that must be managed during extraction and isolation.
-
Recommended Solution:
-
pH Adjustment: After quenching the reaction, the product will be in its carboxylate salt form (e.g., in a basic solution). It must be carefully acidified (typically to pH 1-2) to precipitate the neutral carboxylic acid.[5]
-
Extraction: If the product has some water solubility, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) after acidification to maximize recovery from the aqueous layer.
-
-
-
Issue 2: Formation of Significant Side Products
-
Q: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
A: Side product formation is often related to the reactivity of the starting material and the harshness of the reaction conditions.
-
Potential Cause A: Over-oxidation or Benzylic C-C Cleavage. It is possible for the acetyl group to be cleaved under aggressive oxidative conditions, leading to the formation of 2,6-dinitrobenzoic acid or other related impurities.
-
Recommended Solution:
-
Milder Conditions: If over-oxidation is suspected, consider lowering the reaction temperature or using a slightly less potent oxidizing system.
-
Reaction Monitoring: Closely monitor the reaction via TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
-
Potential Cause B: Impurities in Starting Material. The purity of your 2-acetyl-6-nitrotoluene is critical. Isomeric impurities will lead to the formation of corresponding isomeric acid byproducts, which can be very difficult to separate.
-
Recommended Solution:
-
Purity Check: Always verify the purity of your starting material by NMR or GC-MS before starting the reaction.
-
Purification: If necessary, purify the starting material by recrystallization or column chromatography.
-
-
-
Issue 3: Difficulty with Product Purification
-
Q: The crude product I isolated is an oil or fails to crystallize properly. How can I purify it effectively?
A: An oily or impure solid indicates the presence of contaminants that inhibit crystallization. A systematic approach to purification is required.
-
Potential Cause A: Residual Impurities. Unreacted starting material, inorganic salts from the workup, or organic byproducts can act as crystallization inhibitors.
-
Recommended Solution:
-
Aqueous Wash: Ensure the crude product, dissolved in an organic solvent, is thoroughly washed with water to remove inorganic salts. A wash with a dilute acid solution can also help remove any residual chromium or manganese salts if dichromate or permanganate was used.[2]
-
Recrystallization: This is the most powerful technique for purifying solid organic compounds.
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Decolorization: If the product is highly colored, add a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities.[6]
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used to separate the product from impurities based on polarity.
-
-
-
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Which oxidizing agent is best for converting the methyl group of 2-acetyl-6-nitrotoluene?
-
A1: There is no single "best" agent, as the choice involves a trade-off between reactivity, cost, safety, and waste disposal.
-
Sodium Dichromate/Sulfuric Acid: A very effective and classic method. It is powerful but generates chromium waste, which is a significant environmental concern.[2]
-
Potassium Permanganate (KMnO₄): Also very effective and can be used under acidic or basic conditions. It generates manganese dioxide (MnO₂) waste.
-
Nitric Acid: Can work but requires careful temperature control to prevent unwanted side reactions, such as additional nitration on the aromatic ring.[3][4]
-
-
-
Q2: How can I effectively monitor the reaction progress by TLC?
-
A2: Use a non-polar solvent system, such as 3:1 Hexane:Ethyl Acetate. The product, being a carboxylic acid, will be significantly more polar than the starting material. It will have a much lower Rf value (it will not move far from the baseline). The starting material will have a higher Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible under a UV lamp.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: This reaction involves strong oxidizing agents and concentrated acids.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
When using dichromate or permanganate, be aware that they are strong oxidizers that can react violently with organic materials.
-
The addition of concentrated sulfuric acid to water is highly exothermic and should be done slowly and with cooling.[2]
-
-
Reference Experimental Protocol
(Adapted from the oxidation of p-nitrotoluene, a structurally similar process[2])
Reaction: Oxidation of 2-acetyl-6-nitrotoluene
-
Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add sodium dichromate dihydrate (2.3 eq) and 150 mL of water.
-
Reagent Addition: To this mixture, add 2-acetyl-6-nitrotoluene (1.0 eq). Begin stirring to create a suspension.
-
Acidification: Slowly and carefully add concentrated sulfuric acid (approx. 1.7 L per mole of nitrotoluene) to the stirring mixture over 30-45 minutes. Use an ice bath to control the initial exothermic reaction, ensuring the temperature does not exceed 60°C.
-
Reaction: After the acid addition is complete, remove the ice bath. The heat of the reaction should increase the temperature. Once the initial exotherm subsides, heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 2 volumes of ice-water. The crude product should precipitate.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove most of the chromium salts. A final wash with a cold, dilute H₂SO₄ solution can further aid in removing inorganic impurities.[2]
-
Purification:
-
Dissolve the crude solid in a 5% aqueous sodium hydroxide solution. The carboxylic acid will dissolve to form its sodium salt, while unreacted starting material will remain insoluble.
-
Filter this basic solution to remove any insoluble impurities.
-
With vigorous stirring, slowly pour the filtrate into a beaker containing cold, dilute sulfuric acid. The this compound will precipitate.
-
Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Characterization: Determine the yield and confirm the product's identity and purity via melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Troubleshooting Logic Diagram
Caption: A decision tree for diagnosing the cause of low product yield.
Impact of Reaction Parameters on Synthesis
| Parameter | Sub-Optimal Condition | Recommended Condition | Consequence of Excess | Potential Side Products |
| Temperature | < 80°C | Reflux (approx. 100-110°C) | > 120°C | Incomplete oxidation |
| Reaction Time | < 1 hour | 1-3 hours (TLC monitored) | > 5 hours | Incomplete oxidation |
| Oxidant Conc. | < 2.0 eq | 2.0 - 2.5 eq | > 3.0 eq | Over-oxidation, degradation |
| Acid Conc. | Too dilute | Concentrated H₂SO₄ | Fuming H₂SO₄ | Incomplete oxidation |
References
-
Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.com. [Link]
-
Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology. [Link]
-
2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Quora. [Link]
-
Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. [Link]
- Production of 2-amino-3-nitrobenzoic acid.
-
Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... ResearchGate. [Link]
- Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.
- Preparation method of 2-amino-3-nitrobenzoic acid.
-
p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Preparation method of 2-amino-6-nitrobenzoic acid.
- Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
2-nitrobenzoic acid. ResearchGate. [Link]
- Preparation of 2-and 4-nitrobenzoic acid.
Sources
Technical Support Center: Synthesis of 2-Acetyl-6-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Acetyl-6-nitrobenzoic acid. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Instead of a rigid manual, this guide functions as a direct line to a senior application scientist, offering in-depth, field-tested insights into potential side reactions, troubleshooting, and process optimization.
Section 1: Understanding the Synthetic Landscape & Core Challenges
The synthesis of this compound is a nuanced process due to the trifunctional nature of the target molecule. The presence of an acetyl group, a nitro group, and a carboxylic acid on the same aromatic ring presents significant challenges in regioselectivity and functional group compatibility. The strong electron-withdrawing nature of both the nitro and carboxylic acid groups deactivates the ring, complicating reactions like Friedel-Crafts acylation.
The most plausible synthetic strategies involve the oxidation of a suitable precursor. This guide will focus primarily on this route, as it offers a more direct and controllable pathway compared to others that are fraught with insurmountable challenges.
Plausible Synthetic Route: Oxidation of 2-Ethyl-3-nitroacetophenone
A common and logical approach is the selective oxidation of the ethyl group of a precursor molecule. This strategy, however, is not without its own set of potential side reactions that must be carefully managed.
Caption: Primary reaction pathway and major side products.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you may encounter during your synthesis.
Q1: My final product is contaminated with an over-oxidized impurity, likely 3-nitro-phthalic acid. How can I prevent this?
A1: This is a classic issue of over-oxidation. The methyl of the acetyl group is also susceptible to oxidation under harsh conditions, leading to the formation of a dicarboxylic acid.
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄), especially at high temperatures or for prolonged reaction times, do not always selectively oxidize the ethyl group over the acetyl methyl group.
-
Troubleshooting Steps:
-
Control Temperature: Maintain the reaction temperature strictly. Start at a lower temperature and gradually increase it only if the reaction is sluggish.
-
Stoichiometry of Oxidant: Carefully control the molar equivalents of your oxidizing agent. Use a slight excess, but avoid a large excess which drives the reaction towards the undesired product.
-
Choice of Oxidant: Consider a milder oxidizing agent. While many common oxidants can cleave C-C bonds, systems like cerium(IV) ammonium nitrate (CAN) in acetic acid have been used for oxidizing benzylic ketones to benzoic acids and may offer better selectivity.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of your desired product.
-
Q2: My reaction yield is extremely low, and I'm recovering a significant amount of unreacted starting material. What's going wrong?
A2: This points to incomplete or stalled reaction, which can be caused by several factors.
-
Causality: The starting material may not be fully soluble in the reaction medium, or the reaction conditions (temperature, time) may be insufficient.
-
Troubleshooting Steps:
-
Solvent System: Ensure your starting material is fully dissolved. For oxidations with KMnO₄, a co-solvent system (e.g., water/pyridine or water/t-butanol) can improve solubility.
-
Activation: If using KMnO₄, the reaction is often autocatalytic (catalyzed by MnO₂ product). Sometimes, adding a small amount of MnO₂ at the start can help initiate the reaction.
-
Temperature & Time: If the reaction is clean but incomplete, a modest increase in temperature or extending the reaction time may be necessary. Use TLC to track the progress and find the optimal balance.
-
Q3: I am attempting a synthesis via a Friedel-Crafts acylation on 3-nitrobenzoic acid, but the reaction is failing. Why?
A3: This is an expected outcome. The Friedel-Crafts reaction is highly sensitive to the electronic nature of the aromatic ring.
-
Causality: The nitro group (-NO₂) and the carboxylic acid group (-COOH) are both powerful electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.[2][3][4] The Lewis acid catalyst (e.g., AlCl₃) will also complex with the lone pairs on the oxygen atoms of these groups, adding further deactivation.[3]
-
Solution: This synthetic route is not viable. You must choose a route where the ring is not so strongly deactivated during the key C-C bond-forming step. The oxidation strategy previously mentioned is a much more practical approach.
Q4: After purification, my product shows signs of decarboxylation. What causes this and how can I prevent it?
A4: Decarboxylation (loss of CO₂) can occur under certain conditions, especially with heating.
-
Causality: While benzoic acids are generally stable, the presence of ortho-substituents can sometimes facilitate decarboxylation, particularly at high temperatures during distillation or if trace amounts of certain metal catalysts are present. Traditional high-temperature, high-pressure synthetic methods for related compounds are known to cause serious decarboxylation.[5]
-
Troubleshooting Steps:
-
Avoid High Temperatures: During workup and purification, avoid excessive heat. Use vacuum distillation at the lowest possible temperature if distillation is necessary.
-
Purification Method: Opt for recrystallization over distillation for the final purification step.
-
pH Control: Ensure the product is fully protonated (acidic conditions) during workup. The carboxylate salt is less prone to decarboxylation than the free acid in some contexts, but acidic conditions are standard for isolating the final product.
-
Section 3: Frequently Asked Questions (FAQs)
What are the primary impurities I should expect and how can I identify them? The most likely impurities are unreacted starting material (2-ethyl-3-nitroacetophenone) and the over-oxidation product (3-nitro-phthalic acid). A summary is provided in the table below.
| Impurity | Source | Analytical Signature |
| 2-Ethyl-3-nitroacetophenone | Incomplete Reaction | Presence of ethyl group signals (triplet/quartet) in ¹H NMR. Lower polarity on TLC. |
| 3-Nitro-phthalic acid | Over-oxidation | Absence of acetyl methyl signal in ¹H NMR. Higher polarity on TLC. Will show two carboxylic acid protons. |
| Biphenyl-type dimers | Grignard Route Side Reaction | Significantly higher molecular weight in MS. Complex aromatic signals in ¹H NMR. Often yellowish in color.[6] |
What is the best method for purifying the final product? Recrystallization is the most effective method. A solvent system of ethanol/water or acetic acid/water is a good starting point. The desired product and the over-oxidized impurity have different solubilities that can be exploited. Biphenyl impurities, if present from an alternative route, are non-polar and can often be removed by washing the crude solid with a non-polar solvent like petroleum ether.[6]
Are there any alternative synthetic routes? An alternative could involve a Grignard reaction. For example, starting with 2-bromo-3-nitrotoluene, one could form the Grignard reagent and then react it with an acetylating agent. However, Grignard reagent formation in the presence of a nitro group is extremely difficult and often fails. A more plausible, but longer, route would be to protect/mask the functional groups, perform the key C-C bond formation, and then deprotect/convert them. These multi-step syntheses introduce their own complexities and potential side reactions at each stage. A common side reaction in Grignard syntheses is the formation of biphenyl dimers through a coupling reaction.[6][7]
Section 4: Experimental Protocol Example
This protocol is a representative example for the oxidation of 2-ethyl-3-nitroacetophenone. Warning: This reaction should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.
Caption: Experimental workflow for the synthesis and purification.
1. Reaction Setup:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-ethyl-3-nitroacetophenone (1.0 eq).
-
Dissolve the starting material in a 2:1 mixture of t-butanol and water.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 3.0 eq) in water.
-
Cool the reaction flask to 5-10°C using an ice bath.
2. Reaction:
-
Slowly add the KMnO₄ solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir vigorously for 12-24 hours. The formation of a brown MnO₂ precipitate will be observed.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
3. Workup:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate is gone and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of celite to remove the MnO₂, washing the filter cake with a small amount of water.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl with stirring until the pH is ~1-2.
-
The product will precipitate as a solid. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, washing with cold water.
4. Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
-
Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry under vacuum.
References
-
CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.
-
Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S.
-
Synthesis of 3-nitroacetophenone - IS MUNI.
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
-
CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.
-
Reactions of Grignard Reagents - Master Organic Chemistry.
-
2-Bromo-3-nitroacetophenone 97 2227-64-7 - Sigma-Aldrich.
-
3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene - Benchchem.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts.
-
CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents.
-
GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
2-Bromo-3-nitrobenzoic acid - ChemScene.
-
Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents.
-
2-Bromo-3-nitrobenzoic acid technical grade, 90 573-54-6 - Sigma-Aldrich.
-
2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS CAS-No. - Loba Chemie.
-
(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate.
-
Friedel–Crafts reaction - Wikipedia.
-
Synthesis of α-bromo-3-nitroacetophenone - PrepChem.com.
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure.
-
organic synthesis: benzoic acid via a grignard reaction.
-
Grignard Reaction Experiment Part 1, Prelab - YouTube.
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate.
-
How to synthesize 2-Bromo-4'-Benzyloxy-3'-Nitrocetophenone - FAQ - Guidechem.
-
Friedel–Crafts Acylation - Sigma-Aldrich.
-
Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. - Brainly.
-
Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid - Benchchem.
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- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Reaction Failures of 2-Acetyl-6-nitrobenzoic Acid
Welcome to the technical support center for 2-Acetyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common (and uncommon) reaction failures involving this versatile building block. As a molecule possessing three distinct functional groups—a carboxylic acid, a ketone, and a nitro group—its reactivity can be complex and, at times, unpredictable. This resource moves beyond simple procedural checklists to explore the underlying chemical principles governing its behavior in various transformations.
Understanding the Molecule: A Triumvirate of Reactivity
The key to troubleshooting reactions with this compound lies in understanding the interplay between its functional groups. The ortho-positioning of the acetyl and nitro groups to the carboxylic acid creates significant steric and electronic effects that must be carefully managed.
Part 1: FAQs and Troubleshooting Guides
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation for the observed failure and offers concrete, actionable solutions.
Section 1.1: Reactions Involving the Carboxylic Acid Group
The carboxylic acid is a primary site for transformations such as esterification, amidation, and reduction. However, its reactivity is heavily influenced by its neighbors.
Question 1: Why is my esterification (or amidation) of this compound resulting in low to no yield?
Potential Causes & Solutions:
-
Steric Hindrance: The most common culprit is the significant steric bulk from the adjacent acetyl group, which physically blocks incoming nucleophiles (alcohols or amines) from attacking the carboxyl carbon. Standard esterification conditions like Fischer esterification (acid catalyst and heat) are often ineffective.[1]
-
Electronic Deactivation: While the nitro group is electron-withdrawing, the overall electronic environment and steric hindrance can make the carboxyl group less accessible.
Troubleshooting Protocol:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate that is less susceptible to steric hindrance.
-
Acid Chloride Formation: The most reliable method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react readily with even hindered alcohols or amines.[2]
-
Peptide Coupling Reagents: For sensitive substrates, using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can efficiently mediate amide bond formation by creating a highly reactive activated ester intermediate in situ.
-
-
Reagent & Condition Optimization:
-
When forming the acid chloride, use an excess of the chlorinating agent (e.g., 2 equivalents of thionyl chloride) and reflux until gas evolution ceases to ensure complete conversion.[2]
-
For the subsequent reaction with the nucleophile, perform the addition at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, especially with amines.
-
Question 2: I am observing significant decarboxylation of my starting material upon heating. How can I prevent this?
Potential Causes & Solutions:
Decarboxylation, the loss of CO₂, is a known side reaction for certain benzoic acids, particularly those with ortho-substituents that can stabilize the resulting carbanion intermediate.[3][4][5] Heating this compound, especially in the presence of a base or certain metal catalysts, can promote this undesired pathway.[6]
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating. If the desired reaction requires elevated temperatures, conduct a time-course study to find the minimum time required for the conversion of the starting material, thereby minimizing the time for decarboxylation to occur.
-
Avoid Strong Bases: If a base is required, opt for milder, non-nucleophilic bases. Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate is more prone to decarboxylation.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon). While not a direct solution for decarboxylation, it prevents oxidative side reactions that can occur at higher temperatures and complicate the product mixture.
Section 1.2: Reactions Targeting the Acetyl (Ketone) Group
The acetyl group offers a handle for chain extension or conversion to other functional groups, but achieving selectivity can be challenging.
Question 3: My attempt to reduce the ketone to an alcohol is also reducing the nitro group. How can I achieve chemoselective reduction?
Potential Causes & Solutions:
Many common reducing agents are not selective. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce both the ketone and the nitro group. Strong hydride reagents may also lack selectivity.
Troubleshooting Protocol:
-
Select a Chemoselective Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for selectively reducing the ketone in the presence of a nitro group. It is generally not powerful enough to reduce the nitro functionality.
-
Reaction Conditions: Perform the reduction in an alcoholic solvent like methanol or ethanol at room temperature or below (0 °C).
-
-
Work-up Procedure:
-
After the reaction is complete (monitor by TLC), quench the reaction carefully by the slow addition of water or dilute acid at 0 °C.
-
Extract the product into an organic solvent and wash thoroughly to remove inorganic salts.
-
Table 1: Selectivity of Common Reducing Agents
| Reagent | Reduces Ketone? | Reduces Nitro Group? | Reduces Carboxylic Acid? | Recommendation |
| H₂/Pd-C | Yes | Yes | No | Not selective |
| LiAlH₄ | Yes | Yes | Yes | Not selective |
| NaBH₄ | Yes | No | No | Recommended for ketone reduction |
| DIBAL-H | Yes (to alcohol) | No | Yes (to aldehyde) | Not recommended |
Section 1.3: Reactions Targeting the Nitro Group
Reduction of the nitro group to an amine is a common transformation, unlocking a new site for derivatization.
Question 4: The reduction of the nitro group to an amine is giving me a complex mixture of products and a low yield of the desired aniline derivative. What is happening?
Potential Causes & Solutions:
The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reactions or side reactions involving these intermediates can lead to a complex product profile. The choice of reducing agent and reaction conditions is critical.
Troubleshooting Protocol:
-
Catalytic Hydrogenation (Controlled):
-
Catalyst: Use Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Solvent: Ethanol, methanol, or ethyl acetate are good choices.
-
Pressure: While atmospheric pressure of H₂ can work, a slightly elevated pressure (e.g., 50 psi) often ensures a cleaner and faster reaction.
-
Monitoring: This is crucial. Monitor the reaction by TLC. As soon as the starting material is consumed, stop the reaction to prevent over-reduction of the ketone if it is still present.
-
-
Metal/Acid Reduction:
-
A classic and often reliable method is the use of a metal in acidic media, such as Tin (Sn) or Iron (Fe) in concentrated HCl.
-
This method is robust and generally avoids over-reduction of other functional groups. The final product will be the hydrochloride salt of the amine, which often precipitates and can be easily isolated.[7]
-
Diagram 1: Troubleshooting Logic for Nitro Group Reduction
Caption: A decision tree for troubleshooting nitro group reductions.
Part 2: Advanced Topics - Cross-Coupling Reactions
Question 5: I want to use a derivative of this compound in a Suzuki coupling, but the reaction is failing. What are the likely points of failure?
While this compound itself is not a typical Suzuki coupling partner, a halogenated derivative would be. Should you be using such a derivative (e.g., 2-Acetyl-5-bromo-6-nitrobenzoic acid), several issues can arise.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitro group can be problematic in palladium-catalyzed reactions, sometimes leading to catalyst deactivation (formation of palladium black).[8]
-
Poor Solubility: Substituted benzoic acids can have poor solubility in common Suzuki coupling solvents.[9]
-
Competing Reactions: The carboxylic acid can interfere with the basic conditions of the Suzuki reaction. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the coupling.[9]
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: Convert the COOH group to a COOMe or COOEt group. This improves solubility and prevents acid-base side reactions.
-
Ligand and Catalyst Choice: For electron-poor or sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Consider more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent System: The choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. A solvent system like dioxane/water or toluene/water is often effective.[11]
Diagram 2: Workflow for a Successful Suzuki Coupling
Caption: Recommended workflow for using the scaffold in Suzuki couplings.
References
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
-
Sigma-Aldrich. SAFETY DATA SHEET - 2-Nitrobenzoic acid.
-
ResearchGate. Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
-
Benchchem. Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis.
-
Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Google Patents. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
ResearchGate. (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
-
Benchchem. Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
-
Benchchem. Common side reactions in the synthesis of 2-Nitrocinnamic acid.
-
ResearchGate. How can I solve my problem with Suzuki coupling?
-
Benchchem. Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
-
Organic Chemistry Portal. Decarboxylation.
-
Amanote Research. (PDF) Decarboxylation of 2-Nitrobenzoic Acids. - Acta.
-
Benchchem. Technical Support Center: Suzuki Coupling Reactions.
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts.
-
Royal Society of Chemistry. The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of 2-Acetyl-6-nitrobenzoic Acid Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Acetyl-6-nitrobenzoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Section 1: Foundational Knowledge & Synthetic Strategy FAQs
This section addresses fundamental questions regarding the synthesis of this compound, providing the strategic context necessary for successful optimization.
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound is challenging primarily due to the directing effects of the substituents on the benzene ring. Both the acetyl (-COCH₃) and carboxylic acid (-COOH) groups are meta-directing and deactivating. Introducing a nitro group (-NO₂) ortho to both of these substituents is electronically disfavored, making the reaction conditions critical for achieving the desired regioselectivity and yield. Key challenges include low yields, formation of isomeric byproducts, and potential for unwanted side reactions like over-oxidation.
Q2: What are the most viable synthetic routes for this compound?
There are two primary logical retrosynthetic pathways to consider:
-
Oxidation of a Precursor: This is often the most practical approach. It involves the controlled oxidation of a pre-functionalized aromatic compound, such as 2-ethyl-3-nitrotoluene or 2-acetyl-6-nitrotoluene. The challenge lies in selectively oxidizing the methyl or ethyl group to a carboxylic acid without affecting the acetyl group.
-
Nitration of 2-Acetylbenzoic Acid: This route involves the direct nitration of 2-acetylbenzoic acid. The main difficulty is controlling the regioselectivity to favor the introduction of the nitro group at the 6-position, overcoming the strong meta-directing influence of the existing substituents which would favor nitration at the 3- and 5-positions.
A third, less common route could be a Friedel-Crafts acylation of 2-nitrobenzoic acid, but this is often low-yielding due to the deactivating nature of the nitro and carboxyl groups.
Q3: How do I select the appropriate starting material?
The choice of starting material is dictated by commercial availability, cost, and the complexity of the synthetic steps.
-
For the Oxidation Route: Starting with 3-nitro-o-xylene is a common strategy. The two methyl groups have different reactivities, which can be exploited. One methyl group is oxidized to a carboxylic acid, and the other can be subsequently functionalized. A patent describes a method for the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene, which is a direct precursor to the target molecule.[1][2]
-
For the Nitration Route: 2-Acetylbenzoic acid would be the starting material. Its availability and the directness of the route are advantages, but the challenge of controlling regioselectivity during nitration is a significant drawback.
For most applications, the oxidation of a suitable precursor like 2-methyl-6-nitro-ethylbenzene or a related compound often provides a more controllable and higher-yielding pathway.
Section 2: Troubleshooting Guide for Synthesis & Optimization
This guide is formatted to directly address common issues encountered during the synthesis.
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Oxidant/Nitrating Agent: The chosen reagent may be too weak or used in the wrong stoichiometry. 3. Poor Reagent Quality: Starting materials or reagents may be impure or wet. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material. Extend reaction time or incrementally increase temperature as needed. For oxidation reactions, refluxing for several hours is common.[3] 2. Select a Robust Oxidant: For oxidizing a methyl group, strong oxidizing agents like sodium dichromate in sulfuric acid or hot nitric acid are effective.[3][4] Ensure the molar ratio is optimized; a slight excess of the oxidizing agent may be required. 3. Ensure Reagent Purity: Use anhydrous solvents and freshly opened or purified reagents. Impurities in starting materials can inhibit catalysts or lead to side reactions. |
| Formation of Isomeric Impurities | 1. Incorrect Regioselectivity: During nitration, the nitro group adds to an undesired position (e.g., 3- or 5-position). 2. Impure Starting Material: The starting material may contain isomers that lead to corresponding isomeric products. | 1. Strict Temperature Control: Nitration reactions are highly exothermic. Maintaining low temperatures (typically 0-10°C) is crucial to control the reaction rate and improve selectivity.[5][6] 2. Purify Starting Materials: If starting with 2-nitrotoluene for an oxidation route, purify it via fractional distillation to remove the para-isomer, which would otherwise form 4-nitrobenzoic acid.[7] |
| Formation of Side Products (e.g., Dicarboxylic Acid) | 1. Over-oxidation: The acetyl group is oxidized to a second carboxylic acid, forming 2,6-dicarboxylic-nitrobenzene. 2. Dinitration: Introduction of a second nitro group onto the aromatic ring. | 1. Control Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Using a milder oxidant or limiting the amount of a strong oxidant can prevent over-oxidation. 2. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times during nitration steps to minimize the risk of dinitration.[7] |
| Product is a Dark Oil or Tar | 1. Decomposition: The reaction temperature may be too high, causing decomposition of starting materials or products. 2. Polymerization/Self-Condensation: Side reactions, particularly under harsh acidic or basic conditions, can lead to tar formation. | 1. Maintain Optimal Temperature: Adhere strictly to the recommended temperature range. For exothermic reactions like nitration, ensure efficient cooling and slow, controlled addition of reagents. 2. Use Fresh Reagents: Older aldehydes or ketones can self-condense. Using freshly purified starting materials can minimize this.[8] |
Section 3: Purification & Characterization FAQs
Q1: My crude product is highly colored. How can I decolorize it?
A yellow or brownish color is common due to residual nitro-containing impurities or oxidation byproducts.[7] Treatment with activated charcoal during recrystallization is highly effective.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[9]
Q2: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Screening: Perform small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, or mixtures such as methyl ethyl ketone/benzene or ethanol/water.[3][9]
-
General Protocol: Dissolve the crude solid in the minimum amount of boiling solvent. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.[9]
Q3: The melting point of my purified product is broad. What does this indicate?
A broad melting point range suggests that the product is still impure or contains residual solvent.[9]
-
Solution: Repeat the recrystallization process. If the melting point is still broad, consider an alternative purification method like column chromatography. Ensure the final product is thoroughly dried under vacuum to remove any trapped solvent.
Section 4: Experimental Protocols & Data
Protocol 1: Oxidation of 2-Nitroacetophenone (Illustrative)
This protocol is adapted from a general method for the oxidation of nitroacetophenones to nitrobenzoic acids and serves as a strong starting point for optimization.[3]
-
Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 100 mL of concentrated nitric acid, 100 mL of water, and 0.4 g of a catalyst like ammonium metavanadate.
-
Reagent Addition: Heat the mixture to boiling. Slowly add 0.25 moles of 2-nitroacetophenone over 30 minutes. The evolution of nitrogen dioxide gas indicates the start of the reaction.
-
Reaction: Continue refluxing the mixture for 6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., a mixture of methyl ethyl ketone and benzene) to yield pure 2-nitrobenzoic acid.[3] This step would be adapted for this compound.
Table 1: Optimization of Oxidation Conditions (Hypothetical Data for Guidance)
The following table illustrates how reaction parameters can be varied to optimize the yield of a target nitrobenzoic acid. This data is based on typical outcomes for similar reactions.[1][2]
| Entry | Oxidant (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 30% Nitric Acid | Water | 140 | 7 | 61 |
| 2 | 35% Nitric Acid | Water | 125 | 12 | 52 |
| 3 | Na₂Cr₂O₇ (2.3) | H₂SO₄/H₂O | 80 -> Reflux | 1 | 84 |
| 4 | KMnO₄ (3.0) | Pyridine/H₂O | 100 | 8 | 75 |
This table summarizes typical conditions for oxidizing substituted nitrotoluenes to their corresponding benzoic acids.[1][2][4]
Section 5: Visualized Workflows and Logic
General Synthesis & Optimization Workflow
The following diagram outlines the logical steps from selecting a synthetic route to obtaining a purified final product.
Caption: Workflow for Synthesis and Optimization.
Troubleshooting Logic for Low Product Yield
This decision tree helps diagnose the root cause of low yields during the synthesis.
Caption: Decision Tree for Diagnosing Low Yields.
References
-
Optimization of Reaction Conditions a | Download Scientific Diagram . ResearchGate.
-
optimizing reaction conditions for 6-nitrobenzothiazole synthesis . BenchChem.
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Optimization of reaction conditions. a | Download Table . ResearchGate.
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Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid . BenchChem.
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Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis . BenchChem.
-
Optimization of reaction conditionsa | Download Scientific Diagram . ResearchGate.
-
Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid . Patsnap.
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Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system . ResearchGate.
-
p-NITROBENZOIC ACID . Organic Syntheses.
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Common side reactions in the synthesis of 2-Nitrocinnamic acid . BenchChem.
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Synthesis of 2-nitrobenzoic acid . PrepChem.com.
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An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid . BenchChem.
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This compound 13619-70-0 wiki . Guidechem.
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This compound - CAS:13619-70-0 . Sunway Pharm Ltd.
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Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene . BenchChem.
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Preparation method of 2-amino-6-nitrobenzoic acid . Google Patents.
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Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid . Google Patents.
-
Preparation method of 2-amino-6-nitrobenzoic acid . Eureka | Patsnap.
-
How is m-nitrobenzoic acid prepared from benzene? . Quora.
-
Preparation of 2- and 4-nitrobenzoic acid . Google Patents.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dealing with Impurities in 2-Acetyl-6-nitrobenzoic acid
Welcome to the technical support center for 2-Acetyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities that may arise during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your work with this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Purity of the Final Product After Synthesis
Question: My final product of this compound shows significant impurities upon analysis. What are the likely culprits and how can I improve the purity?
Answer: The presence of impurities in the crude product is a common issue and often stems from the synthetic route employed. The most probable impurities are unreacted starting materials, isomeric byproducts, and side-reaction products.
-
Unreacted Starting Materials: Depending on your synthesis, residual starting materials like 2-methyl-6-nitrobenzoic acid or its precursors could be present if the reaction has not gone to completion.[1][2]
-
Isomeric Byproducts: The nitration of 2-acetylbenzoic acid can lead to the formation of other isomers, such as 2-acetyl-3-nitrobenzoic acid. The separation of these isomers can be challenging due to their similar physical properties.
-
Side-Reaction Products: Over-oxidation during synthesis can lead to the formation of dicarboxylic acids. For instance, if starting from a methyl group, over-oxidation can yield 3-nitrophthalic acid.[1][2]
Solutions:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
-
Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of your reagents. An excess of the nitrating agent or overly harsh reaction conditions (e.g., high temperature) can increase the formation of unwanted side products.
-
Purification Strategy: A multi-step purification approach is often necessary. This may involve an initial acid-base extraction followed by recrystallization or column chromatography.
Issue 2: The Product is an Oil or Gummy Solid and Fails to Crystallize
Question: After my reaction work-up, I'm left with a dark, oily, or gummy substance instead of a crystalline solid. What causes this and how can I induce crystallization?
Answer: The formation of an oil or a gummy solid is typically indicative of a high concentration of impurities that inhibit the crystallization process. Residual solvents can also contribute to this issue.
Solutions:
-
Solvent Removal: Ensure all volatile solvents from the reaction and work-up are thoroughly removed using a rotary evaporator. High-vacuum drying may be necessary.
-
"Salting Out": If you are using a polar solvent for your work-up, the addition of a non-polar co-solvent can sometimes help to "salt out" the product, inducing precipitation.
-
Solvent for Recrystallization: The choice of solvent for recrystallization is critical. You may need to screen several solvents or solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4][5]
-
Inducing Crystallization: If the product is slow to crystallize, you can try scratching the inside of the flask with a glass rod at the meniscus of the solution. Adding a "seed crystal" of pure this compound from a previous batch can also initiate crystallization.[4]
Issue 3: Discolored Product After Purification
Question: My purified this compound has a persistent yellow or brownish tint. Is this normal, and how can I obtain a colorless product?
Answer: While many nitroaromatic compounds are inherently pale yellow, a significant or dark coloration often points to the presence of colored impurities, which may have arisen from side reactions during synthesis.[6]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] Be cautious not to add too much, as it can also adsorb your product, leading to lower yields.
-
Hot Filtration: After treatment with activated charcoal, a hot filtration step is necessary to remove the charcoal before allowing the solution to cool and crystallize.[6]
-
Inert Atmosphere: If you suspect oxidation of your compound is contributing to the color, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to identify and quantify impurities in this compound?
A1: A combination of chromatographic and spectroscopic techniques is generally employed:
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High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.[7] The use of a UV detector is common for aromatic compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification capabilities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and can help in identifying the structures of major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[9][10]
Q2: When is column chromatography a better choice than recrystallization for purification?
A2: Column chromatography is generally recommended under the following circumstances:
-
Similar Solubilities: When the impurities have solubility profiles very similar to this compound, making separation by recrystallization ineffective.[6]
-
High Purity Requirement: For applications requiring very high purity, such as in pharmaceutical development, chromatography often provides a higher degree of separation.[6]
-
Complex Mixtures: If the crude product is a complex mixture of several components, column chromatography can be used to isolate the desired compound.
Q3: What are the key considerations for developing a robust recrystallization protocol for this compound?
A3: A successful recrystallization protocol hinges on several key factors:
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Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] It should also either dissolve impurities well at all temperatures or not at all. Small-scale solubility tests are crucial for identifying the optimal solvent or solvent mixture.
-
Minimizing Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in a lower recovery yield.[6]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3][4] Rapid cooling can trap impurities within the crystal lattice.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture gently and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.[6]
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[6]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum until a constant weight is achieved.[6]
Data Summary Table
| Parameter | Typical Value | Analytical Method |
| Melting Point | 153-157 °C | Melting Point Apparatus |
| Appearance | White to pale yellow solid | Visual Inspection |
| Purity (by HPLC) | >98% | HPLC-UV |
Note: These values are illustrative and can vary based on the specific batch and analytical conditions.
Visualizations
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity in this compound.
Purification Workflow
Sources
- 1. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of 2-Acetyl-6-nitrobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Acetyl-6-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this highly substituted aromatic compound. Given the limited direct literature on this specific molecule, this document synthesizes established chemical principles and field-proven insights from analogous transformations to provide a robust framework for troubleshooting and optimization.
Plausible Synthetic Pathways & Associated Challenges
The synthesis of a tri-substituted benzene ring like this compound is non-trivial. The electronic and steric effects of the acetyl, nitro, and carboxylic acid groups dictate the feasibility and outcome of synthetic strategies. Below are the most plausible routes, with a primary focus on the one most likely to be viable for scale-up.
Route A: Oxidation of 2-Acetyl-6-nitrotoluene (Primary Recommended Route)
This pathway involves the oxidation of a more readily available precursor. The key challenge lies in selectively oxidizing the methyl group to a carboxylic acid without affecting the acetyl group or the aromatic ring, which is sensitive due to the presence of a deactivating nitro group.
Caption: Plausible synthesis of this compound via oxidation.
Route B: Friedel-Crafts Acylation of 2-Nitrobenzoic Acid (Alternative Route)
While seemingly direct, this route is exceptionally challenging. The presence of two strongly deactivating groups (nitro and carboxylic acid) on the aromatic ring makes it highly resistant to electrophilic aromatic substitution like Friedel-Crafts acylation.[1][2] Forcing conditions would likely lead to decomposition rather than the desired product. Therefore, this route is not recommended for practical synthesis.
Troubleshooting Guide: Oxidation of 2-Acetyl-6-nitrotoluene
This section addresses common problems encountered during the synthesis and scale-up of this compound via the oxidation of 2-Acetyl-6-nitrotoluene.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer:
This is a frequent issue, often tied to the deactivating effect of the nitro group, which can make the benzylic protons of the methyl group less susceptible to oxidation.
Potential Causes & Corrective Actions:
-
Insufficient Oxidant Strength or Amount: Standard oxidizing agents may not be potent enough.
-
Solution: Consider using stronger oxidizing systems. A common choice for converting nitrotoluenes to their corresponding benzoic acids is sodium dichromate in concentrated sulfuric acid or hot alkaline potassium permanganate (KMnO₄).[3] Ensure you are using a sufficient stoichiometric excess of the oxidant.
-
-
Low Reaction Temperature: The activation energy for this oxidation is high.
-
Solution: Gradually increase the reaction temperature. For KMnO₄ oxidations, reflux temperatures are often necessary. For dichromate/sulfuric acid, temperatures can range from 50°C up to reflux, but must be carefully controlled to prevent side reactions.[3]
-
-
Poor Solubility/Mass Transfer (especially on scale-up): If using a biphasic system (e.g., aqueous KMnO₄ and an organic substrate), poor mixing can severely limit the reaction rate.
-
Solution: Incorporate a phase-transfer catalyst (PTC) like a quaternary ammonium salt to improve the interaction between the oxidant and the substrate. On a larger scale, ensure the reactor's agitation is sufficient to maintain a fine emulsion.
-
Q2: I'm observing significant byproduct formation, particularly a product that seems to have lost the acetyl group. What's happening?
Answer:
You are likely experiencing over-oxidation or side reactions due to harsh conditions. The acetyl group, while more stable than the methyl group to oxidation, is not inert.
Potential Causes & Corrective Actions:
-
Haloform Reaction Conditions: If using an oxidant under strongly basic and hot conditions (like KMnO₄/NaOH), the acetyl group can undergo a haloform-type reaction (if halogens are present) or other cleavage pathways, ultimately being cleaved to a carboxylate.
-
Solution: Buffer the reaction mixture or switch to acidic oxidation conditions (e.g., Na₂Cr₂O₇/H₂SO₄). This avoids the specific mechanism of base-promoted enolization that can lead to acetyl group cleavage.
-
-
Ring Oxidation/Degradation: Extremely harsh conditions (high temperature, high oxidant concentration) can lead to the degradation of the aromatic ring itself, resulting in a complex mixture of byproducts and tar formation.
-
Solution: Carefully control the rate of addition of the oxidant to manage the reaction exotherm. Monitor the reaction closely using an appropriate analytical technique (see FAQ section) and stop it as soon as the starting material is consumed.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q3: My final product is difficult to purify. It's an off-color oil or a solid with a broad melting point. How can I improve purity?
Answer:
Purification is often the biggest scale-up challenge, especially due to the presence of structurally similar isomers and residual metal salts from the oxidant.
Potential Causes & Corrective Actions:
-
Residual Chromium or Manganese Salts: Oxidants like Na₂Cr₂O₇ or KMnO₄ leave behind metal salts that can be difficult to remove completely.
-
Solution: After quenching the reaction, perform a thorough work-up. For manganese dioxide, filtration is common, but fine particles can pass through. A wash with a solution of sodium bisulfite can help reduce and dissolve residual MnO₂. For chromium salts, extensive aqueous washes are necessary.
-
-
Presence of Isomeric Impurities: Your starting material, 2-Acetyl-6-nitrotoluene, may contain other isomers from its own synthesis (e.g., 2-Acetyl-4-nitrotoluene). These will also be oxidized and are often very difficult to separate from the desired product.
-
Solution: The best approach is to ensure the purity of your starting material before the oxidation step. If isomeric acids are present, fractional crystallization is the most viable large-scale purification method. This requires extensive solvent screening to find a system where the desired isomer has significantly different solubility from the impurities. Techniques like Ultra-Performance Convergence Chromatography (UPC²) have shown great promise in separating positional isomers of substituted benzoic acids and can be used analytically to guide purification development.[4]
-
-
Oily Product/Failure to Crystallize: This is often due to the presence of impurities that inhibit crystal lattice formation.
-
Solution: Attempt to purify a small sample via column chromatography to obtain a pure reference standard. Use this pure standard to "seed" a supersaturated solution of your crude material during recrystallization. If it remains an oil, consider converting the carboxylic acid to a salt (e.g., with a specific amine) to induce crystallization, followed by liberation of the free acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the 2-Acetyl-6-nitrotoluene precursor?
The most common method would be the Friedel-Crafts acylation of 2-nitrotoluene.[1] However, the nitro group is an ortho-, para-director, but it is also strongly deactivating. The methyl group is an ortho-, para-director and activating. The directing effects are complex. Acylation will likely occur at the 4- and 6-positions. Separating the desired 6-isomer from the 4-isomer will be a critical and challenging step, likely requiring careful fractional crystallization or preparative chromatography.
Q2: What are the best analytical methods to monitor reaction progress and assess final product purity?
A combination of methods is ideal for a comprehensive analysis.
| Analytical Technique | Principle & Application | Key Advantages & Considerations |
| HPLC/UHPLC | Separates compounds based on their partitioning between a stationary and a mobile phase. | Excellent for resolving isomers and quantifying purity. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) is a good starting point. |
| GC-MS | Separates volatile compounds, followed by mass-based detection. | Requires derivatization (e.g., esterification) to make the benzoic acid volatile.[5] It provides excellent sensitivity and structural confirmation of impurities. |
| ¹H NMR Spectroscopy | Provides structural information based on the chemical environment of protons. | The most powerful tool for confirming the substitution pattern of the aromatic ring. Each isomer will have a unique set of peaks in the aromatic region. |
| Mass Spectrometry (LC-MS) | Provides molecular weight information. | Useful for identifying the product and byproducts. High-resolution mass spectrometry can help differentiate isomers based on fragmentation patterns, particularly the "neighboring group participation" effect for ortho-substituted compounds.[6][7] |
Q3: What are the primary safety concerns during this process?
-
Strong Oxidizers: Potassium permanganate and sodium dichromate are powerful oxidizing agents that can react violently with organic materials. They must be handled with extreme care, and reactions should be conducted behind a blast shield.
-
Concentrated Acids: Concentrated sulfuric acid is highly corrosive. The use of appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
Exothermic Reactions: Both the oxidation and the quenching of the oxidant can be highly exothermic. On a larger scale, this requires a reactor with adequate cooling capacity and a plan for controlled addition of reagents to manage heat generation.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled in a well-ventilated fume hood.
Q4: Is it possible to protect the acetyl group during the oxidation of the methyl group?
Protecting the acetyl group, for example, by converting it to a ketal, is a possible strategy. However, this adds two steps to the synthesis (protection and deprotection), which is generally undesirable for scale-up due to increased cost and potential for yield loss. The conditions required for ketal formation and removal might also be incompatible with the rest of the molecule. Optimizing the selective oxidation of the methyl group directly is usually the more economically viable approach.
References
-
Zhang, D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]
-
Robertson, J. B., et al. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Semantic Scholar. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Zhang, D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
Quora. (2017). How is m-nitrobenzoic acid prepared from benzene?[Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Yokoyama, H., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. [Link]
-
Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?[Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
-
Shcheglov, D. S., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(19), 6245. [Link]
-
ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and...[Link]
-
Wang, Z., et al. (2023). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. PMC. [Link]
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]
- Google Patents. (n.d.).
-
Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]
-
ResearchGate. (n.d.). 22891 PDFs | Review articles in BENZOIC ACIDS. [Link]
-
ResearchGate. (n.d.). Methodology to Control the Regioselective Installation of a Carboxylic Acid for the Synthesis of 2,3‐Diarylpropionic Acids. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merit.url.edu [merit.url.edu]
Technical Support Center: Safe Handling of 2-Acetyl-6-nitrobenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Acetyl-6-nitrobenzoic acid. Therefore, this compound must be treated as a substance with unknown toxicity and potential hazards. The following guidance is based on the chemical's structure, incorporating safety information from related compounds such as other nitrobenzoic acids and acetylbenzoic acids. Always perform a thorough risk assessment before beginning any experiment and consult with your institution's Environmental Health and Safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated hazards of this compound?
A1: Due to the lack of specific data, we must infer potential hazards from its functional groups. Based on related compounds, the primary concerns are:
-
Irritation: Causes skin, eye, and respiratory irritation.[1][2][3]
-
Systemic Toxicity: Aromatic nitro compounds can be toxic and may cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).
-
Chronic Effects: Some aromatic nitro compounds are suspected carcinogens, mutagens, or reproductive toxicants.
-
Reactivity: Aromatic nitro compounds can be thermally unstable and may undergo exothermic decomposition.[4] They can also react vigorously with strong oxidizing or reducing agents.
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
A2: When handling a substance with unknown properties, a comprehensive PPE strategy is essential.[5] The minimum required PPE includes:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum. However, chemical splash goggles and a full-face shield are strongly recommended.[5][6]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common starting point, but it's advisable to double-glove, potentially with two different types of chemically resistant gloves.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat or disposable coveralls should be used.[5]
-
Respiratory Protection: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5][7]
Q3: How should I properly store this compound?
A3: Store the compound in a clearly labeled, tightly sealed container. The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[1][8] It is crucial to store it separately from incompatible materials, such as strong oxidizing agents and strong bases.[8]
Q4: How do I dispose of waste containing this compound?
A4: All waste contaminated with this substance, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed hazardous waste container.[5] The container must be clearly labeled as hazardous waste. Contact your institution's EHS department for guidance on proper disposal procedures.[9] Do not dispose of it down the drain or in regular trash.[5][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: During weighing, I noticed the solid material has a slight brownish tint, not the expected color. What should I do?
-
Potential Cause: The brownish tint could indicate the presence of impurities or degradation products. Aromatic nitro compounds can be susceptible to degradation, which may alter their reactivity or thermal stability.
-
Recommended Action:
-
STOP: Do not proceed with the experiment.
-
ASSESS: Treat the material as potentially more hazardous than the pure compound. The impurities could lower its decomposition temperature.[4]
-
ISOLATE: Ensure the container is properly sealed and labeled to indicate the unexpected appearance.
-
CONSULT: Discuss the observation with your principal investigator and consider analytical techniques (e.g., NMR, LC-MS) to identify the impurity if necessary for your research.
-
DISPOSE: If the material's integrity is questionable, dispose of it as hazardous waste according to your institution's guidelines.
-
Scenario 2: I've prepared a solution of this compound, and it has an unexpectedly strong color. Is this a concern?
-
Potential Cause: An intense color could be inherent to the solution or, like the solid, indicate impurities or a reaction with the solvent.
-
Recommended Action:
-
WORK IN FUME HOOD: Ensure all observations and subsequent steps are performed in a certified chemical fume hood.
-
CHECK COMPATIBILITY: Re-verify the compatibility of your chosen solvent with aromatic nitro compounds.
-
MONITOR TEMPERATURE: Be alert for any signs of an exothermic reaction (e.g., the solution warming up). If this occurs, ensure the reaction can be cooled quickly.
-
PROCEED WITH CAUTION: If you proceed with the experiment, use a smaller scale first to assess the reaction's behavior.
-
Scenario 3: I've spilled a small amount of the solid powder on the benchtop inside the fume hood. What is the correct cleanup procedure?
-
Potential Cause: Accidental spills can happen during transfer and weighing.
-
Recommended Action:
-
ALERT OTHERS: Inform others in the lab of the spill.
-
ENSURE PPE: Confirm you are wearing the appropriate PPE (double gloves, lab coat, eye protection).
-
CONTAIN: If safe to do so, prevent the further spread of the powder.
-
CLEANUP:
-
Gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep or wipe the material into a designated hazardous waste container. Avoid creating dust.[1][10]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
DOCUMENT: Report the spill to your lab manager or EHS department as required by your institution.
-
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation:
-
Don all required PPE: a lab coat, chemical splash goggles, and double-nitrile gloves.
-
Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.
-
Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.
-
-
Weighing:
-
Retrieve the container of this compound from its storage location.
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into your reaction vessel.
-
Avoid generating dust. If the powder is very fine, consider using a spatula with a dampened tip (with a compatible, volatile solvent) to minimize dust.
-
Securely close the primary container and wipe it down before returning it to storage.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid in a slow, controlled manner.
-
If necessary, stir the mixture gently to aid dissolution. Be aware of any potential exotherms.
-
Once dissolved, proceed with your experiment.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials (e.g., pipette tips, liners) in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface with an appropriate solvent and then with soap and water.
-
Data & Visualization
Table 1: Summary of Inferred Hazards from Related Compounds
| Hazard Class | Description | Source Compound(s) | Citation(s) |
| Acute Toxicity | May cause skin, eye, and respiratory irritation. | 2-Acetylbenzoic acid, 2-Nitrobenzoic acid | [1][2] |
| Systemic Effects | Aromatic nitro compounds may cause methemoglobinemia. | 4-Nitrobenzoic acid | |
| Chronic Toxicity | Suspected of causing genetic defects, cancer, and reproductive harm. | 4-Nitrobenzoic acid | |
| Reactivity | Avoid strong oxidizing agents and strong bases. | 2-Acetylbenzoic acid, Aromatic Nitro Compounds | [8] |
| Thermal Stability | Aromatic nitro compounds can be thermally sensitive and may decompose exothermically. | Aromatic Nitro Compounds | [4] |
Diagram 1: Chemical Spill Response Workflow
This diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
- Essential Safety and Handling Guidance for Unknown Labor
-
Unknown Chemicals - Environmental Health and Safety. Purdue University. [Link]
-
GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. University of Pittsburgh Safety Manual. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
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General Laboratory Safety Rules. Oklahoma State University. [Link]
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Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Reduction of Aromatic Nitro Compounds. Missouri S&T. [Link]
- Method of reducing aromatic nitro compounds.
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Validation & Comparative
A Comparative Guide to 2-Acetyl-6-nitrobenzoic Acid and Other Nitrobenzoic Acids for the Modern Researcher
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids, particularly those bearing the nitro group, are a cornerstone of synthetic chemistry, offering a versatile scaffold for the elaboration of complex molecular architectures. This guide provides an in-depth comparison of 2-Acetyl-6-nitrobenzoic acid with its more common nitrobenzoic acid isomers, grounding the discussion in fundamental principles of physical organic chemistry and providing actionable experimental protocols for their characterization.
The Landscape of Nitrobenzoic Acids: A Tale of Isomers
Nitrobenzoic acids are characterized by the presence of both a carboxyl group and a nitro group on a benzene ring. The positional isomerism of these two powerful functional groups dramatically influences the molecule's electronic properties, acidity, reactivity, and ultimately, its utility in synthesis. We will first explore the well-characterized ortho-, meta-, and para-nitrobenzoic acids before delving into the unique case of this compound.
Physicochemical Properties: A Data-Driven Comparison
The interplay of inductive and resonance effects of the nitro group, a strong electron-withdrawing substituent, profoundly impacts the acidity and physical properties of the benzoic acid core. The ortho-isomer (2-nitrobenzoic acid) exhibits a significantly lower pKa (higher acidity) than the meta and para isomers, a phenomenon known as the "ortho effect." This is attributed to steric hindrance between the nitro and carboxyl groups, which forces the carboxyl group out of the plane of the benzene ring, disrupting resonance with the ring and stabilizing the carboxylate anion.[1][2][3]
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Benzoic Acid (for reference) | This compound |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₆O₂ | C₉H₇NO₅ |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 | 122.12 | 209.15 |
| Melting Point (°C) | 147.5[4] | 142[5] | 240[5] | 122.4 | Data not readily available |
| pKa (in water at 25°C) | 2.16[4] | 3.45 | 3.44 | 4.20[6] | Estimated < 2.16 |
| Water Solubility ( g/100 mL) | 0.75 (at 25°C)[5] | 0.24 (at 15°C)[5] | 0.02 (at 15°C)[5] | 0.34 (at 25°C) | Data not readily available |
Note: The pKa for this compound is an estimation based on theoretical principles discussed in the following section.
Unveiling this compound: A Theoretical and Comparative Perspective
Direct experimental data for this compound is not extensively reported in publicly available literature. However, we can deduce its expected properties by analyzing the electronic and steric contributions of its substituents.
Predicted Acidity: The Power of a Disubstituted Ortho System
This compound possesses two ortho substituents: a nitro group and an acetyl group. Both are electron-withdrawing groups.
-
The Ortho Effect: As with 2-nitrobenzoic acid, the presence of substituents at both ortho positions (C2 and C6) will create significant steric hindrance.[1][7] This will force the carboxylic acid group out of the plane of the benzene ring, a key component of the ortho effect that enhances acidity.[3]
-
Combined Electron-Withdrawing Effects: Both the nitro and acetyl groups are strongly electron-withdrawing through a combination of inductive (-I) and resonance (-M) effects. These effects stabilize the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid.[8][9]
Given these factors, it is highly probable that This compound is a stronger acid than 2-nitrobenzoic acid , with a pKa value likely below 2.16. The synergistic steric hindrance from two ortho groups, combined with their potent electron-withdrawing nature, creates a highly acidic environment for the carboxylic proton.
Experimental Protocols for Comparative Analysis
To empower researchers to directly compare these compounds, we provide the following validated protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the nitrobenzoic acid in a 50:50 ethanol/water mixture.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Place 50 mL of the acidic solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.2 mL) from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase and then begins to level off (well past the equivalence point).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Protocol 2: Comparative Esterification via Fischer Esterification
The rate of esterification can be influenced by the steric and electronic properties of the benzoic acid derivative.
Methodology:
-
Reaction Setup:
-
In separate, identical round-bottom flasks, place 1.0 mmol of each nitrobenzoic acid.
-
To each flask, add 10 mL of methanol (acting as both reactant and solvent).
-
Carefully add 0.2 mL of concentrated sulfuric acid to each flask while stirring.
-
-
Reaction and Monitoring:
-
Attach reflux condensers to each flask and heat the mixtures to a gentle reflux (approximately 65°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC).
-
-
Work-up:
-
After a set reaction time (e.g., 2 hours), cool the flasks to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 20 mL of cold water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.
-
-
Analysis:
-
Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product yield and purity by ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Expected Outcome: this compound, due to the significant steric hindrance from its two ortho substituents, is expected to undergo esterification at a slower rate compared to the other isomers.
Spectroscopic Signatures: A Fingerprint for Identification
While specific spectra for this compound are not widely published, we can predict its key features and compare them to the known spectra of other nitrobenzoic acids.
¹H NMR Spectroscopy
-
2-Nitrobenzoic Acid (in DMSO-d₆): Aromatic protons typically appear as a complex multiplet between δ 7.7-8.1 ppm.[10] The carboxylic acid proton is a broad singlet at higher chemical shifts (>13 ppm).
-
3-Nitrobenzoic Acid (in DMSO-d₆): Shows distinct signals for its four aromatic protons, often with clear coupling patterns.
-
4-Nitrobenzoic Acid (in DMSO-d₆): Due to symmetry, it typically shows two doublets in the aromatic region.
-
Predicted ¹H NMR for this compound: The aromatic region would likely show three distinct proton signals, each influenced by the deshielding effects of the adjacent nitro, acetyl, and carboxyl groups. The acetyl methyl protons would appear as a sharp singlet, likely downfield from a typical methyl group due to the adjacent carbonyl, in the range of δ 2.5-2.7 ppm.
Infrared (IR) Spectroscopy
The IR spectra of all nitrobenzoic acids will show characteristic absorptions for:
-
O-H stretch (carboxylic acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
-
N-O asymmetric stretch (nitro group): A strong peak around 1530 cm⁻¹.
-
N-O symmetric stretch (nitro group): A strong peak around 1350 cm⁻¹.
For this compound, an additional strong C=O stretching band for the ketone group would be expected, likely around 1680-1700 cm⁻¹.
Conclusion and Future Directions
While 2-, 3-, and 4-nitrobenzoic acids are well-understood building blocks, this compound represents a more complex and potentially more reactive analogue. Its predicted high acidity, a consequence of the combined steric and electronic effects of its dual ortho substituents, makes it an intriguing candidate for applications requiring enhanced reactivity or specific binding geometries. The lack of extensive experimental data highlights an opportunity for further research. The protocols provided in this guide offer a clear path for the comprehensive characterization of this and other novel substituted benzoic acids, enabling a more informed and rational approach to drug discovery and materials science.
References
-
Wikipedia. (2023). Ortho effect. [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
-
BYJU'S. (n.d.). Ortho Effect. [Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
-
Oxford Academic. (n.d.). Correlation Analysis of the pKa Values of Mono- and Di-ortho-Substituted Benzoic Acids. [Link]
-
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I. [Link]
-
Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?. [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
NIST. (n.d.). 2-Acetylbenzoic acid. [Link]
-
Unknown Source. (n.d.). 1 Quantifying acidity in heterogeneous systems: biphasic pKa values Andre Leesment1, Sigrid Selberg1, Merili Tammiste1, Anh Hai. [Link]
-
Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. [Link]
-
NIST. (n.d.). Benzoic acid, 2-nitro-. [Link]
- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]
-
Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]
-
Cheméo. (n.d.). 2-Acetylbenzoic acid. [Link]
-
SpectraBase. (n.d.). 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzoic acid. [Link]
- Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
NIST. (n.d.). Benzoic acid. [Link]
-
ResearchGate. (2009). 2-nitrobenzoic acid. [Link]
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The Gold Standard: Definitive Structure Elucidation of 2-Acetyl-6-nitrobenzoic Acid by X-ray Crystallography
A Comparative Guide to Structural Validation
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which molecular modeling, structure-activity relationship (SAR) studies, and patent claims are built. For novel compounds like 2-Acetyl-6-nitrobenzoic acid, a polysubstituted benzene ring presenting potential for complex intramolecular interactions, relying solely on spectroscopic methods can leave room for ambiguity. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, demonstrating why single-crystal X-ray crystallography stands as the definitive method.
This guide is structured to provide not just a protocol, but a strategic overview. We will explore a hypothetical, yet realistic, workflow for the crystallographic analysis of this compound, benchmarked against data from closely related, structurally characterized molecules. This will be followed by a comparative analysis with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to highlight the unique strengths and limitations of each.
The Crystallographic Approach: From Crystal to Structure
Single-crystal X-ray diffraction provides a direct, atomic-resolution snapshot of a molecule in the solid state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that dictate the crystal packing. While the crystal structure of this compound is not publicly available as of the writing of this guide, we can construct a robust experimental and analytical framework based on established protocols and data from analogous compounds such as 2-nitrobenzoic acid and 2-acetylbenzoic acid.
Experimental Protocol: A Step-by-Step Workflow for Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a typical, self-validating protocol.
Part 1: Crystallization
The critical first step is growing high-quality single crystals. For substituted benzoic acids, several methods are effective.[1][2][3]
-
Solvent Selection & Screening : A screening of solvents is initiated. Given the polarity of the carboxylic acid and nitro groups, solvents such as ethanol, methanol, ethyl acetate, toluene, and water/ethanol mixtures are primary candidates.[3][4]
-
Slow Evaporation : A saturated solution of this compound is prepared in a chosen solvent at room temperature. The solution is loosely covered to allow for slow evaporation over several days to weeks. This is often the simplest and most effective method for obtaining diffraction-quality crystals.[1]
-
Cooling Crystallization : A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool to room temperature slowly, followed by further cooling in a refrigerator. This method exploits the temperature-dependent solubility of the compound.[2]
-
Crystal Harvesting : Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
Part 2: X-ray Data Collection
-
Mounting and Centering : The frozen crystal is mounted on a goniometer head in the X-ray diffractometer.
-
Unit Cell Determination : A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy : A full sphere of diffraction data is collected. Modern diffractometers with CCD or CMOS detectors can complete data collection in a matter of hours.
Part 3: Structure Solution and Refinement
-
Data Reduction : The raw diffraction data is processed to correct for experimental factors and to generate a list of reflection intensities.
-
Structure Solution : The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.
-
Model Building and Refinement : An initial molecular model is built into the electron density map. The model is then refined against the experimental data using full-matrix least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit.
Expected Crystallographic Data for this compound
Based on the known crystal structures of 2-nitrobenzoic acid and 2-acetylbenzoic acid, we can anticipate key structural features and crystallographic parameters for this compound.
| Parameter | Expected Value/Observation for this compound | Justification based on Analogs |
| Crystal System | Monoclinic or Orthorhombic | 2-nitrobenzoic acid crystallizes in the monoclinic system.[5] |
| Space Group | P2₁/c or similar centrosymmetric group | This is a common space group for organic molecules and is observed for polymorphs of other substituted benzoic acids.[2] |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 15-20 Å, β ≈ 90-105° | These are typical ranges for small organic molecules of this size. |
| Molecules per Unit Cell (Z) | 4 | Consistent with a common packing arrangement in the P2₁/c space group. |
| Key Intramolecular Feature | Planar distortion due to steric hindrance between the ortho substituents. Potential for intramolecular hydrogen bonding between the carboxylic acid proton and the acetyl oxygen. | Steric crowding between ortho groups is a well-documented phenomenon. |
| Key Intermolecular Feature | Formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups. π-stacking interactions between the aromatic rings. | This dimeric hydrogen bonding motif is characteristic of most benzoic acids in the solid state.[2] |
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and more readily accessible data. Here, we compare the insights gained from NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Rationale and Information Gained |
| ¹H NMR | ||
| -COOH | > 10 ppm, broad singlet | The acidic proton of the carboxylic acid is typically downfield and often broad due to exchange. |
| Aromatic Protons | 7.5 - 8.5 ppm, complex pattern (doublets, triplets) | The electron-withdrawing nitro and acetyl groups will shift the aromatic protons downfield. The substitution pattern will lead to a predictable splitting pattern.[6][7] |
| -COCH₃ | ~2.5 ppm, singlet | The methyl protons of the acetyl group will appear as a singlet in a region typical for acetyl groups.[7] |
| ¹³C NMR | ||
| -COOH | 165-170 ppm | The carbonyl carbon of the carboxylic acid is characteristically downfield.[6] |
| -COCH₃ | ~200 ppm | The ketone carbonyl carbon is also significantly downfield. |
| Aromatic Carbons | 120-150 ppm | The six aromatic carbons will show distinct signals, with the carbons attached to the nitro and acetyl groups being the most downfield.[6] |
NMR provides:
-
The number and types of protons and carbons.
-
Connectivity information through coupling patterns.
NMR does not provide:
-
Direct measurement of bond lengths and angles.
-
Information on solid-state packing and intermolecular interactions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| Carboxylic Acid O-H | 2500-3300 (broad) | O-H stretch |
| Carboxylic Acid C=O | 1700-1725 | C=O stretch[8] |
| Ketone C=O | 1680-1700 | C=O stretch[9] |
| Nitro Group N-O | 1510-1560 (asymmetric) and 1345-1385 (symmetric) | N-O stretch[8] |
| Aromatic C=C | 1400-1600 | C=C ring stretch[9] |
IR provides:
-
Confirmation of the presence of key functional groups.
IR does not provide:
-
Detailed structural connectivity or stereochemistry.
-
Information on the relative positions of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural components.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Information Gained |
| [M-H]⁻ | 208.03 | Molecular weight confirmation (in negative ion mode). The molecular weight of C₉H₇NO₅ is 209.16 g/mol .[10][11] |
| [M-OH]⁺ | 192.03 | Loss of the hydroxyl group from the carboxylic acid. |
| [M-NO₂]⁺ | 163.04 | Loss of the nitro group. |
| [M-COCH₃]⁺ | 166.01 | Loss of the acetyl group. |
MS provides:
-
The exact molecular weight, confirming the molecular formula.
MS does not provide:
-
Information on the substitution pattern of the aromatic ring.
-
Stereochemical information.
Visualizing the Workflow and Data Relationships
To better understand the interplay of these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical methods.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Relationship between analytical techniques and structural information.
Conclusion: The Unparalleled Certainty of X-ray Crystallography
For a molecule like this compound, where steric and electronic effects of the substituents can lead to non-obvious conformations and packing motifs, X-ray crystallography is indispensable. While NMR, IR, and MS provide essential and corroborating data about the molecular formula, functional groups, and atomic connectivity, they cannot deliver the atomic-level precision and the comprehensive three-dimensional picture that X-ray crystallography affords.
The crystallographic data, even when hypothetically constructed based on sound chemical principles and analogous structures, provides a framework for understanding the molecule's solid-state behavior, which is crucial for drug formulation and materials engineering. Therefore, for the definitive and unambiguous structural validation of this compound, single-crystal X-ray crystallography is, and remains, the gold standard.
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A Comparative Guide to Catalytic Strategies for the Synthesis of 2-Acetyl-6-nitrobenzoic Acid
Introduction
2-Acetyl-6-nitrobenzoic acid is a valuable substituted aromatic compound, serving as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis, however, presents a significant challenge in regiochemical control. The molecule contains three distinct functional groups on an aromatic ring: a carboxylic acid, an acetyl group, and a nitro group. The electronic properties of these substituents create a complex interplay of directing effects and ring activation, making a direct, single-step synthesis difficult. The carboxylic acid and acetyl groups are both deactivating and meta-directing, while the nitro group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution.
This guide provides a comparative analysis of potential catalytic strategies for the synthesis of this compound. Rather than focusing on a non-existent, single-pot solution, we will explore and compare distinct multi-step synthetic pathways, evaluating the catalysts and methodologies required for each. This analysis is grounded in the fundamental principles of electrophilic aromatic substitution and modern catalytic C-H activation, offering researchers a robust framework for designing a successful synthesis.
Strategy 1: Friedel-Crafts Acylation of 2-Nitrobenzoic Acid
The most direct retrosynthetic approach involves the acylation of 2-nitrobenzoic acid. However, this pathway is exceptionally challenging due to the severe deactivation of the aromatic ring by both the nitro (-NO₂) and carboxylic acid (-COOH) groups.[1][2] Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) often fail with such deactivated substrates, as they can be sequestered by complexation with the nitro group's oxygen atoms, further reducing reactivity.[1] Overcoming this requires either harsh reaction conditions or the use of more robust, modern catalysts.
Comparative Analysis of Catalysts for Acylating Deactivated Arenes
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Challenges |
| Traditional Lewis Acids (e.g., AlCl₃, FeCl₃) | Stoichiometric or excess catalyst; High temperature; Inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).[1][3] | Low cost; Readily available. | Low to no yield on highly deactivated substrates; Catalyst sequestration; Harsh conditions lead to side products; Difficult workup.[1][2] |
| Solid Acid Catalysts (e.g., Sulfated Zirconia, Zeolites) | High temperature; Solvent-free or high-boiling solvent. | Heterogeneous (easy to remove); Reusable; Environmentally friendlier ("Green Chemistry").[3] | May still lack sufficient activity for severely deactivated rings; Potential for catalyst deactivation over time. |
| Strong Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid) | High temperature; Can act as both catalyst and solvent. | Effective for some acylations where Lewis acids fail; Can promote intramolecular reactions effectively.[4] | Corrosive; Difficult workup and product isolation; Requires stoichiometric amounts. |
Experimental Protocol: Acylation using a Solid Acid Catalyst (Hypothetical)
This protocol is a generalized procedure for attempting the acylation of a deactivated substrate using a robust solid acid catalyst like sulfated zirconia.
-
Catalyst Preparation: Prepare or procure sulfated zirconia. Activate the catalyst by calcining at high temperature (e.g., 550-650 °C) under a stream of dry air for several hours, then cool under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2-nitrobenzoic acid (1 eq.), the activated sulfated zirconia catalyst (e.g., 20 wt%), and a high-boiling inert solvent (e.g., sulfolane).
-
Reagent Addition: Add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter to recover the solid catalyst. Wash the catalyst with a suitable solvent (e.g., dichloromethane). The filtrate is then subjected to an appropriate aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization.
Workflow for Strategy 1
Caption: Workflow for the direct acylation of 2-nitrobenzoic acid.
Strategy 2: Ortho-Directed C-H Acylation Followed by Nitration
A more contemporary and potentially viable strategy involves using a directing group to achieve a highly regioselective ortho-acylation via C-H bond activation. Palladium/norbornene cooperative catalysis, for instance, has been successfully employed for the ortho-acylation of aryl iodides.[5] This approach would involve starting with a precursor like 2-iodobenzoic acid, performing the selective acylation, and then carrying out nitration.
The directing effects in the nitration of the resulting 2-acetylbenzoic acid are crucial. Both the acetyl and carboxylic acid groups are meta-directing. Therefore, they both direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 4 and 6. This convergence of directing effects makes the formation of this compound plausible, alongside the 2-acetyl-4-nitro isomer.
Catalytic Approach Comparison
| Synthetic Step | Catalytic Method | Regioselectivity | Key Advantages |
| Step 1: Acylation | Palladium/Norbornene Catalysis on 2-Iodobenzoic acid derivative | High ortho-selectivity. | Overcomes the limitations of classical Friedel-Crafts; excellent functional group tolerance.[5] |
| Step 2: Nitration | Mixed Acid (HNO₃/H₂SO₄) | Governed by directing effects of -COOH and -COCH₃; yields a mixture of isomers. | Standard, well-understood, and high-yielding reaction for nitration.[6][7] |
Experimental Protocol: Nitration of 2-Acetylbenzoic Acid
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated sulfuric acid (e.g., 10 mL) to concentrated nitric acid (e.g., 10 mL) with continuous stirring. Prepare this mixture fresh and keep it cold.[6]
-
Substrate Dissolution: In a separate reaction vessel cooled in an ice bath, dissolve 2-acetylbenzoic acid (1 eq.) in a sufficient amount of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-acetylbenzoic acid. Maintain the reaction temperature below 10 °C throughout the addition.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for 2-4 hours. Monitor the reaction's progress via TLC.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry.
-
Purification: The crude product, likely a mixture of this compound and 2-acetyl-4-nitrobenzoic acid, can be purified by fractional crystallization or column chromatography.
Workflow for Strategy 2
Caption: Two-step workflow involving ortho-directed acylation and nitration.
Strategy 3: Synthesis via Oxidation of an Alkyl Precursor
An alternative retrosynthetic approach involves constructing the aromatic core with the correct substitution pattern first, and then chemically modifying the substituents into their final form. A plausible precursor for this strategy would be 2-ethyl-6-nitrotoluene. This precursor could then undergo two selective oxidation steps: oxidation of the ethyl group to an acetyl group, and oxidation of the methyl group to a carboxylic acid. A similar strategy is employed in the synthesis of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene.[8] The order of these oxidation steps would be critical to avoid over-oxidation.
Comparative Analysis of Oxidation Reagents/Catalysts
| Target Transformation | Reagent / Catalyst | Typical Conditions | Advantages | Disadvantages |
| -CH₃ → -COOH | Na₂Cr₂O₇ / H₂SO₄ | Reflux in aqueous sulfuric acid.[9] | High yield; Robust and well-established method. | Use of stoichiometric heavy metals (Chromium VI); Harsh conditions. |
| KMnO₄ / NaOH, then H₃O⁺ | Aqueous, basic conditions, heat. | Strong oxidizing agent; Avoids highly acidic media. | Can be difficult to control; Potential for over-oxidation of other groups. | |
| -CH₂CH₃ → -COCH₃ | Catalytic O₂ / Co(OAc)₂ | Acetic acid solvent, elevated temperature and pressure. | Uses molecular oxygen as the terminal oxidant. | Requires specialized equipment (pressure reactor); Selectivity can be an issue. |
| CrO₃ / Acetic Acid | Mild conditions. | Can be selective for benzylic C-H bonds. | Stoichiometric and toxic chromium reagent. |
Workflow for Strategy 3
Caption: Sequential oxidation pathway from a substituted toluene precursor.
Overall Comparative Summary and Outlook
| Strategy | Plausibility | Key Challenge | Regioselectivity Control | Number of Steps |
| 1: Direct Acylation | Low | Extreme electronic deactivation of the substrate. | Poor; acylation at position 4 is also possible. | 1 (Theoretically) |
| 2: C-H Acylation / Nitration | High | Separation of nitrated isomers. | Excellent in the acylation step; Moderate in the nitration step. | 2+ |
| 3: Precursor Oxidation | High | Selective oxidation without affecting other groups. | Excellent (built-in from the start). | 2+ |
While a direct, single-step catalytic synthesis of this compound is highly improbable due to profound electronic deactivation, several multi-step strategies offer viable routes. Strategy 1 , the direct Friedel-Crafts acylation, serves as a baseline but is unlikely to be successful without the development of novel, hyperactive catalytic systems. Strategy 3 is a strong, classical approach, provided a suitable precursor like 2-ethyl-6-nitrotoluene can be readily synthesized. The success of this route hinges on achieving selective oxidations.
Strategy 2 represents the most modern and arguably most promising approach. The power of directed C-H activation allows for the precise installation of the acetyl group, elegantly solving the primary regiochemical challenge. While the subsequent nitration step will likely produce a mixture of isomers, the directing effects converge to favor the formation of the desired product, which can then be isolated using standard purification techniques. For researchers in drug development and process chemistry, the C-H activation pathway offers the highest degree of flexibility and control, making it the recommended focus for further investigation.
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A Comparative Guide to the Biological Activity of 2-Acetyl-6-nitrobenzoic Acid and Its Derivatives
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical comparison of the biological activity of 2-Acetyl-6-nitrobenzoic acid and its hypothetical derivatives, drawing upon established principles of structure-activity relationships (SAR) and experimental data from analogous compounds. While direct comparative studies on this compound itself are not extensively available in the public domain, this guide will synthesize data from closely related nitrobenzoic and acetylbenzoic acid derivatives to provide a predictive framework for researchers, scientists, and drug development professionals.
The core structure, this compound, possesses two key functional groups—the acetyl and nitro groups—at ortho and para positions relative to the carboxylic acid. These electron-withdrawing groups are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interactions with biological targets.[3] This guide will explore how modifications of these functional groups could modulate the compound's efficacy across different biological assays.
Antimicrobial Activity: A Tale of Two Groups
The presence of a nitro group on an aromatic ring is a well-known pharmacophore for antimicrobial activity.[4] The prevailing mechanism involves the intracellular bioreduction of the nitro group to form reactive nitrogen species that can inflict damage upon microbial DNA and other essential biomolecules.[3]
Comparative Analysis
Let's consider two hypothetical derivatives of our parent compound:
-
Derivative A: 2-Acetyl-6-aminobenzoic acid (where the nitro group is reduced to an amino group).
-
Derivative B: 2-(1-Hydroxyethyl)-6-nitrobenzoic acid (where the acetyl group is reduced to a hydroxyl).
It is plausible that This compound would exhibit significant antimicrobial activity. The strong electron-withdrawing nature of both the acetyl and nitro groups would enhance the electrophilicity of the aromatic ring, potentially facilitating interactions with microbial targets.
In contrast, Derivative A might exhibit altered or even enhanced antimicrobial potency. While the nitro group is a key active moiety, its reduction to an amino group can sometimes lead to an increase in activity against specific pathogens, as the amino group can act as a hydrogen bond donor, facilitating new interactions with target enzymes.[4]
For Derivative B , the reduction of the acetyl group to a secondary alcohol could impact its antimicrobial profile. The change in steric bulk and the introduction of a hydrogen-bonding hydroxyl group could alter its ability to penetrate microbial cell membranes or bind to intracellular targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to quantify and compare the antimicrobial potency of these compounds is the Minimum Inhibitory Concentration (MIC) assay, determined by the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[5]
-
Serial Dilution: The test compounds (this compound and its derivatives) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]
Data Presentation:
| Compound | Target Organism | MIC (µg/mL) |
| This compound | S. aureus | Predicted: 16-64 |
| E. coli | Predicted: 32-128 | |
| Derivative A | S. aureus | Predicted: 8-32 |
| E. coli | Predicted: 16-64 | |
| Derivative B | S. aureus | Predicted: 32-128 |
| E. coli | Predicted: 64-256 | |
| Ampicillin (Control) | S. aureus | Known Value |
| E. coli | Known Value |
Note: The predicted MIC values are hypothetical and serve as an illustrative example for comparison.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Nitrobenzoic acid derivatives have been investigated for their potential as anticancer agents.[7] Their mechanism of action can involve inducing apoptosis and arresting the cell cycle in cancer cells, often through interactions with DNA that inhibit replication and protein synthesis.[7]
Comparative Analysis
The anticancer potential of this compound and its derivatives can be evaluated against various cancer cell lines. The presence of the nitro group is again a critical determinant of activity.
-
This compound is hypothesized to possess cytotoxic activity. The planarity of the aromatic system combined with the electron-withdrawing groups could facilitate intercalation with DNA or inhibition of key enzymes involved in cell proliferation.
-
Derivative C: 2-Acetyl-6-nitrobenzamide (where the carboxylic acid is converted to an amide). This modification could enhance cell permeability and introduce new hydrogen bonding capabilities, potentially leading to increased cytotoxic potency.
-
Derivative D: 2-Acetyl-6-hydroxybenzoic acid (where the nitro group is replaced by a hydroxyl group). The replacement of the nitro group with a hydroxyl group is expected to significantly alter the biological activity. While phenolic compounds can exhibit anticancer properties through mechanisms like HDAC inhibition, the potent cytotoxicity associated with the nitro group would be lost.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Predicted: 10-50 |
| A549 | Predicted: 15-60 | |
| Derivative C | HeLa | Predicted: 5-25 |
| A549 | Predicted: 8-40 | |
| Derivative D | HeLa | Predicted: >100 |
| A549 | Predicted: >100 | |
| Doxorubicin (Control) | HeLa | Known Value |
| A59 | Known Value |
Note: The predicted IC50 values are hypothetical and for illustrative purposes.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain benzoic acid derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]
Comparative Analysis
The anti-inflammatory potential of this compound and its derivatives can be explored through their ability to inhibit pro-inflammatory signaling pathways.
-
This compound may exhibit some anti-inflammatory activity, as the core benzoic acid structure is present in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Derivative E: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This derivative, inspired by a known salicylic acid derivative, introduces a larger ester linkage. Such modifications have been shown to potentially inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[9][10]
-
Derivative F: this compound methyl ester. Esterification of the carboxylic acid could enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular inflammatory targets.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.[11]
Methodology:
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.
Data Presentation:
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| This compound | 100 | Predicted: 20-30% |
| Derivative E | 100 | Predicted: 40-60% |
| Derivative F | 100 | Predicted: 25-40% |
| Diclofenac (Control) | 10 | Known Value |
Note: The predicted inhibition values are hypothetical for comparative illustration.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel benzoic acid derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a benzoic acid derivative.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound and its derivatives. The interplay between the acetyl, nitro, and carboxylic acid functional groups presents a rich chemical space for modification and optimization. Based on the analysis of related compounds, derivatives with modified nitro and carboxylic acid groups are predicted to exhibit significant variations in their antimicrobial, anticancer, and anti-inflammatory profiles.
Future research should focus on the synthesis of these and other novel derivatives, followed by systematic screening using the robust experimental protocols outlined herein. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The versatility of the benzoic acid scaffold, coupled with a rational design approach, holds significant promise for the discovery of next-generation therapeutics.
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A Strategic Guide to Key Precursors in Heterocyclic Synthesis: A Comparative Analysis of 2-Acetyl-6-nitrobenzoic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful synthetic campaigns in drug discovery and development. This guide provides an in-depth comparative analysis of 2-acetyl-6-nitrobenzoic acid and its more common alternative reagents for the synthesis of medicinally relevant fused heterocyclic scaffolds. While this compound presents a unique combination of functionalities, its limited commercial availability and synthetic accessibility necessitate a thorough evaluation of alternative, well-established precursors. This document will delve into the mechanistic rationale behind the choice of starting materials, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Synthetic Potential of an Ortho-Disubstituted Benzoid Core
The core structural motif of an ortho-acetyl and a nitro-substituted benzoic acid, as found in this compound, suggests its primary utility as a precursor for the synthesis of various fused nitrogen-containing heterocycles. The electrophilic nature of the acetyl carbonyl and the potential for the nitro group to be reduced to a nucleophilic amine, in concert with the carboxylic acid, provides a versatile platform for a range of cyclization strategies. However, the practical application of this specific reagent is not widely documented. Therefore, we turn our attention to readily available and extensively studied alternatives that achieve similar synthetic transformations.
This guide will focus on two major classes of heterocycles where ortho-disubstituted benzoic acid derivatives are pivotal: quinazolines and acridones . We will explore established, high-yielding synthetic routes to these scaffolds using commercially available starting materials and compare their performance and versatility.
Alternative Reagents for Fused Heterocycle Synthesis: A Comparative Overview
The synthesis of complex heterocyclic systems often relies on the clever use of bifunctional or polyfunctional starting materials. In the context of replacing the synthetic potential of this compound, we will examine two primary classes of alternatives:
-
Precursors for Quinazoline Synthesis: 2-Aminobenzophenones and related compounds.
-
Precursors for Acridone Synthesis: N-Phenylanthranilic acids, often derived from 2-halobenzoic acids.
The following sections will provide a detailed comparison of these alternatives, including reaction conditions, yields, and substrate scope.
Quinazoline Synthesis: Beyond the Nitro Group
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[1] The synthesis of the quinazoline core often involves the condensation of a C-N bond and a C=N bond formation. While a hypothetical route from this compound would necessitate the reduction of the nitro group to an amine, a more direct and widely adopted approach starts with pre-formed 2-aminoaryl ketones or aldehydes.
Key Alternative: 2-Aminobenzophenones
2-Aminobenzophenones are versatile precursors for the synthesis of 2,4-disubstituted quinazolines. A variety of methods exist, offering flexibility in reaction conditions and tolerance to a wide range of functional groups.[2][3]
Comparative Performance of 2-Aminobenzophenone in Quinazoline Synthesis
| Catalyst/Reagent System | Amine Source | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN)/TBHP | Benzylamines | TBHP | Acetonitrile | Not specified | 75-93 | [3] |
| Molecular Iodine (I₂) | Benzylamines | O₂ | Solvent-free | 130 | 68-92 | [4] |
| Ruthenium complex | Amines | - | Dioxane | 140 | High | [1] |
| Microwave (catalyst-free) | Aldehydes, NH₄OAc | - | Solvent-free | Microwave | 70-91 | [3] |
Experimental Insight: The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, the use of a ruthenium catalyst offers a dehydrogenative coupling approach, avoiding the need for an external oxidant and generating minimal byproducts.[1] Microwave-assisted synthesis provides a rapid and solvent-free alternative, aligning with the principles of green chemistry.[3]
Workflow for Quinazoline Synthesis from 2-Aminobenzophenones
Caption: General workflow for quinazoline synthesis.
Acridone Synthesis: A Focus on Intramolecular Cyclization
Acridones are another important class of tricyclic heterocycles with significant biological and material science applications.[5] The core synthetic strategy for acridones often involves the intramolecular cyclization of N-phenylanthranilic acids. This precursor can be readily synthesized from simple starting materials, offering a robust alternative to a more complex, multi-step synthesis that might be envisioned starting from this compound.
Key Alternative: N-Phenylanthranilic Acids
N-Phenylanthranilic acids are typically prepared via the Ullmann condensation of a 2-halobenzoic acid and an aniline derivative.[6] The subsequent intramolecular Friedel-Crafts acylation leads to the formation of the acridone scaffold.
Comparative Performance for Acridone Synthesis from N-Phenylanthranilic Acids
| Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Concentrated H₂SO₄ | 100 °C, 4h | Not specified, but a standard method | [7] |
| Fe(OTf)₂ / DCME | Room Temperature, 3h | Very good to excellent | [5] |
| Polyphosphoric acid (PPA) | High Temperature | Variable | [8] |
| ZnCl₂ (Microwave) | Microwave, 160W | Good |
Experimental Insight: Traditional methods for the cyclization of N-phenylanthranilic acids often require harsh conditions, such as concentrated sulfuric acid or polyphosphoric acid at high temperatures.[7][8] More recent developments have introduced milder and more efficient catalytic systems. For example, an iron(II)-catalyzed intramolecular acylation proceeds at room temperature with high yields and a broad substrate scope.[5] Microwave-assisted synthesis using a Lewis acid catalyst like ZnCl₂ also offers a rapid and efficient alternative.
Workflow for Acridone Synthesis
Caption: Two-step synthesis of acridones.
Other Relevant Alternatives
Beyond the synthesis of quinazolines and acridones, other classes of ortho-substituted benzoic acids serve as valuable precursors in heterocyclic synthesis.
-
2-Halobenzoic Acids: These are versatile building blocks for a wide range of nitrogen-containing heterocycles through various cross-coupling and radical cyclization reactions.[9][10] They are readily available and their reactivity is well-understood.
-
2-Nitrobenzoic Acids: These compounds are important intermediates in the synthesis of agrochemicals and can be precursors to other heterocycles.[11][12][13] The nitro group can be reduced to an amine, which can then participate in cyclization reactions.
Conclusion: Making the Strategic Choice
While this compound possesses an interesting combination of functional groups, its practical application in synthesis is limited by its availability. This guide has demonstrated that well-established and readily accessible alternatives provide efficient and versatile routes to important heterocyclic scaffolds like quinazolines and acridones.
For the synthesis of quinazolines , 2-aminobenzophenones and their aldehyde analogues are the reagents of choice, offering a plethora of catalytic and non-catalytic methods to construct the desired heterocyclic core.
For the synthesis of acridones , the two-step approach starting from a 2-halobenzoic acid and an aniline to form an N-phenylanthranilic acid, followed by intramolecular cyclization, is a robust and highly adaptable strategy. Modern catalytic methods have made this transformation even more efficient and environmentally friendly.
By understanding the reactivity and applications of these alternative reagents, researchers can design more efficient and practical synthetic routes to complex, medicinally relevant molecules.
References
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Steingruber, H. S. et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc2025 , part _, 0-0. [Link]
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Al-Hussain, S. A. et al. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry2022 , 10, 868835. [Link]
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Steingruber, H. S. et al. Comparison of selected methods for 10H-acridone synthesis from N-phenylanthranilic acids. ResearchGate2023 . [Link]
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Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses1939 , 19, 6. [Link]
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Shaikh, A. A. et al. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules2023 , 28, 3217. [Link]
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Arachchige, P. T. K.; Yi, C. S. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. The Journal of Organic Chemistry2019 , 84 (10), 6336–6347. [Link]
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Steingruber, H. S. et al. Supplementary Material: A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of 2-Acetyl-6-nitrobenzoic Acid via Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Advanced Research
In the realms of pharmaceutical development and advanced material science, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and ultimate product efficacy. 2-Acetyl-6-nitrobenzoic acid, a key building block in the synthesis of various bioactive molecules and functional materials, is no exception. Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material performance. This guide provides an in-depth, comparative analysis of core spectroscopic techniques for the robust purity confirmation of this compound, grounded in the principles of scientific integrity and validated methodologies. Our approach moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Purity
No single technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple spectroscopic methods, each offering a unique window into the molecule's structure and its potential contaminants. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary tools for structural confirmation and impurity detection. This is often complemented by Ultraviolet-Visible (UV-Vis) spectroscopy for quantitative insights and chromatographic methods like HPLC for high-resolution separation and quantification of impurities.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle, central to guidelines from the International Council for Harmonisation (ICH), underpins the methodologies described herein.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure at the atomic level. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming the identity and assessing the purity of the compound.
Principle and Rationale
¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For purity analysis, the presence of unexpected signals, alterations in chemical shifts, or incorrect integration values in the ¹H NMR spectrum are clear indicators of impurities.
Expected Spectral Data for this compound
A pure sample of this compound is expected to exhibit a specific set of signals corresponding to its unique arrangement of protons and carbons. While a definitive, publicly available spectrum for this compound is not readily found, we can predict the expected regions based on the analysis of similar structures like 2-methyl-6-nitrobenzoic acid and other substituted benzoic acids.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale / Notes |
| -COOH | ~11-13 | ~165-170 | The acidic proton is typically a broad singlet, highly dependent on solvent and concentration. The carboxyl carbon is significantly deshielded. |
| Aromatic-H | ~7.6 - 8.2 | ~124 - 150 | The three protons on the aromatic ring will appear as a complex multiplet pattern (likely a triplet and two doublets). Their exact shifts are influenced by the electron-withdrawing effects of the nitro and acetyl groups. |
| -C(O)CH₃ | ~2.4 - 2.7 | ~25 - 30 | The methyl protons will appear as a sharp singlet. |
| Aromatic-C (quaternary) | N/A | ~130 - 150 | Includes the carbons attached to the acetyl, nitro, and carboxyl groups. |
| -C (O)CH₃ | N/A | ~195 - 205 | The ketone carbonyl carbon is highly deshielded. |
Note: Predictions are based on typical chemical shift ranges for the functional groups present and data from analogous compounds. Spectra should be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.
Purity Assessment & Impurity Detection
-
Residual Solvents: Sharp singlets corresponding to common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) are a frequent type of impurity easily identified by their known chemical shifts.
-
Starting Materials: Incomplete reaction could leave starting materials such as 2-methyl-6-nitrobenzoic acid.[7] The presence of its characteristic methyl signal at a slightly different chemical shift (~2.4 ppm)[5] and distinct aromatic signals would indicate contamination.
-
Isomeric Impurities: The synthesis might produce isomers, such as those where the functional groups are at different positions on the aromatic ring. These would present a completely different set of aromatic signals and splitting patterns.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse program is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with the expected values for the pure compound.
Workflow for NMR Purity Confirmation
Caption: Workflow for NMR-based purity analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is an excellent first-pass technique for confirming the presence of the key carboxylic acid, ketone, and nitro groups in this compound.
Principle and Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). The resulting IR spectrum is a unique "fingerprint" of the molecule's functional groups. For purity confirmation, the absence of expected key bands or the appearance of unexpected bands (e.g., an -OH band from an alcohol impurity) indicates a problem.
Expected Spectral Data
Based on the structure and data from analogous compounds like 2-acetylbenzoic acid and 2-nitrobenzoic acid, the IR spectrum should display several characteristic absorption bands.[8][9]
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Very Broad |
| Carbonyl (-C=O) | C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| Carbonyl (-C=O) | C=O Stretch (Ketone) | 1660 - 1700 | Strong, Sharp |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (-NO₂) | N-O Symmetric Stretch | 1335 - 1385 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 | Strong, indicates substitution pattern |
Purity Assessment & Impurity Detection
-
Absence of Starting Material: If the synthesis involves the oxidation of a methyl group to a carboxylic acid, the absence of strong C-H stretching bands around 2850-2960 cm⁻¹ is a key indicator of reaction completion.[10]
-
Anhydride Formation: If the compound has degraded to form an anhydride, one would expect to see two carbonyl peaks (~1810 and ~1760 cm⁻¹) and the disappearance of the broad O-H stretch.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.
-
Analysis: Identify the major absorption bands and compare them to the expected frequencies for the compound's functional groups.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern. It is a highly sensitive technique, making it ideal for detecting trace impurities.
Principle and Rationale
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z often corresponds to the molecular ion [M]⁺ or a related ion like [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule). The molecular weight of this compound is 209.15 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition, providing definitive identification.
Expected Spectral Data
-
Molecular Ion Peak: Expect a prominent peak at m/z 209. In negative ion mode, a peak at m/z 208 [M-H]⁻ would be expected.
-
Key Fragmentation Patterns: The molecule can fragment in predictable ways. Common fragmentation patterns for similar benzoic acids involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[11] We can predict key fragments for this compound:
-
[M - OH]⁺: Loss of a hydroxyl radical (17 Da) -> m/z 192.
-
[M - COOH]⁺: Loss of the carboxyl group (45 Da) -> m/z 164.
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) -> m/z 163.
-
Purity Assessment & Impurity Detection
MS is exceptionally sensitive to impurities, which will appear as distinct molecular ion peaks. For example, a dimeric impurity or a reaction byproduct with a different molecular formula would be immediately obvious. It is a crucial tool for detecting impurities that might be invisible to NMR or IR if they lack distinct functional groups or protons.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass. Analyze the fragmentation pattern to further confirm the structure. Search for any unexpected m/z peaks that could correspond to impurities.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for purity confirmation.
Comparative Summary and Best Practices
Each technique provides complementary information. A robust purity confirmation strategy leverages the strengths of each.
Table 3: Comparison of Spectroscopic Techniques for Purity Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H / ¹³C NMR | Definitive structure, proton/carbon environment, relative quantification of proton-bearing species. | Gold standard for structural confirmation; can quantify impurities with known structures. | Lower sensitivity than MS; requires soluble sample; complex mixtures can be difficult to interpret. |
| FTIR | Functional group identification. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information; not suitable for quantifying impurities. |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive to trace impurities; confirms molecular formula. | Isomers are indistinguishable by mass alone; ionization efficiency can vary between compounds. |
| HPLC-UV | Separation and quantification of components. | High-resolution separation; excellent for quantitative purity determination (% area). | Requires method development; reference standards needed for impurity identification. |
Senior Scientist's Recommendation:
For routine purity confirmation of this compound, a combination of ¹H NMR and Mass Spectrometry provides the most comprehensive and reliable data.
-
Initial Screen: Use FTIR as a rapid check to confirm the presence of all key functional groups.
-
Identity & Purity: Use Mass Spectrometry to confirm the correct molecular weight.
-
Definitive Confirmation: Use ¹H NMR to provide unambiguous structural confirmation and to detect and potentially quantify any proton-bearing impurities.
-
High-Purity Quantification: For applications requiring stringent purity (e.g., GMP environments), develop a validated HPLC-UV method to provide a precise quantitative purity value (e.g., >99.5%).
This multi-pronged approach, grounded in the principles of orthogonal testing, ensures a high degree of confidence in the identity, quality, and purity of this compound, thereby safeguarding the integrity of your research and development endeavors.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.
- National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ChemicalBook. (n.d.). 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum.
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid.
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Assessing the Efficacy of 2-Acetyl-6-nitrobenzoic Acid as a Building Block: A Comparative Guide for Heterocyclic Synthesis
This guide provides a comprehensive technical assessment of 2-Acetyl-6-nitrobenzoic acid, a trifunctional aromatic compound, and evaluates its potential as a strategic building block in modern organic synthesis. Primarily targeting researchers in medicinal chemistry and drug development, we will dissect its molecular architecture, propose its synthetic utility, and objectively compare its efficacy against established, commercially available alternatives for the construction of privileged heterocyclic scaffolds.
Introduction: The Promise of a Trifunctional Synthon
In the quest for novel therapeutic agents, the efficient synthesis of complex heterocyclic structures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products.[1][2] The strategic selection of a starting material or "building block" can dramatically influence the elegance, efficiency, and overall yield of a synthetic route.
This compound (CAS 13619-70-0) presents a unique and compelling molecular framework.[3] It features three distinct functional groups—a carboxylic acid, a nitro group, and an acetyl group—all positioned on a benzene ring. The ortho relationship between the acetyl and nitro groups, and the adjacent carboxylic acid, suggests a powerful potential for intramolecular cyclization reactions, particularly for the synthesis of substituted quinazolinones and related N-heterocycles. The core hypothesis is that this single molecule could serve as a compact and efficient precursor, embedding both a key aromatic ring and a side-chain substituent in a single step.
This guide will explore this hypothesis by first examining the synthesis and reactivity of this compound. We will then benchmark its theoretical performance against widely used and validated building blocks such as 2-nitrobenzoic acid and 2-aminobenzoic acid (anthranilic acid) in the context of synthesizing 2-methyl-quinazolin-4(3H)-one, a representative therapeutic scaffold.
Physicochemical Profile and Proposed Reactivity
The synthetic potential of this compound is dictated by the interplay of its three functional groups.
| Property | Value | Source |
| CAS Number | 13619-70-0 | [3] |
| Molecular Formula | C₉H₇NO₅ | - |
| Molecular Weight | 209.16 g/mol | - |
| Appearance | Predicted as a solid | - |
| Key Functional Groups | Carboxylic Acid, Nitro, Ketone (Acetyl) | - |
The proposed key transformation leveraging this unique structure is a reductive cyclization. The workflow involves two primary steps:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is the critical activating step, transforming the molecule into a reactive ortho-amino-acylated benzoic acid.
-
Intramolecular Cyclization: The newly formed nucleophilic amine attacks the electrophilic carbonyl of the adjacent acetyl group, leading to the formation of a six-membered heterocyclic ring after dehydration. The carboxylic acid group is poised to participate in subsequent cyclization or act as a directing group.
This pathway suggests an elegant route to 2,8-disubstituted-4-quinazolinone derivatives, where the acetyl group directly provides the C2-methyl substituent.
Caption: Multi-step synthesis from 2-Nitrobenzoic Acid.
This multi-step process involves amidation, reduction, and a two-step cyclization/rearrangement, making it significantly less atom-economical and more labor-intensive than the hypothetical route using our target building block.
Alternative 2: 2-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid is arguably the most prevalent and cost-effective building block for quinazolone synthesis. [4]The reaction with acetic anhydride followed by treatment with ammonia provides a straightforward route.
Caption: A common and efficient synthesis from Anthranilic Acid.
This two-step, one-pot adaptable procedure is highly optimized and widely used, setting a high bar for any new building block to compete with.
Comparative Data Summary
| Metric | This compound (Hypothetical) | 2-Nitrobenzoic Acid | 2-Aminobenzoic Acid (Anthranilic Acid) |
| Starting Material Cost | High (custom synthesis required) | Low to Moderate | Very Low |
| Commercial Availability | Poor | Excellent | Excellent |
| Number of Synthetic Steps | 1-2 (Reductive Cyclization) | 3-4 | 2 |
| Atom Economy | Potentially High | Moderate | High |
| Process Complexity | Low | High | Low |
| Established Protocols | None | Numerous [5] | Numerous [4] |
Experimental Protocols: A Benchmark Synthesis
To provide a tangible baseline for comparison, here is a standard, field-proven protocol for the synthesis of a quinazolinone derivative from a readily available precursor.
Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
This protocol demonstrates a typical cyclization to form the quinazolinone core, a reaction analogous to what would be required for our target building block. [4] Objective: To synthesize the foundational 6-nitroquinazolin-4(3H)-one scaffold.
Materials:
-
2-Amino-5-nitrobenzoic acid (1.0 eq, 15.0 g, 82.4 mmol)
-
Formamide (20 mL)
-
Ice water (500 mL)
-
Ethanol for recrystallization
Procedure:
-
Combine 2-amino-5-nitrobenzoic acid and formamide in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the reaction mixture to 170°C with continuous stirring. Maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to approximately 100°C.
-
Slowly pour the reaction mixture into 500 mL of ice water while stirring vigorously. Continue stirring for 1 hour to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual formamide.
-
The crude product can be purified by recrystallization from ethanol to yield pure 6-nitroquinazolin-4(3H)-one.
Causality Behind Choices:
-
Formamide: Serves as both the solvent and the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.
-
High Temperature (170°C): Necessary to drive the cyclization and dehydration steps to completion.
-
Precipitation in Ice Water: The product is poorly soluble in cold water, allowing for efficient isolation from the highly soluble formamide.
Conclusion and Future Outlook
This compound is a conceptually attractive but practically challenging building block.
Efficacy Assessment:
-
Theoretical Advantage: Its trifunctional nature offers an elegant and potentially shorter synthetic route to specific 2-methyl-substituted quinazolinone derivatives compared to linear syntheses starting from simpler precursors like 2-nitrobenzoic acid.
-
Practical Disadvantages: The primary drawback is its lack of commercial availability and the absence of established, high-yield synthetic protocols for its preparation. This significantly undermines its utility for routine research and large-scale drug development campaigns.
Compared to workhorse building blocks like anthranilic acid, which are inexpensive, readily available, and utilized in highly optimized and robust protocols, this compound is currently not a competitive alternative for general heterocyclic synthesis.
Future Research: For this compound to become a viable tool, future research must focus on two key areas:
-
Development of an Efficient Synthesis: A robust, scalable, and cost-effective method for its preparation is the most critical prerequisite.
-
Experimental Validation: The proposed reductive cyclization pathways must be experimentally tested to determine yields, reaction conditions, and substrate scope.
Until these challenges are addressed, this compound will likely remain a niche reagent rather than a mainstream building block in the synthetic chemist's toolbox.
References
- Dey, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100851.
- Pan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, Molecules, 18(10), 12266-12306.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Patel, V. M., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research, 1(1), 21-24.
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-6-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2024). LEGO Alternatives – Here are the Best Options. Retrieved from [Link]
-
eScholarship. (n.d.). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Retrieved from [Link]
-
SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocycles as Versatile Building Blocks in Different Synthetic Strategies. Retrieved from [Link]
Sources
The Strategic Utility of 2-Acetyl-6-nitrobenzoic Acid in Heterocyclic Synthesis: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 2-Acetyl-6-nitrobenzoic acid emerges as a molecule of significant strategic value, offering a unique combination of functionalities that can be exploited for the construction of diverse and biologically relevant heterocyclic scaffolds. This guide provides an in-depth technical comparison of the applications of this compound, primarily focusing on its utility in the synthesis of quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones, two privileged structures in pharmaceutical research. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in leveraging the full potential of this versatile reagent.
The Architectural Advantage of this compound
This compound possesses a trifecta of functional groups—a carboxylic acid, a nitro group, and an acetyl group—all strategically positioned on a benzene ring. This arrangement provides a powerful platform for a variety of chemical transformations. The ortho-relationship between the acetyl and nitro groups, and the adjacent carboxylic acid, allows for elegant and often high-yielding cyclization reactions to form fused heterocyclic systems.
The primary strategic advantage lies in the latent amino group, masked as a nitro functionality. This allows for the execution of reactions that might be incompatible with a free amine, with the nitro group being reduced at a later, more opportune stage of the synthesis. Furthermore, the acetyl group provides a reactive handle for the introduction of a methyl group or further functionalization at the 2-position of the resulting heterocyclic core, a common site for modulating biological activity.
Application in the Synthesis of 8-Nitroquinazolin-4(3H)-ones: A One-Pot Approach vs. Traditional Methods
Quinazolin-4(3H)-ones are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of 8-nitro-2-methylquinazolin-4(3H)-one from this compound serves as an excellent case study to compare different synthetic strategies.
One-Pot Reductive Cyclization: An Efficient and Atom-Economical Approach
A highly efficient method for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzoic acid derivatives involves a one-pot reductive cyclization.[2] This approach leverages the ability of certain reagents to both reduce the nitro group and facilitate the subsequent cyclization in a single operation, thereby saving time, resources, and improving overall yield by minimizing intermediate handling losses.
Experimental Protocol: One-Pot Synthesis of 8-Nitro-2-methylquinazolin-4(3H)-one
-
Materials: this compound, Formamide, Indium(III) chloride (InCl₃) or Bismuth(III) chloride (BiCl₃).
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in formamide (40 mmol, 1.6 mL), add Indium(III) chloride (1.0 mmol).
-
Heat the reaction mixture to 150 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Stir the aqueous mixture for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
For further purification, the crude product can be passed through a short silica gel plug using ethyl acetate as the eluent.
-
The causality behind this one-pot reaction lies in the dual role of formamide, which acts as the reducing agent (decomposing to ammonia and carbon monoxide, which can effect nitro reduction in the presence of a Lewis acid catalyst) and the nitrogen source for the quinazolinone ring. The Lewis acid catalyst, such as InCl₃, activates the carboxylic acid and facilitates the cyclization process. This method is highly attractive due to its operational simplicity and high atom economy.
Traditional Two-Step Synthesis: A Comparative Benchmark
The more traditional approach to synthesizing quinazolinones from nitro-aromatic precursors involves a two-step sequence: reduction of the nitro group followed by cyclization of the resulting anthranilic acid derivative.
Experimental Protocol: Two-Step Synthesis of 8-Nitro-2-methylquinazolin-4(3H)-one
Step 1: Reduction of this compound to 2-Acetyl-6-aminobenzoic acid
-
Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (3.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add a catalytic amount of ammonium chloride (0.1 mmol) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Acetyl-6-aminobenzoic acid, which can be used in the next step without further purification.
-
Step 2: Cyclization to 8-Nitro-2-methylquinazolin-4(3H)-one
-
Materials: Crude 2-Acetyl-6-aminobenzoic acid, Formamide.
-
Procedure:
-
Heat the crude 2-Acetyl-6-aminobenzoic acid (from Step 1) in an excess of formamide (10-20 equivalents) at 160-180 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 8-Nitro-2-methylquinazolin-4(3H)-one.
-
While this two-step method is reliable, it is inherently less efficient than the one-pot approach due to the need for an additional reaction and work-up step, which can lead to lower overall yields.
Comparative Performance
| Synthetic Route | Number of Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |
| One-Pot Reductive Cyclization | 1 | 75-85%[2] | High efficiency, atom economy, reduced waste. | Requires a Lewis acid catalyst, high reaction temperature. |
| Traditional Two-Step Synthesis | 2 | 60-70% | Well-established, readily available reducing agents. | Lower overall yield, more steps, and waste generation. |
The data clearly indicates the superiority of the one-pot method in terms of efficiency and yield.
Synthesis of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-ones: An Alternative Heterocyclic Scaffold
The versatility of this compound extends to the synthesis of other important heterocyclic systems. 4H-3,1-benzoxazin-4-ones are valuable intermediates that can be readily converted to quinazolinones upon treatment with ammonia or amines.[3] They also exhibit their own spectrum of biological activities.
Experimental Protocol: Synthesis of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one
-
Materials: this compound, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in acetic anhydride (5-10 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often crystallize out upon cooling. If not, the excess acetic anhydride can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or ethanol.
-
This reaction proceeds through the formation of a mixed anhydride between the carboxylic acid and acetic anhydride, followed by an intramolecular cyclization with the acetyl group and subsequent dehydration. This method provides a straightforward route to the benzoxazinone scaffold.
Visualization of Synthetic Pathways
To better illustrate the synthetic transformations discussed, the following workflows are presented in DOT language.
Caption: Comparative workflow for the synthesis of 8-Nitro-2-methylquinazolin-4(3H)-one.
Caption: Synthetic pathway to 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one and its further application.
Biological Significance of the Nitro-Substituted Heterocyclic Core
The presence of the nitro group on the quinazolinone or benzoxazinone scaffold is not merely a synthetic handle. Nitroaromatic compounds are known to possess a wide range of biological activities, often acting as bioreductive prodrugs.[4] The nitro group can be reduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cell death. Furthermore, the strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the heterocyclic system, influencing its binding affinity to biological targets. The biological activities of 8-nitroquinolines have been explored, showing antibacterial and anticancer potential.[1][5]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for the efficient construction of quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones through both traditional and more modern, efficient one-pot methodologies. The comparative data presented in this guide unequivocally demonstrates the advantages of the one-pot reductive cyclization for the synthesis of quinazolinones in terms of yield and efficiency.
For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of starting materials like this compound is paramount. By carefully considering the available synthetic routes and the inherent properties of the target molecules, it is possible to design and execute synthetic campaigns that are not only efficient but also lead to the discovery of novel bioactive compounds. The continued exploration of the applications of this and similar strategically functionalized building blocks will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Omicsonline.org. Available at: [Link]
-
One-pot reductive cyclization to antitumor quinazoline precursors. (2007). Arkivoc. Available at: [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Mansoura University. Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. Available at: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (2021). National Center for Biotechnology Information. Available at: [Link]
-
One-pot Synthesis of 2,3-disubstituted-4(3 H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). National Center for Biotechnology Information. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to 2-Acetyl-6-nitrobenzoic Acid: Bridging Theory and Practice
For researchers and professionals in drug development, a thorough understanding of a molecule's characteristics is paramount. This guide provides an in-depth comparison of the theoretical and experimental data for 2-Acetyl-6-nitrobenzoic acid, a valuable building block in organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, and a reliable synthetic protocol, offering insights into the practical application of theoretical predictions.
Physicochemical Properties: The Foundation of Characterization
A molecule's fundamental properties govern its behavior in various chemical and biological systems. Below is a comparison of the computed (theoretical) and experimentally determined physicochemical properties of this compound.
| Property | Theoretical/Computed Value | Experimental Value | Source |
| Molecular Formula | C₉H₇NO₅ | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | 209.16 g/mol | [1] |
| Melting Point | Not available | 153-157 °C | [2][3] |
| pKa | Not available | Not available | |
| Solubility | Insoluble in water | Insoluble in water | [3] |
The experimental melting point provides a crucial benchmark for purity, while the molecular formula and weight are foundational for stoichiometric calculations in synthesis.
Spectroscopic Analysis: Unveiling the Molecular Architecture
Spectroscopy offers a window into the structural intricacies of a molecule. Here, we compare the expected (theoretical) spectroscopic signatures with experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. Due to the electron-withdrawing nature of the nitro and acetyl groups, the aromatic protons are expected to be deshielded, appearing downfield.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Experimental Chemical Shift (δ) ppm | Multiplicity |
| Aromatic H | ~7.5 - 8.2 | 7.998, 7.733, 7.608 | d, t, t |
| Acetyl CH₃ | ~2.4 - 2.6 | 2.414 | s |
Data for the closely related 2-methyl-6-nitrobenzoic acid in DMSO-d₆ is used as a proxy for experimental values, as specific data for the acetyl derivative was not available in the search results. The aromatic region will show complex splitting patterns due to coupling between adjacent protons.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the carboxylic acid and acetyl groups are significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~165 - 170 |
| C=O (Acetyl) | ~195 - 205 |
| Aromatic C-NO₂ | ~148 - 152 |
| Aromatic C-COOH | ~130 - 135 |
| Aromatic C-COCH₃ | ~135 - 140 |
| Aromatic C-H | ~124 - 135 |
| Acetyl CH₃ | ~25 - 30 |
Predicted values are based on standard chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ketone, and nitro groups.
| Functional Group | Theoretical Vibrational Mode | Experimental Absorption (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Acetyl C=O | Stretching | ~1700 |
| Carboxylic Acid C=O | Stretching | ~1680 |
| Nitro N-O | Asymmetric Stretch | 1500-1550 |
| Nitro N-O | Symmetric Stretch | 1335-1370 |
| C-O | Stretching | 1210-1320 |
Experimental values are based on typical ranges for these functional groups.[5] The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Parameter | Theoretical Value | Experimental Observation |
| Molecular Ion (M+) | 209.0324 | m/z 209 |
| Key Fragments | [M-OH]+, [M-COOH]+, [M-NO₂]+ | Not available |
The high-resolution mass would be a precise confirmation of the elemental composition.
Synthesis of this compound: A Practical Protocol
A reliable synthetic route is crucial for obtaining the target compound for further studies. While a direct, one-pot synthesis from simple precursors is not readily found in the provided search results, a plausible method involves the oxidation of 2-methyl-6-nitrobenzoic acid to introduce the acetyl group. A more direct, documented approach is the oxidation of 2-nitroacetophenone.
Experimental Protocol: Oxidation of 2-Nitroacetophenone
This protocol is adapted from a general procedure for the oxidation of nitroacetophenones to nitrobenzoic acids.[6]
Objective: To synthesize this compound via the oxidation of 2-nitroacetophenone.
Materials:
-
2-nitroacetophenone
-
Nitric acid (concentrated)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., methyl ethyl ketone/benzene mixture)[6]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroacetophenone.
-
Addition of Oxidant: Slowly add concentrated nitric acid to the flask. An inert diluent like water can be used to moderate the reaction.[6]
-
Reaction: Heat the mixture to reflux. The initiation of the reaction is indicated by the evolution of nitrogen dioxide gas. Continue refluxing for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution.[6]
-
Workup: Cool the reaction mixture to room temperature. The crude 2-nitrobenzoic acid should precipitate out.
-
Isolation: Collect the crude product by filtration, wash it with cold water, and dry it thoroughly.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of methyl ethyl ketone and benzene, to yield the pure this compound.[6]
Causality: Nitric acid acts as a strong oxidizing agent, converting the acetyl group of 2-nitroacetophenone into a carboxylic acid group. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Self-Validation: The purity of the synthesized product can be validated by measuring its melting point and comparing it to the literature value. Further characterization using NMR, IR, and MS should be performed to confirm the structure and identity of the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This guide highlights the synergy between theoretical predictions and experimental data in the comprehensive characterization of this compound. While theoretical values provide a predictive framework, experimental verification through techniques like NMR, IR, and melting point determination is essential for confirming the structure, purity, and properties of the synthesized compound. The provided synthetic protocol offers a practical approach for obtaining this valuable intermediate, empowering researchers to advance their work in drug discovery and development.
References
Sources
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- 3. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 4. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Cost-Benefit Analysis of 2-Acetyl-6-nitrobenzoic Acid in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of starting materials is paramount to the efficient and economical production of target molecules. This guide provides a comprehensive cost-benefit analysis of 2-acetyl-6-nitrobenzoic acid as a precursor in the synthesis of heterocyclic compounds, a class of molecules of immense importance in medicinal chemistry and drug development. We will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of Proximity: this compound in Fused Heterocycle Synthesis
This compound belongs to the family of 2-acylbenzoic acids, which are highly versatile synthons in organic synthesis. The defining feature of these molecules is the ortho positioning of a keto and a carboxylic acid functionality on a benzene ring. This pre-organized structural motif is the cornerstone of their utility, particularly in the synthesis of fused heterocyclic systems. The close proximity of the two reactive sites facilitates intramolecular cyclization reactions, often leading to high yields and regioselectivity in the formation of bicyclic structures.
A prime example of this is the synthesis of phthalazinones, a scaffold present in numerous biologically active compounds. The reaction of a 2-acylbenzoic acid with hydrazine hydrate proceeds through a condensation-cyclization cascade to efficiently construct the fused pyridazinone ring of the phthalazinone system. The nitro group in this compound can further serve as a handle for subsequent functionalization, adding to its synthetic value.
The Alternatives: Aliphatic Keto Acids for Simpler Scaffolds
While this compound excels in the construction of complex, fused heterocycles, simpler aliphatic keto acids, such as pyruvic acid and levulinic acid, present a cost-effective alternative for the synthesis of monocyclic heterocyclic systems. These linear molecules, containing both a ketone and a carboxylic acid, can react with dinucleophiles like hydrazine to form pyridazinone rings. However, the lack of a pre-organized aromatic scaffold means they are not suited for the direct, one-pot synthesis of fused systems analogous to phthalazinones.
Comparative Performance: A Head-to-Head Analysis
To provide a clear comparison, we will focus on the synthesis of a substituted phthalazinone from a 2-acetylbenzoic acid derivative and a substituted pyridazinone from levulinic acid, both common reactions in medicinal chemistry.
Data Presentation: Synthesis of Heterocyclic Scaffolds
| Parameter | Synthesis of 4-methylphthalazin-1(2H)-one | Synthesis of 6-methylpyridazin-3(2H)-one |
| Starting Material | 2-Acetylbenzoic Acid | Levulinic Acid |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Product | 4-methylphthalazin-1(2H)-one | 6-methylpyridazin-3(2H)-one |
| Reaction Type | Cyclocondensation | Cyclocondensation |
| Typical Yield | High[1][2] | 85-95%[3] |
| Reaction Time | 4-6 hours (reflux)[1] | 4 hours (reflux)[3] |
| Structural Complexity | Fused bicyclic system | Monocyclic system |
Cost-Benefit Analysis
| Factor | This compound | Pyruvic Acid & Levulinic Acid |
| Cost | Higher (Price on request from most suppliers)[4][5][6][7] | Lower and readily available. Pyruvic acid: ~ |
| Synthetic Utility | Ideal for the direct synthesis of fused heterocyclic systems like phthalazinones. The nitro group allows for further functionalization. | Primarily used for the synthesis of simpler, monocyclic heterocycles like pyridazinones. |
| Process Efficiency | Often results in high yields in a single step for complex scaffolds due to intramolecular cyclization. | High yields for monocyclic systems. Multi-step synthesis would be required to achieve fused systems. |
| Safety | Requires careful handling due to the presence of a nitro group.[10][11] | Pyruvic acid is corrosive and can cause severe skin burns and eye damage.[12][13][14][15] Levulinic acid is harmful if swallowed and can cause skin and eye irritation.[16][17][18][19][20] |
Expertise & Experience in Experimental Choices:
The choice between this compound and an aliphatic keto acid is fundamentally driven by the desired final molecular architecture. For the synthesis of a drug candidate containing a phthalazinone core, employing a 2-acylbenzoic acid is a more convergent and efficient strategy. The energetic barrier for the intramolecular cyclization is significantly lower due to the proximity of the reacting groups, leading to higher yields and fewer side products compared to a multi-step intermolecular approach that would be necessary with an aliphatic precursor. The nitro group on this compound can be a strategic advantage, allowing for late-stage diversification of a lead compound through reduction to an amine and subsequent derivatization.
Conversely, for the synthesis of a simpler, monocyclic pyridazinone, the use of levulinic or pyruvic acid is more economical. The lower cost of these starting materials makes them attractive for large-scale synthesis campaigns where the final target does not require a fused ring system.
Experimental Protocols
Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid
This protocol describes the synthesis of a key phthalazinone intermediate.
Materials:
-
2-Acetylbenzoic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid in ethanol.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 4-methylphthalazin-1(2H)-one.[1]
Trustworthiness of the Protocol: This is a well-established and robust method for the formation of the phthalazinone ring system, widely cited in the literature. The precipitation of the product upon cooling provides a straightforward and efficient initial purification step.
Protocol 2: Synthesis of 6-methylpyridazin-3(2H)-one from Levulinic Acid
This protocol details the synthesis of a monocyclic pyridazinone.
Materials:
-
Levulinic acid (4-oxopentanoic acid) (0.1 mol)
-
Hydrazine hydrate (80% solution, 0.1 mol)
-
Ethanol (100 mL)
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.[3]
Trustworthiness of the Protocol: This reaction is a standard and high-yielding method for the synthesis of 6-methylpyridazin-3(2H)-one. The procedure is straightforward and utilizes common laboratory reagents and equipment.
Mechanistic Insights & Visualizations
The distinct outcomes of these reactions are best understood by visualizing their mechanisms.
Workflow for Heterocycle Synthesis
Caption: Comparative workflows for fused and monocyclic heterocycle synthesis.
Reaction Mechanism: Phthalazinone Formation
Caption: Mechanism of Phthalazinone Formation.
Reaction Mechanism: Pyridazinone Formation
Caption: Mechanism of Pyridazinone Formation.
Conclusion and Recommendations
The choice between this compound and its aliphatic keto acid counterparts is a strategic one, dictated by the synthetic goal.
-
For the synthesis of fused heterocyclic systems, such as phthalazinones, this compound and related 2-acylbenzoic acids are the superior choice. The pre-organized arrangement of the reactive functional groups leads to efficient and high-yielding intramolecular cyclizations, providing a direct route to complex molecular architectures. The additional functionality, such as the nitro group, offers opportunities for further molecular diversification.
-
For the synthesis of simpler, monocyclic heterocycles like pyridazinones, aliphatic keto acids such as levulinic acid and pyruvic acid are the more cost-effective option. Their lower price point and high efficiency in forming these less complex rings make them ideal for large-scale production and for projects where the final target does not necessitate a fused scaffold.
Ultimately, a thorough analysis of the target molecule's structure, the overall synthetic route, and budgetary constraints will guide the discerning researcher to the optimal starting material. This guide provides the foundational data and rationale to support that critical decision-making process.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyruvic acid, sodium salt, 99+%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Levulinic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Levulinic acid,4457E-1,2024/05/16 1/7 - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Levulinic acid. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 13(14), 1335–1356. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). LEVULINIC ACID FOR SYNTHESIS 100 G. Retrieved from [Link]
-
Mennen, S. M., Mak-Jurkauskas, M. L., Bio, M. M., Hollis, L. S., Nadeau, K. A., Clausen, A. M., & Hansen, K. B. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884–891. Retrieved from [Link]
-
Al-Ghorbani, M., A-Reza, M. S., & Al-Salahi, R. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of the Serbian Chemical Society, 83(10), 1145–1155. Retrieved from [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2993. Retrieved from [Link]
-
Carl ROTH. (n.d.). Levulinic acid, 1 kg. Retrieved from [Link]
-
Chen, J.-Y., Huang, Y.-B., Hu, B., Li, K.-M., & Lu, Q. (2023). A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds. Green Chemistry, 25(3), 1184–1190. Retrieved from [Link]
-
Syrris. (n.d.). Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Retrieved from [Link]
-
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 131–276). Georg Thieme Verlag. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]
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Prof Research. (n.d.). This compound Market Size, Share, Trend and Forcarst to 2025. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Acetyl-6-nitrobenzoic Acid for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Acetyl-6-nitrobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined below are grounded in established safety principles for handling hazardous chemicals and are designed to provide clarity and confidence in your laboratory's waste management practices.
Hazard Assessment and Characterization
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Toxicity: Aromatic nitro compounds can be toxic, and upon heating to decomposition, they may emit toxic fumes, including nitrogen oxides.[3][4]
It is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure the following PPE is worn to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[5] |
| Body Protection | A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[6] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary if ventilation is inadequate. | Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Always work in a well-ventilated area, and ensure that safety showers and eyewash stations are readily accessible.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[7] The following is a general procedure for its safe disposal:
Step 1: Waste Identification and Segregation
-
Classification: All waste containing this compound must be classified as hazardous waste.[6] This includes the pure compound, contaminated materials (e.g., weighing paper, gloves, and wipers), and any solutions containing the compound.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[1][8] Keep it in a dedicated and clearly labeled hazardous waste container.
Step 2: Waste Collection and Labeling
-
Container: Use a robust, leak-proof container that is compatible with the chemical. The container should be kept tightly closed when not in use.[1][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Small quantities of waste can be temporarily stored in a designated SAA within the laboratory.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[9][11]
-
Time and Quantity Limits: Be aware of the accumulation time and quantity limits for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) and your institution's specific generator status (e.g., Very Small, Small, or Large Quantity Generator).[10][12]
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][13]
-
Documentation: Maintain accurate records of the hazardous waste generated and its final disposal, in accordance with regulatory requirements.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid material, carefully sweep or scoop it into a suitable container for disposal.[1] Avoid generating dust.
-
Clean the affected area thoroughly.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
References
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A Strategic Guide to Personal Protective Equipment for Handling 2-Acetyl-6-nitrobenzoic Acid
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 2-Acetyl-6-nitrobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and excellence in laboratory safety.
Understanding the Hazards of this compound
Aromatic nitro compounds are known for their potential systemic effects, with the primary concern being methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Symptoms can include headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a bluish discoloration of the skin). Furthermore, compounds like 2-nitrobenzoic acid and 4-nitrobenzoic acid are known to cause skin and serious eye irritation[1][2][3]. Some nitro-aromatic compounds are also suspected carcinogens and mutagens.
The acetyl and benzoic acid moieties suggest that the compound will be a solid at room temperature and may cause respiratory tract irritation if inhaled as a dust[2][3][4]. Given these potential hazards, a cautious and comprehensive approach to PPE is paramount.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Essential Personal Protective Equipment
Based on the hazard assessment, the following PPE is essential for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation. | Protects against direct contact with the chemical, which can cause serious eye irritation.[1][2][3][5] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit should be worn. | Prevents skin contact, as the compound is expected to be a skin irritant.[1][5] |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Double gloving is recommended. | Provides a barrier against skin absorption and irritation.[6][7] Nitrile offers good resistance to a range of chemicals for short-term use. |
| Respiratory Protection | For small quantities handled in a certified chemical fume hood, respiratory protection may not be necessary. If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | Protects against inhalation of the powdered compound, which may cause respiratory irritation.[2][3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Pre-Handling Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize exposure time.
-
Designate a specific area for handling this compound.
2. Donning PPE:
-
Outer Garments: Don a lab coat, ensuring it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a fit check on your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Second Pair of Gloves: Don a second pair of nitrile gloves over the first pair.
3. Handling the Chemical:
-
All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
If the compound needs to be dissolved, add it slowly to the solvent to avoid splashing.
4. Post-Handling and Doffing PPE:
-
Decontamination: Clean any contaminated surfaces within the fume hood.
-
Glove Removal: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face and Eye Protection Removal: Remove the face shield (if used) and then the goggles.
-
Lab Coat Removal: Remove the lab coat, folding the contaminated side inward.
-
Inner Glove Removal: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Wash your hands thoroughly with soap and water.[5]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[1][5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. Remember that a strong safety culture is the foundation of scientific excellence.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2021).
- Sigma-Aldrich. (2025).
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- Thermo Fisher Scientific. (2025).
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- Loba Chemie. (2015). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
- ChemicalBook. (2022).
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- Carl ROTH.
- Suvchem Laboratory Chemicals. 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID).
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Synquest Labs. (2016).
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
